molecular formula C17H8Cl3KN4O2 B15622610 Diclazuril potassium CAS No. 112209-98-0

Diclazuril potassium

Cat. No.: B15622610
CAS No.: 112209-98-0
M. Wt: 445.7 g/mol
InChI Key: DRQXVXWPWDXDBP-UHFFFAOYSA-M
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Description

Diclazuril potassium is a useful research compound. Its molecular formula is C17H8Cl3KN4O2 and its molecular weight is 445.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112209-98-0

Molecular Formula

C17H8Cl3KN4O2

Molecular Weight

445.7 g/mol

IUPAC Name

potassium 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2-diaza-4-azanidacyclohex-6-en-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2.K/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24;/h1-6,8,12H,(H,23,25,26);/q;+1/p-1

InChI Key

DRQXVXWPWDXDBP-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diclazuril Potassium and its Potential Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Diclazuril (B1670474) and its potassium salt, a potent anticoccidial agent. It further delves into the potential impurities that may arise during the manufacturing process, offering insights into their formation and analytical detection. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Diclazuril.

Diclazuril Synthesis Pathway

The industrial synthesis of Diclazuril has evolved to optimize yield and minimize the use of hazardous reagents and complex purification techniques like column chromatography. A common and efficient pathway commences with 2,6-dichloro-4-nitroaniline, proceeding through several key intermediates.

A notable advancement in the synthesis of Diclazuril is a process that avoids column chromatography, which is often a bottleneck in industrial-scale production. This method demonstrates an overall yield of approximately 45%.[1]

Experimental Protocol for Diclazuril Synthesis

The following protocol is based on a synthetic route that circumvents the need for column chromatography, making it suitable for industrial production.[1]

Step 1: Synthesis of 3,4,5-trichloronitrobenzene (B33126) (Intermediate 1)

  • In a reaction vessel, dissolve sodium nitrite (B80452) in 98% sulfuric acid.

  • To this solution, add 2,6-dichloro-4-nitroaniline.

  • Cool the mixture and add glacial acetic acid dropwise to form the diazonium salt solution.

  • In a separate vessel containing cuprous chloride and concentrated hydrochloric acid, add the diazonium salt solution dropwise to yield 3,4,5-trichloronitrobenzene.

Step 2: Synthesis of 2,6-dichloro-4-(4-chlorophenyl)nitrobenzonitrile (Intermediate 2)

  • This step involves the reaction of Intermediate 1 with a suitable cyanide source. Detailed experimental conditions for this specific transformation were not fully elucidated in the reviewed literature.

Step 3: Synthesis of 4-amino-2,6-dichloro-(4-chlorophenyl)benzonitrile (Intermediate 3)

  • Intermediate 2 is reduced to form the corresponding amino derivative. Specific reducing agents and reaction conditions can vary, with methods like catalytic hydrogenation or metal-acid reductions being common in similar industrial processes.

Step 4: Synthesis of 4-(4-cyano-2,6-dichlorophenyl)-3,5-dichlorophenylhydrazine (Intermediate 4)

  • Dissolve Intermediate 3 in a 37% hydrochloric acid solution and cool to 0-5 °C.

  • Add solid sodium nitrite in portions and stir.

  • A solution of tin(II) chloride in concentrated hydrochloric acid is then added dropwise while maintaining the temperature below 5 °C.

  • Adjust the pH of the solution to 6-9 to precipitate the hydrazine (B178648) intermediate.

Step 5: Synthesis of Diclazuril

  • Intermediate 4 is reacted in a cyclization and ring expansion process to form the final Diclazuril product. This step typically involves reaction with a dicarbonyl compound or its equivalent.

  • The crude Diclazuril is then purified by recrystallization.

Synthesis Pathway Diagram

Diclazuril_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2,6-dichloro-4-nitroaniline 2,6-dichloro-4-nitroaniline Intermediate 1 3,4,5-trichloronitrobenzene 2,6-dichloro-4-nitroaniline->Intermediate 1 Diazotization, Sandmeyer Reaction Intermediate 2 2,6-dichloro-4-(4-chlorophenyl) nitrobenzonitrile Intermediate 1->Intermediate 2 Cyanation Intermediate 3 4-amino-2,6-dichloro- (4-chlorophenyl)benzonitrile Intermediate 2->Intermediate 3 Reduction Intermediate 4 4-(4-cyano-2,6-dichlorophenyl)- 3,5-dichlorophenylhydrazine Intermediate 3->Intermediate 4 Diazotization, Reduction Diclazuril Diclazuril Intermediate 4->Diclazuril Cyclization, Ring Expansion

Caption: Industrial synthesis pathway of Diclazuril.

Diclazuril Potassium Synthesis

The potassium salt of Diclazuril can be prepared by reacting Diclazuril with a suitable potassium base. A similar procedure for the synthesis of the sodium salt has been reported, which can be adapted for the potassium salt.[2]

Proposed Experimental Protocol for this compound
  • Suspend Diclazuril in a suitable solvent such as absolute ethanol (B145695).

  • Prepare a fresh solution of potassium ethoxide in absolute ethanol by reacting potassium metal with ethanol.

  • Slowly add the potassium ethoxide solution to the Diclazuril suspension while stirring. The reaction progress can be monitored by the dissolution of the solid Diclazuril.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield this compound as a solid.

Diclazuril to this compound Conversion Diagram

Diclazuril_Potassium_Synthesis Diclazuril Diclazuril This compound This compound Diclazuril->this compound Potassium Ethoxide Potassium Ethoxide Potassium Ethoxide->this compound

Caption: Synthesis of this compound.

Potential Impurities in Diclazuril Synthesis

Several impurities can be formed during the synthesis of Diclazuril. These can be broadly categorized as process-related impurities (from starting materials and intermediates) and degradation products. The European Pharmacopoeia (EP) lists several specified impurities for Diclazuril.

Overview of Known Impurities
Impurity Name (EP)Other Names/Structure CluesPotential Source
Impurity A Diclazuril 6-Carboxylic AcidOxidation of a precursor or degradation
Impurity B 4-Dechloro-4-hydroxy DiclazurilHydrolysis/nucleophilic substitution
Impurity C Diclazuril 6-CarboxamideHydrolysis of the nitrile group
Impurity D Descyano Diclazuril KetoneHydrolysis and decarboxylation
Impurity E --
Impurity F Descyano DiclazurilDecyanation
Impurity G Diclazuril 6-Carboxylic Acid Butyl EsterEsterification during purification
Impurity H 2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrileIntermediate or byproduct
Impurity I -Dimerization or side reaction product
Potential Formation Pathways of Impurities

The formation of these impurities can be attributed to several reaction types:

  • Incomplete Reactions: Residual starting materials and intermediates, such as Impurity H, can be carried through the synthesis.

  • Side Reactions:

    • Dechlorination: The loss of one or more chlorine atoms from the aromatic rings can occur under certain reducing or basic conditions.

    • Hydrolysis: The nitrile group of Diclazuril or its precursors can be hydrolyzed to a carboxamide (Impurity C) and further to a carboxylic acid. The triazine ring may also be susceptible to hydrolysis. Impurity B (a hydroxy derivative) could arise from the hydrolysis of a chloro substituent.

  • Degradation:

    • Oxidation: N-oxidation of the triazine ring or oxidation of other parts of the molecule can occur.

    • Decarboxylation/Decyanation: Loss of the cyano group (leading to Impurity F) or a carboxyl group (if formed) can happen, particularly at elevated temperatures.

Impurity Formation Pathway Diagram

Impurity_Formation cluster_impurities Potential Impurities Diclazuril Diclazuril Impurity B Impurity B (Dechloro-hydroxy) Diclazuril->Impurity B Hydrolysis Impurity C Impurity C (Carboxamide) Diclazuril->Impurity C Hydrolysis Impurity D Impurity D (Descyano-keto) Diclazuril->Impurity D Hydrolysis/ Decarboxylation Impurity F Impurity F (Descyano) Diclazuril->Impurity F Decyanation Starting Materials/Intermediates Starting Materials/Intermediates Starting Materials/Intermediates->Diclazuril Impurity H Impurity H (Intermediate) Starting Materials/Intermediates->Impurity H Incomplete Reaction

Caption: Potential pathways for impurity formation.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Diclazuril and its impurities.

Experimental Protocol for HPLC Analysis

A stability-indicating HPLC method has been developed for the determination of Diclazuril in the presence of its degradation products.[3]

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.2% phosphoric acid.

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 275 nm

This method has been shown to separate Diclazuril from its degradation products formed under acidic, alkaline, and oxidative stress conditions.[3] For the quantification of all specified impurities, method optimization or the use of a gradient elution might be necessary.

Quantitative Data Summary

The following table summarizes the typical acceptance criteria for Diclazuril and its impurities in the final drug substance.

ParameterSpecification
Assay of Diclazuril 98.0% - 102.0%
Impurity D ≤ 0.1%
Other individual specified impurities ≤ 0.5%
Any other individual unspecified impurity ≤ 0.10%
Total Impurities ≤ 1.5%

Conclusion

The synthesis of Diclazuril and its potassium salt is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. Understanding the potential formation pathways of these impurities is crucial for developing robust manufacturing processes and ensuring the quality and safety of the final drug product. The analytical methods outlined in this guide provide a framework for the effective monitoring and control of the impurity profile of Diclazuril. This in-depth technical guide serves as a foundational resource for professionals in the pharmaceutical industry, aiding in the development of high-quality Diclazuril products.

References

Diclazuril Potassium: A Comprehensive Technical Guide on Chemical Properties and Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful formulation and development. This in-depth technical guide provides a detailed overview of the core chemical properties and solubility profile of diclazuril (B1670474) potassium, a potent anticoccidial agent.

Diclazuril, a benzeneacetonitrile derivative, is widely used in veterinary medicine for the control of coccidiosis in poultry and other livestock.[1] Its potassium salt form, diclazuril potassium, is often utilized to enhance its aqueous solubility and bioavailability. This guide summarizes key quantitative data, outlines experimental protocols for property determination, and provides visual representations of key concepts to facilitate a deeper understanding of this important compound.

Core Chemical Properties

A solid understanding of the fundamental chemical properties of this compound is essential for predicting its behavior in various formulation and physiological environments. Key identifiers and physicochemical parameters are summarized in the table below.

PropertyValueSource(s)
Chemical Name potassium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]acetonitrile[2]
CAS Number 112209-98-0[2]
Molecular Formula C₁₇H₈Cl₃KN₄O₂[2]
Molecular Weight 445.7 g/mol [2]
pKa (of Diclazuril) 5.92 - 6.5[3]
logP (of Diclazuril) 4.23 - 4.54[3]

Note: pKa and logP values are for the parent compound, diclazuril. The potassium salt is expected to have a different apparent logP due to its increased hydrophilicity.

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. Diclazuril is known to be poorly soluble in aqueous media. The formation of the potassium salt significantly improves its solubility in water. The following table summarizes the available solubility data for both diclazuril and this compound in various solvents.

SolventDiclazuril SolubilityThis compound SolubilitySource(s)
Water Practically insoluble (<1 mg/L)Improved solubility, but quantitative data is limited.[3]
0.01N NaOH 10 mg/LNot specified[3]
Ethanol Slightly solubleNot specified[4]
Dimethyl Sulfoxide (DMSO) Soluble (approx. 5 mg/mL)May dissolve[5][6]
Dimethylformamide (DMF) SolubleNot specified[5]
Tetrahydrofuran (THF) Slightly solubleNot specified[7]
DMSO:PBS (pH 7.2) (1:5) approx. 0.16 mg/mLNot specified[5]
1,4-Dioxane 2.619 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Acetone 1.630 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Ethyl Acetate 1.471 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Acetonitrile 0.5048 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Methanol 0.3888 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
n-Propanol 0.3133 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Toluene 0.2737 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Isopropanol 0.2574 x 10⁻² (mole fraction at 318.15 K)Not specified[8]
Cyclohexane 0.02238 x 10⁻² (mole fraction at 318.15 K)Not specified[8]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of pharmaceutical development. Below are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous medium (e.g., purified water, pH buffers) in a sealed, inert container.

  • Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).[1]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Data Analysis: The average concentration from multiple determinations is reported as the solubility.

Determination of pKa for Poorly Soluble Compounds

For poorly soluble compounds like diclazuril, traditional potentiometric titration can be challenging. Alternative methods are often employed.

Protocol (Using Co-solvents):

  • Solvent Selection: A series of aqueous-organic solvent mixtures (e.g., methanol-water, DMSO-water) are prepared in which diclazuril has sufficient solubility.[12]

  • Apparent pKa Measurement: The apparent pKa (pKa') is determined in each co-solvent mixture using a standard method like potentiometric titration or UV-Vis spectrophotometry.[13]

  • Extrapolation to Aqueous pKa: The aqueous pKa is determined by extrapolating the measured pKa' values to 0% organic solvent using methods such as the Yasuda-Shedlovsky plot.[14]

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust HPLC method is crucial for the accurate quantification of diclazuril in various samples, including solubility and stability studies.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.2% phosphoric acid).[16]

  • Detection: UV spectrophotometer at a wavelength of approximately 275-280 nm.[15][16]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[11][16]

  • Injection Volume: Standardized volume of the sample solution.

  • Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

Visualizing Key Concepts

Graphical representations can significantly aid in understanding complex relationships and experimental processes. The following diagrams, created using the DOT language, illustrate important aspects of this compound's properties and analysis.

cluster_factors Factors Influencing this compound Solubility cluster_outcome Outcome pH pH of Medium Solubility Aqueous Solubility pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent System Solvent->Solubility Salt Salt Form (Potassium) Salt->Solubility

Caption: Factors influencing the aqueous solubility of this compound.

start Start: Excess this compound + Solvent agitation Agitation at Constant Temperature (e.g., 24-48h) start->agitation Equilibration separation Phase Separation (Centrifugation/Filtration) agitation->separation Separation of Phases analysis Quantitative Analysis of Supernatant/Filtrate (e.g., HPLC-UV) separation->analysis Sample Preparation result Determine Solubility analysis->result Data Interpretation

References

Diclazuril's Mechanism of Action Against Eimeria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclazuril (B1670474), a benzeneacetonitrile compound belonging to the triazine class of anticoccidials, is a potent agent used in the control of coccidiosis in poultry and other livestock.[1][2] Its broad-spectrum efficacy targets the intracellular developmental stages of various Eimeria species, disrupting the parasite's life cycle and preventing the onset of clinical disease.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of diclazuril, detailing its effects at the molecular, ultrastructural, and organismal levels. It summarizes key quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the involved pathways and workflows.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic burden on the global poultry industry.[4] Control of this disease has heavily relied on the prophylactic use of anticoccidial drugs. Diclazuril stands out due to its high efficacy at low concentrations and its unique mode of action compared to ionophores and other chemical anticoccidials.[1] It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's life cycle, leading to a complete interruption of development and oocyst shedding.[5] Understanding the precise mechanism of action is crucial for optimizing its use, managing the emergence of resistance, and developing novel anticoccidial therapies.

Molecular Mechanism of Action

While the complete molecular picture is still being elucidated, recent research has identified key parasitic proteins and pathways that are disrupted by diclazuril. The drug's primary mode of action appears to be the interference with processes essential for parasite motility, invasion, and metabolic function.

Targeting Actin Dynamics

A pivotal discovery has implicated the Eimeria tenella actin depolymerizing factor (EtADF) as a direct target of diclazuril.[5] EtADF is a crucial protein that regulates the turnover of actin filaments, a process vital for the parasite's gliding motility and invasion of host cells. Diclazuril has been shown to inhibit the F-actin binding, bundling, and depolymerization activities of EtADF.[5] This inhibition disrupts the reconstruction of the parasite's cytoskeleton, thereby impairing its ability to invade host intestinal epithelial cells.[5] Furthermore, diclazuril treatment leads to a decrease in the total expression of EtADF while increasing its phosphorylated, inactive form.[5]

Inhibition of Glycolysis

Another identified target of diclazuril is the glycolytic enzyme, enolase. In Eimeria tenella, diclazuril treatment significantly reduces both the mRNA and protein expression levels of enolase (EtENO).[1] Enolase is a multifunctional enzyme critical for energy production through glycolysis. Its downregulation by diclazuril suggests a disruption of the parasite's energy metabolism, which would have cascading detrimental effects on its survival and replication.[1] Immunofluorescence studies have shown that diclazuril treatment leads to a marked reduction of enolase in the cytoplasm and on the surface of merozoites, and its complete disappearance from the nucleus.[1]

Downregulation of Invasion-Related Genes

Diclazuril has been observed to downregulate the expression of several microneme genes (EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5) in the second-generation merozoites of E. tenella.[6] Microneme proteins are secreted by the parasite and are essential for host cell recognition, attachment, and invasion. The significant reduction in the transcription of these genes contributes to the decreased invasive capacity of the merozoites.[6]

Impact on Heat Shock Protein 90 (Hsp90)

The expression of Heat shock protein 90 (Hsp90) in second-generation merozoites of E. tenella is also affected by diclazuril. Treatment with the drug reduces the transcription and protein levels of Hsp90.[7] Hsp90 is a molecular chaperone involved in the proper folding and function of many client proteins, and it is essential for the parasite's survival and invasion of host cells.[7]

Ultrastructural and Morphological Effects

Diclazuril induces profound and lethal changes in the ultrastructure of intracellular Eimeria stages. These effects are most prominent in the schizonts and gametocytes.

  • Schizonts : First and second-generation schizonts exhibit extensive degenerative changes, including a loss of internal structure, the appearance of numerous intracytoplasmic vacuoles, and incomplete merogony (the formation of merozoites).[1][5] While early growth and nuclear division in second-generation schizonts may proceed normally, the formation of merozoites is markedly inhibited.[8]

  • Merozoites : The merozoites themselves also show degenerative changes, such as the presence of small vacuoles in their cytoplasm.[5]

  • Gametocytes : Both micro- and macrogametocytes are affected. They often appear ballooned and lose their internal structure.[5] In macrogamonts of E. maxima, diclazuril disrupts the normal formation of the oocyst wall, leading to an abnormally thickened and incomplete wall, ultimately causing necrosis of the zygote.[9] In macrogametocytes of E. tenella, the wall-forming bodies either fail to develop or disappear rapidly.[5] In microgamonts of E. brunetti, the differentiation process is abnormal, with intracytoplasmic flagella formation and eventual complete degeneration.[9]

Quantitative Efficacy Data

The efficacy of diclazuril has been quantified in numerous studies, demonstrating its potent anticoccidial activity at low concentrations.

Table 1: Efficacy of Diclazuril Against Eimeria Species in Broiler Chickens

Eimeria SpeciesDiclazuril Concentration (ppm in feed)ParameterEfficacyReference
Mixed Eimeria spp.1.0Mortality ReductionSignificant reduction[10]
Mixed Eimeria spp.1.0Lesion Score Reduction81% reduction[10]
E. tenella1.0Oocyst SheddingComplete prevention[5]
E. acervulina1.0Oocyst SheddingSignificant reduction[11]
E. maxima1.0Oocyst SheddingSignificant reduction[11]
E. adenoeides (turkeys)1.0Dropping Score ImprovementSignificant improvement[12]
E. meleagrimitis (turkeys)1.0Weight Gain ImprovementSignificant improvement[12]
E. gallopavonis (turkeys)1.0Mortality ReductionProtection against mortality[12]

Table 2: Reduction in Oocyst Shedding and Lesion Scores with Diclazuril Treatment

Eimeria SpeciesHostDiclazuril DoseOocyst Shedding Reduction (%)Lesion Score Reduction (%)Reference
E. ovinoidalis/E. marsicaSheep1 mg/kg body weight91.87 - 92.59Not Reported[13]
E. crandallis/E. weybridgensisSheep1 mg/kg body weight75.34 - 80.10Not Reported[13]
E. tenellaChicken1 ppm in feedNot specified (significant reduction)Significant reduction[2]
Mixed Eimeria spp.Chicken1 ppm in feedNot specified (significant reduction)78 - 82[10]

Experimental Protocols

In Vivo Efficacy Studies in Poultry

A common experimental design to evaluate the efficacy of diclazuril involves the following steps:

  • Animal Model : Day-old broiler chicks are raised in a coccidia-free environment.[14]

  • Acclimatization : Birds are allowed to acclimatize for a period, typically around 14 days.[14]

  • Infection : Chickens are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species or a mixture of species.[14]

  • Treatment Groups : Birds are divided into several groups: an uninfected, untreated control; an infected, untreated control; and infected groups treated with varying concentrations of diclazuril in the feed or drinking water.[4][14]

  • Parameters Measured :

    • Oocyst Shedding : Fecal samples are collected at specific intervals post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.[3]

    • Lesion Scoring : On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions, which are scored on a scale (e.g., 0 to 4).[11]

    • Performance Parameters : Body weight gain and feed conversion ratio are monitored throughout the experiment.[10]

    • Mortality : The number of deaths due to coccidiosis is recorded.[10]

Histopathological and Ultrastructural Analysis
  • Tissue Sampling : At desired time points post-infection and treatment, sections of the intestine (e.g., cecum for E. tenella) are collected.[15]

  • Fixation : For light microscopy, tissues are fixed in 10% neutral buffered formalin. For transmission electron microscopy (TEM), tissues are fixed in a glutaraldehyde (B144438) solution, followed by post-fixation in osmium tetroxide.[8]

  • Processing and Embedding : Tissues are dehydrated through a series of ethanol (B145695) concentrations and embedded in paraffin (B1166041) wax (for light microscopy) or resin (for TEM).[8]

  • Sectioning and Staining : Thin sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for light microscopy or with uranyl acetate (B1210297) and lead citrate (B86180) for TEM.[15][8]

  • Microscopy : Stained sections are examined under a light microscope or a transmission electron microscope to observe the morphological and ultrastructural changes in the parasite and host tissue.[15][8]

In Vitro Culture and Drug Sensitivity Assays
  • Cell Culture : A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, is cultured in appropriate media.

  • Parasite Preparation : Sporulated oocysts are excysted to release sporozoites.

  • Infection : The cultured host cells are infected with the freshly excysted sporozoites.

  • Drug Treatment : Different concentrations of diclazuril are added to the culture medium.

  • Assessment of Inhibition : The effect of the drug on parasite invasion and intracellular development is assessed using various methods, such as microscopy to count the number of intracellular parasites or molecular techniques (e.g., qPCR) to quantify parasite DNA.

Molecular Biology Techniques
  • RNA Extraction : Second-generation merozoites are harvested from the ceca of infected chickens (both treated and untreated). Total RNA is extracted using a suitable kit.[1][6]

  • cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[1][6]

  • Quantitative Real-Time PCR (qRT-PCR) : The expression levels of target genes (e.g., EtADF, EtENO, EtMICs, Hsp90) are quantified using qRT-PCR with gene-specific primers.[1][6]

  • Western Blotting : Protein extracts from merozoites are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target proteins (e.g., EtADF, EtENO) to determine their expression levels.[5]

Visualizations

Diclazuril_Mechanism_of_Action cluster_drug Diclazuril cluster_parasite Eimeria Parasite cluster_effects Cellular Effects Diclazuril Diclazuril EtADF EtADF (Actin Depolymerizing Factor) Diclazuril->EtADF Inhibits activity & reduces expression EtENO EtENO (Enolase) Diclazuril->EtENO Downregulates expression EtMICs Microneme Genes (EtMIC1-5) Diclazuril->EtMICs Downregulates expression Hsp90 Hsp90 Gene Diclazuril->Hsp90 Downregulates expression Actin Actin Dynamics (Polymerization/Depolymerization) EtADF->Actin Motility Gliding Motility & Invasion Actin->Motility Inhibition_Invasion Inhibition of Host Cell Invasion Motility->Inhibition_Invasion Glycolysis Glycolysis EtENO->Glycolysis Energy Energy Production (ATP) Glycolysis->Energy Metabolic_Disruption Metabolic Disruption Energy->Metabolic_Disruption Microneme_Proteins Microneme Protein Synthesis EtMICs->Microneme_Proteins Host_Cell_Recognition Host Cell Recognition & Attachment Microneme_Proteins->Host_Cell_Recognition Host_Cell_Recognition->Inhibition_Invasion Hsp90_Protein Hsp90 Protein Synthesis Hsp90->Hsp90_Protein Protein_Folding Protein Folding & Stability Hsp90_Protein->Protein_Folding Developmental_Arrest Developmental Arrest & Degeneration Protein_Folding->Developmental_Arrest Inhibition_Invasion->Developmental_Arrest Metabolic_Disruption->Developmental_Arrest

Caption: Molecular targets and cellular effects of Diclazuril on Eimeria.

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment A 1. Procure & Acclimatize Coccidia-Free Chicks B 2. Group Allocation (Control, Infected, Treated) A->B C 3. Oral Inoculation with Eimeria Oocysts B->C D 4. Administer Diclazuril (Feed or Water) C->D E 5. Daily Observation (Clinical Signs, Mortality) D->E F 6. Fecal Sample Collection (Oocyst Counting - OPG) E->F G 7. Performance Metrics (Weight Gain, FCR) F->G H 8. Euthanasia & Necropsy (Day 6-7 post-infection) G->H I 9. Intestinal Lesion Scoring H->I J 10. Histopathology H->J K 11. Statistical Analysis & Efficacy Determination I->K J->K

Caption: Workflow for in vivo efficacy evaluation of Diclazuril.

Conclusion

Diclazuril exerts its potent anticoccidial effect through a multi-faceted mechanism that disrupts fundamental cellular processes in Eimeria species. Its ability to target actin dynamics via EtADF, inhibit energy metabolism by downregulating enolase, and interfere with host cell invasion by reducing the expression of microneme genes and Hsp90 collectively leads to the arrest of parasite development and cell death. The profound ultrastructural damage observed in schizonts and gametocytes is a direct consequence of these molecular insults. This in-depth understanding of diclazuril's mechanism of action is vital for the strategic management of coccidiosis and provides a foundation for the development of next-generation anticoccidial drugs. Continued research into the specific molecular interactions between diclazuril and its targets will further refine our knowledge and aid in combating the ongoing challenge of drug resistance in Eimeria.

References

Diclazuril Potassium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diclazuril and its potassium salt, focusing on their chemical properties, mechanism of action, and relevant experimental data. Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile group of compounds, widely used in veterinary medicine to treat and prevent coccidiosis in various animal species.

Core Chemical and Physical Properties

Diclazuril and its potassium salt are crucial compounds in the fight against protozoal infections. The following tables summarize their key quantitative data for easy comparison.

Table 1: Physicochemical Properties of Diclazuril and Diclazuril Potassium

PropertyDiclazurilThis compound
CAS Number 101831-37-2[1][2][3]112209-98-0[4][5][6]
Molecular Formula C₁₇H₉Cl₃N₄O₂[2][7][8]C₁₇H₈Cl₃KN₄O₂[4][5]
Molecular Weight 407.6 g/mol [2]445.73 g/mol [4]
IUPAC Name 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile[2]potassium 2-(3,5-dichloro-4-((4-chlorophenyl)(cyano)methyl)phenyl)-3,5-dioxo-2,5-dihydro-3H-1,2,4-triazin-4-ide[4]

Molecular Structure

The chemical structure of Diclazuril consists of a triazinedione ring attached to a dichlorinated benzene (B151609) ring, which is further substituted with a (4-chlorophenyl)acetonitrile group.

Figure 1: Molecular Structure of Diclazuril Diclazuril Molecular Structure

Mechanism of Action

While the precise mode of action of Diclazuril is not fully elucidated, it is known to be a potent coccidiostat with activity against the asexual and sexual stages of coccidian parasites.[9] This disruption of the parasite's life cycle prevents the excretion of oocysts.[1][10] Research suggests that Diclazuril targets cyclin-dependent kinases (CDKs) within the parasite, which are crucial for regulating the cell cycle. Specifically, it has been shown to decrease the expression of CDK-related kinase 2 (EtCRK2) in Eimeria tenella.[1][10]

Diclazuril is active against the intracellular developmental stages of coccidia, particularly during schizogony and gametogony.[11] Treatment with Diclazuril leads to significant degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles.[11]

Diclazuril_Mechanism_of_Action Diclazuril Diclazuril ParasiteCell Apicomplexan Parasite Cell Diclazuril->ParasiteCell Enters CDK Cyclin-Dependent Kinases (CDKs) Diclazuril->CDK Inhibits CellCycle Parasite Cell Cycle (Schizogony/Gametogony) CDK->CellCycle Regulates Oocyst Oocyst Excretion CellCycle->Oocyst Disruption Disruption of Life Cycle CellCycle->Disruption Inhibition leads to Diclazuril_Synthesis_Workflow cluster_0 Starting Materials Start1 2,6-dichloro-p-nitroaniline Intermediate1 Diazotization & Substitution Start1->Intermediate1 Start2 3,4,5-trichloronitrobenzene Start2->Intermediate1 Intermediate2 Reduction Intermediate1->Intermediate2 Intermediate3 Coupling Reaction Intermediate2->Intermediate3 Intermediate4 Cyclization Intermediate3->Intermediate4 FinalProduct Diclazuril Intermediate4->FinalProduct

References

Spectroscopic Profile of Diclazuril Potassium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diclazuril (B1670474) potassium, a potent anticoccidial agent. The information presented herein is intended to support research, development, and quality control activities related to this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and General Data

Diclazuril potassium is the potassium salt of diclazuril. The formation of the salt occurs by the deprotonation of the acidic N-H group in the triazine ring.

IUPAC Name: potassium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]acetonitrile Molecular Formula: C₁₇H₈Cl₃KN₄O₂ Molecular Weight: 445.72 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted for the parent compound, diclazuril, and should be used as an estimation. For this compound, the signal corresponding to the N-H proton would be absent. The chemical shifts of nearby carbons and protons may also be affected.

Table 1: Predicted ¹H NMR Spectral Data for Diclazuril

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5Singlet1HN-H (Triazine ring)
~7.6Singlet1HC-H (Triazine ring)
~7.5Multiplet4HAromatic C-H
~7.4Multiplet2HAromatic C-H
~5.5Singlet1HC-H (methine)

Table 2: Predicted ¹³C NMR Spectral Data for Diclazuril

Chemical Shift (ppm)Assignment
~160C=O (Triazine ring)
~150C=O (Triazine ring)
~145Aromatic C-Cl
~140Aromatic C
~135Aromatic C
~130Aromatic C-H
~129Aromatic C-H
~128Aromatic C
~125Aromatic C-H
~115C≡N
~50C-H (methine)
Infrared (IR) Spectroscopy

The IR spectrum of diclazuril provides information about its functional groups. For this compound, shifts in the N-H and C=O stretching frequencies are expected due to the deprotonation and salt formation.

Table 3: IR Spectral Data for Diclazuril

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch (Triazine ring)
~3100MediumAromatic C-H Stretch
~2250MediumC≡N Stretch
~1700StrongC=O Stretch (Amide)
~1600StrongC=C Stretch (Aromatic)
~830StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of diclazuril. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Mass Spectrometry Data for Diclazuril

m/zIon
407.9[M-H]⁻
443.9[M+Cl]⁻

For this compound, the expected molecular ion in positive ion mode would be [M+K]⁺ at m/z 445.9.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized for the instrument and sample in use.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The solvent peak is used as an internal reference.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS with ESI):

  • Chromatography: A C18 reverse-phase column is typically used. The mobile phase is often a gradient of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Diclazuril_Potassium_Formation cluster_diclazuril Diclazuril cluster_reagents cluster_diclazuril_K This compound Diclazuril_mol plus + Diclazuril_mol->plus KOH KOH plus->KOH Diclazuril_K_mol KOH->Diclazuril_K_mol Deprotonation

Caption: Formation of this compound from Diclazuril.

Toxicological Profile of Diclazuril in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following toxicological data pertains to Diclazuril (B1670474). While the request specified Diclazuril potassium, the available scientific literature predominantly focuses on the active moiety, Diclazuril. It is scientifically reasonable to assume that the toxicological profile of this compound is primarily determined by the Diclazuril molecule.

Executive Summary

Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent with a generally low order of acute toxicity in laboratory animals. This technical guide provides a comprehensive overview of the toxicological profile of Diclazuril, summarizing key findings from acute, sub-chronic, chronic, reproductive, developmental, and genotoxicity studies in various animal models, including mice, rats, rabbits, and dogs. The data presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals.

Acute Toxicity

Diclazuril exhibits very low acute toxicity via the oral route in several species.[1] Mortality was generally not observed even at high dose levels.

Table 1: Acute Toxicity of Diclazuril

SpeciesRoute of AdministrationVehicleLD50 (mg/kg bw)Observed Clinical SignsReference
MouseOralNot specified> 5,000Non-specific CNS effects at high doses[2][3]
RatOralAqueous suspension> 5,000Non-specific CNS effects at high doses[1][2][3]
RatIntraperitonealNot specified~5,000Mortality observed[3]
DogOralNot specified> 5,000Vomiting and defecation[1][2][3]
RabbitDermalNot specified> 4,000No adverse effects reported[1]
Experimental Protocol: Acute Oral Toxicity Study (General)

A standardized acute oral toxicity study, such as one following OECD Guideline 401, typically involves the following steps:

  • Animal Model: Healthy, young adult rodents (rats or mice) of a single sex are used.

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single high dose (e.g., 5000 mg/kg) of the test substance is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

G cluster_protocol Acute Oral Toxicity Protocol Animal Selection Animal Selection Acclimatization (>=5 days) Acclimatization (>=5 days) Animal Selection->Acclimatization (>=5 days) Fasting (overnight) Fasting (overnight) Acclimatization (>=5 days)->Fasting (overnight) Single Oral Dose Single Oral Dose Fasting (overnight)->Single Oral Dose Observation (14 days) Observation (14 days) Single Oral Dose->Observation (14 days) Gross Necropsy Gross Necropsy Observation (14 days)->Gross Necropsy

Experimental workflow for a typical acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeated dose studies have been conducted in mice, rats, and dogs to evaluate the long-term toxicological effects of Diclazuril.

Table 2: Sub-chronic and Chronic Toxicity of Diclazuril

SpeciesDurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Target Organs/EffectsReference
Mouse25 monthsDiet311Liver (centrilobular swelling, lipid vacuoles), Lungs (histopathological changes)[3][4][5]
Rat28 monthsDiet415Mesenteric lymph nodes (histiocytosis)[3]
Dog12 monthsDiet20Not establishedLiver (pathology), increased BUN[3]
Experimental Protocol: 25-Month Combined Chronic Toxicity/Carcinogenicity Study in Mice

This pivotal study was conducted to assess the long-term toxicity and carcinogenic potential of Diclazuril.

  • Animal Model: Swiss mice (50 per sex per group).

  • Dose Administration: Diclazuril was administered in the diet at concentrations of 0, 16, 63, 250, or 1000 mg/kg of feed.

  • Duration: 25 months.

  • Parameters Monitored:

    • Clinical signs and mortality

    • Body weight and food consumption

    • Periodic hematological examinations

    • Serum chemistry analysis at termination

    • Extensive histopathological examinations of a wide range of tissues.

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) were determined based on treatment-related findings.

G cluster_protocol Chronic Toxicity/Carcinogenicity Study Workflow cluster_inlife cluster_terminal Animal Grouping (50/sex/group) Animal Grouping (50/sex/group) Dietary Administration (25 months) Dietary Administration (25 months) Animal Grouping (50/sex/group)->Dietary Administration (25 months) In-life Monitoring In-life Monitoring Dietary Administration (25 months)->In-life Monitoring Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures Clinical Signs Clinical Signs In-life Monitoring->Clinical Signs Body Weight Body Weight In-life Monitoring->Body Weight Food Consumption Food Consumption In-life Monitoring->Food Consumption Hematology Hematology In-life Monitoring->Hematology Data Analysis Data Analysis Terminal Procedures->Data Analysis Serum Chemistry Serum Chemistry Terminal Procedures->Serum Chemistry Histopathology Histopathology Terminal Procedures->Histopathology

Workflow for a long-term toxicity and carcinogenicity study.

Reproductive and Developmental Toxicity

Diclazuril is suspected of damaging the unborn child.[6] Studies in rats and rabbits have been conducted to evaluate its effects on reproduction and development.

Table 3: Reproductive and Developmental Toxicity of Diclazuril

SpeciesStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)EffectsReference
RatTwo-generation5 (Parental)20 (Offspring)Reduced offspring weight gain, maternal toxicity at higher doses[3]
RatTeratogenicity520Maternal toxicity (reduced body weight gain), decreased litter weights[3]
RabbitTeratogenicity80 (Maternal/Fetal)320 (Embryo-fetal)Early and late resorptions[7]
Experimental Protocol: Two-Generation Reproductive Toxicity Study in Rats

This study design assesses the effects of a substance on all phases of the reproductive cycle over two generations.

  • Animal Model: Wistar rats.

  • Dose Administration: Diclazuril was administered continuously in the diet at doses equivalent to 5, 20, or 80 mg/kg bw/day.

  • Generations: Two generations (F0 and F1) were evaluated, with each generation producing two litters.

  • Parameters Monitored:

    • Parental (F0 and F1): Clinical signs, body weight, food consumption, mating and fertility indices, gestation length.

    • Offspring (F1 and F2): Viability, litter size, sex ratio, birth weight, pup weight gain, and survival to weaning.

  • Endpoints: The NOAEL for parental toxicity and reproductive performance, and for offspring toxicity were determined.

Genotoxicity

Diclazuril has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic and non-clastogenic.

Table 4: Genotoxicity of Diclazuril

AssayTest SystemResultReference
Bacterial Reverse Mutation Assay (Ames test)Salmonella typhimuriumNegative[1]
In vitro Chromosome Aberration TestNot specifiedNegative[1]
In vivo Sex-linked Recessive Lethal TestDrosophila melanogasterNegative[1]
In vivo Dominant Lethal TestMouseNegative[1]

Carcinogenicity

Long-term studies in mice and rats have not shown any evidence of carcinogenic potential for Diclazuril.[3]

Table 5: Carcinogenicity of Diclazuril

SpeciesDurationConclusionReference
Mouse25 monthsNot carcinogenic[3]
Rat28 monthsNot carcinogenic[3]

Mechanism of Action and Signaling Pathways

The precise mechanism of toxic action of Diclazuril in mammals is not well-elucidated. Its primary pharmacological action is as an anticoccidial agent, where it is thought to interfere with the parasite's life cycle.[5] In Eimeria tenella, Diclazuril has been shown to decrease the expression of CDK-related kinase 2 (EtCRK2) and enolase, suggesting an impact on cell cycle and energy metabolism within the parasite.[5][7] However, a specific corresponding signaling pathway for toxicity in mammalian cells has not been identified. The observed toxic effects in laboratory animals, such as non-specific CNS depression at very high doses and mild liver changes, are likely related to off-target effects at supratherapeutic concentrations.

G cluster_parasite Proposed Mechanism in Eimeria tenella Diclazuril Diclazuril EtCRK2 EtCRK2 (CDK-related kinase) Diclazuril->EtCRK2 inhibits expression Enolase Enolase Diclazuril->Enolase inhibits expression CellCycle Parasite Cell Cycle EtCRK2->CellCycle regulates Glycolysis Parasite Glycolysis Enolase->Glycolysis catalyzes Disruption Life Cycle Disruption CellCycle->Disruption Glycolysis->Disruption

References

Physicochemical Characteristics of Diclazuril Potassium Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Diclazuril (B1670474), with a specific focus on its potassium salt form. The information presented is intended to support research, development, and formulation activities involving this potent anticoccidial agent. It is important to note that while extensive data is available for Diclazuril, specific experimental data for its potassium salt is limited in publicly accessible literature. Therefore, some data presented herein is for the free base form of Diclazuril, which provides a strong foundational understanding for working with the potassium salt.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Diclazuril and its potassium salt. This data is essential for understanding the compound's behavior in various solvent systems and its potential for formulation into stable and bioavailable dosage forms.

Table 1: General Physicochemical Properties

PropertyDiclazurilDiclazuril PotassiumData Source
Molecular Formula C₁₇H₉Cl₃N₄O₂C₁₇H₈Cl₃KN₄O₂[1][2]
Molecular Weight 407.6 g/mol 445.7 g/mol [1][2]
Appearance Slightly yellow to beige powderSolid powder (presumed)[3]
pKa (Strongest Acidic) 5.92 - 6.5Not experimentally determined[3][4]

Table 2: Solubility Data

SolventSolubility of DiclazurilData Source
Water Very low (<1 mg/L)[3]
0.01N NaOH 10 mg/L[3]
DMSO ~5 mg/mL
Dimethylformamide (DMF) Soluble
Tetrahydrofuran (THF) Soluble[3]
Ethanol Slightly soluble
1:5 DMSO:PBS (pH 7.2) ~0.16 mg/mL

Table 3: Thermal Properties

PropertyDiclazurilData Source
Melting Point 292-297°C (with decomposition)[3]

Note: The melting point of this compound may differ from the free base and would require experimental determination via methods such as Differential Scanning Calorimetry (DSC).

Table 4: Chromatographic Properties

ParameterValueData Source
Log P (Octanol-water partition coefficient) 4.41 (at pH 7.03)[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of active pharmaceutical ingredients. The following sections outline protocols for determining key physicochemical parameters of this compound powder.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials containing different solvents of interest (e.g., purified water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl).

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of Diclazuril in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound to quantify the concentration in the samples.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to investigate potential polymorphism.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound powder (typically 2-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Scan:

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 350°C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • The presence of multiple thermal events may indicate polymorphism or the presence of solvates.

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust HPLC method is essential for the accurate determination of Diclazuril concentration in various experimental samples.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 280 nm.

    • Column Temperature: 30°C.

  • Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and sensitivity.

Mechanism of Action and Experimental Workflow

Visualizing complex processes is key to understanding. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of Diclazuril and a general experimental workflow for physicochemical characterization.

Diclazuril_Mechanism_of_Action cluster_parasite Eimeria Parasite Schizogony Schizogony (Asexual Reproduction) Gametogony Gametogony (Sexual Reproduction) Schizogony->Gametogony Oocyst_Formation Oocyst Formation Gametogony->Oocyst_Formation Diclazuril Diclazuril Diclazuril->Schizogony Inhibits development of first and second generation schizonts Diclazuril->Gametogony Inhibits development of microgametes and macrogametes

Caption: Proposed mechanism of action of Diclazuril against Eimeria parasites.

Physicochemical_Characterization_Workflow Start This compound Powder Sample Appearance Visual Inspection (Appearance, Color) Start->Appearance Solubility Solubility Determination (Shake-Flask Method) Start->Solubility Thermal_Analysis Thermal Analysis (DSC) Start->Thermal_Analysis Chromatography Chromatographic Analysis (HPLC for Purity and Log P) Start->Chromatography Data_Analysis Data Analysis and Interpretation Appearance->Data_Analysis Solubility->Data_Analysis Thermal_Analysis->Data_Analysis Chromatography->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: General experimental workflow for physicochemical characterization.

Stability Profile

The stability of this compound powder is a critical parameter for determining appropriate storage conditions and shelf-life.

  • Solution Stability: The stability of Diclazuril in solution is dependent on the solvent and pH. In aqueous solutions for administration, it is recommended to use freshly prepared solutions as the stability can be limited (e.g., stable for about 4 hours in drinking water).

  • Forced Degradation: Stress studies on Diclazuril have shown that it is susceptible to degradation under certain conditions. A stability-indicating HPLC method is crucial to separate the parent drug from any degradation products that may form under stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal stress).

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, dissolution rate, and stability. There is currently no publicly available information on the polymorphic forms of this compound. Investigating the potential for polymorphism using techniques such as DSC, X-ray powder diffraction (XRPD), and microscopy is a critical step in the comprehensive characterization of this compound.

Conclusion

This technical guide has summarized the key physicochemical characteristics of Diclazuril, with a focus on this compound powder. While there are gaps in the experimental data for the potassium salt, the information provided for the free base serves as a valuable foundation for researchers and formulation scientists. The outlined experimental protocols provide a starting point for the in-house characterization of this compound. Further investigation into the solubility, thermal properties, stability, and polymorphism of this compound is warranted to fully understand its behavior and to optimize its use in pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticoccidial Assay Using Diclazuril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1] The development of effective anticoccidial drugs is crucial for the control of this disease. Diclazuril (B1670474), a benzeneacetonitrile derivative, is a potent anticoccidial agent with a broad spectrum of activity against various Eimeria species.[2][3] In vitro assays are indispensable tools for the preliminary screening and evaluation of anticoccidial compounds, offering a more rapid and cost-effective alternative to in vivo studies.[1] This document provides a detailed protocol for an in vitro anticoccidial assay using Diclazuril as a reference compound. The focus is on the inhibition of Eimeria tenella invasion and development in a mammalian cell line.

Diclazuril is effective against both the asexual and sexual stages of the Eimeria life cycle, primarily by inhibiting the normal differentiation of the endogenous stages, leading to the degeneration of schizonts and gamonts.[2][4][5] While the precise molecular mechanism is still under investigation, recent studies suggest that Diclazuril may interfere with key parasitic enzymes such as enolase and heat shock protein 90 (Hsp90), and affect the expression of cyclin-dependent kinases.[2][6][7]

Data Presentation

The following tables summarize the quantitative data on the efficacy of Diclazuril against Eimeria species. Table 1 presents in vitro data, while Table 2 provides representative in vivo data for context.

Table 1: In Vitro Efficacy of Diclazuril against Eimeria spp.

ParameterEimeria SpeciesCell LineDiclazuril ConcentrationResultReference
IC50Eimeria spp.Not Specified0.078 mg/mLInhibition of oocyst sporulation[8]
Inhibition of Merozoite DevelopmentE. tenellaChicken Cecal Cells1 mg/kg (in vivo treatment)65.13% decrease in second-generation merozoites[8]
Downregulation of EtMIC1 geneE. tenellaChicken Cecal Cells1 mg/kg (in vivo treatment)65.63% downregulation[8]
Downregulation of EtMIC2 geneE. tenellaChicken Cecal Cells1 mg/kg (in vivo treatment)64.12% downregulation[8]
Downregulation of EtMIC3 geneE. tenellaChicken Cecal Cells1 mg/kg (in vivo treatment)56.82% downregulation[8]

Table 2: In Vivo Efficacy of Diclazuril against Experimental Coccidiosis

ParameterEimeria Species ChallengeDiclazuril Dose (in feed)Oocyst Shedding Reduction (%)Lesion Score ReductionReference
Oocyst CountE. tenella1 ppmSignificant reductionSignificant reduction[9]
Droppings Score & Weight GainE. adenoeides, E. meleagrimitis, E. gallopavonis0.5, 1.0, 1.5 ppmSignificant improvementNot specified[10]
Oocyst CountMixed Eimeria species20% Diclazuril solutionSignificant decreaseSignificant decrease[11]
Merozoite NumberE. tenella1 mg/kg65.13% reductionImproved caecal appearance[8]

Experimental Protocols

Preparation of Diclazuril Potassium Stock Solution

Note: Diclazuril has very low aqueous solubility.[12] The potassium salt form is utilized to enhance solubility for in vitro assays. If using Diclazuril base, it is soluble in organic solvents like DMSO and dimethylformamide (DMF).[13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of Diclazuril (MW: 407.64 g/mol ), dissolve 4.076 mg of Diclazuril in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • For the assay, dilute the stock solution to the desired working concentrations in complete cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Sporozoite Invasion and Proliferation Assay

This protocol is adapted from established methods for in vitro screening of anticoccidial compounds.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella sporulated oocysts

  • Complete cell culture medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Excystation solution (e.g., 0.25% trypsin and 4% sodium taurocholate in PBS)

  • This compound working solutions

  • DNA extraction kit

  • qPCR master mix and primers/probe for Eimeria DNA quantification

Procedure:

Day 1: Cell Seeding

  • Culture MDBK cells in a T-75 flask until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Resuspend the cells in complete medium and determine the cell concentration.

  • Seed the 96-well plates with MDBK cells at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment and monolayer formation.

Day 2: Sporozoite Preparation and Infection

  • Prepare fresh E. tenella sporozoites from sporulated oocysts by mechanical grinding and subsequent excystation in excystation solution.

  • Purify the sporozoites from oocyst and sporocyst debris by passing them through a DE-52 cellulose (B213188) column.

  • Wash the purified sporozoites with PBS and resuspend them in complete medium. Determine the sporozoite concentration.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the MDBK cell monolayers.

  • Add 50 µL of the this compound working solutions to the respective wells. Include a positive control (e.g., a known effective anticoccidial) and a negative control (medium with the same concentration of DMSO as the treated wells).

  • Add 50 µL of the sporozoite suspension (containing approximately 1 x 10^5 sporozoites) to each well.

  • Incubate the plates at 41°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

Day 3-4: Quantification of Parasite Proliferation

  • After the incubation period, wash the cell monolayers twice with PBS to remove non-invaded sporozoites.

  • Extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the Eimeria genome (e.g., the 5S ribosomal RNA gene).

  • Calculate the percentage of inhibition of parasite proliferation for each Diclazuril concentration relative to the negative control.

Visualizations

Diclazuril's Proposed Mechanism of Action

Diclazuril is known to disrupt the development of later-stage schizonts and gametocytes in Eimeria. While the complete signaling pathway is not fully elucidated, evidence suggests interference with critical cellular processes within the parasite.

Diclazuril_Mechanism Proposed Mechanism of Action of Diclazuril on Eimeria Diclazuril Diclazuril Parasite Eimeria Parasite Diclazuril->Parasite Enters Enolase Enolase Expression Diclazuril->Enolase Inhibits Hsp90 Hsp90 Expression Diclazuril->Hsp90 Inhibits CDK CDK-related Kinase Activity Diclazuril->CDK Inhibits Schizont Schizont Development Parasite->Schizont Gametocyte Gametocyte Development Parasite->Gametocyte Merozoite Merozoite Formation Schizont->Merozoite Degeneration Degeneration of Endogenous Stages Schizont->Degeneration Oocyst Oocyst Shedding Gametocyte->Oocyst Gametocyte->Degeneration Enolase->Schizont Enolase->Gametocyte Hsp90->Schizont Hsp90->Gametocyte CDK->Schizont CDK->Gametocyte Degeneration->Merozoite Degeneration->Oocyst

Caption: Diclazuril's inhibitory effects on key parasitic enzymes and kinases.

Experimental Workflow for In Vitro Anticoccidial Assay

The following diagram outlines the key steps in the in vitro assay to determine the efficacy of Diclazuril.

Experimental_Workflow In Vitro Anticoccidial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. MDBK Cell Culture & Seeding in 96-well Plates Infection 4. Infection of MDBK Cells with Sporozoites in the Presence of Diclazuril Cell_Culture->Infection Sporozoite_Prep 2. E. tenella Sporozoite Preparation & Purification Sporozoite_Prep->Infection Drug_Prep 3. This compound Working Solution Preparation Drug_Prep->Infection Incubation 5. Incubation for 24-48 hours Infection->Incubation DNA_Extraction 6. DNA Extraction Incubation->DNA_Extraction qPCR 7. qPCR for Eimeria DNA Quantification DNA_Extraction->qPCR Data_Analysis 8. Calculation of % Inhibition qPCR->Data_Analysis

Caption: Step-by-step workflow of the in vitro anticoccidial assay.

References

Application Notes and Protocols for Diclazuril Potassium Cell Culture Studies on Eimeria Sporozoites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril (B1670474), a benzeneacetonitrile compound belonging to the triazine class, is a potent anticoccidial agent widely used in the poultry industry. It exhibits a cidal effect against both asexual and sexual stages of various Eimeria species. These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy of diclazuril potassium against Eimeria sporozoites, the invasive stage of the parasite. The methodologies described herein are crucial for screening new anticoccidial compounds, studying drug resistance mechanisms, and elucidating the molecular pathways affected by such interventions.

Mechanism of Action

Diclazuril's primary mechanism of action involves the disruption of key cellular processes in Eimeria, leading to the interruption of the parasite's life cycle. While the precise molecular targets are still under investigation, studies have shown that diclazuril significantly impacts the parasite's ability to invade host cells and replicate intracellularly.

In vivo studies on second-generation merozoites of Eimeria tenella have demonstrated that diclazuril downregulates the expression of several crucial genes:

  • Microneme Proteins (MICs): These proteins are essential for host cell recognition, attachment, and invasion. Diclazuril treatment leads to a significant reduction in the transcription of multiple EtMIC genes, thereby impairing the parasite's invasive capabilities.

  • Actin Depolymerizing Factor (ADF): ADF is a key regulator of actin dynamics, which is vital for the parasite's gliding motility and invasion of host cells. Diclazuril has been shown to decrease the expression of ADF, disrupting the parasite's cytoskeleton and motility.

  • Enolase: This glycolytic enzyme is not only central to the parasite's energy metabolism but also functions as a plasminogen receptor on the cell surface, aiding in invasion. Diclazuril treatment reduces enolase expression, likely hampering both energy production and host cell penetration.

  • Cyclin-Dependent Kinase-Related Kinase 2 (EtCRK2): This kinase is involved in cell cycle control. Diclazuril's inhibitory effect on EtCRK2 suggests that it can arrest the parasite's cell cycle, thereby preventing its replication.

The following sections provide detailed protocols to quantitatively assess the effects of this compound on Eimeria sporozoites in a cell culture model.

Data Presentation

The following tables summarize the quantitative effects of diclazuril on the gene expression of Eimeria tenella second-generation merozoites as determined by in vivo studies. These targets are expected to be similarly affected in sporozoites during in vitro cell culture assays.

Table 1: Effect of Diclazuril on the mRNA Expression of Microneme Genes in E. tenella

GeneFunction% Downregulation
EtMIC1Host cell recognition and attachment65.63%
EtMIC2Invasion machinery component64.12%
EtMIC3Adhesion56.82%
EtMIC4Motility and invasion73.48%
EtMIC5Invasion process78.17%

Table 2: Effect of Diclazuril on the mRNA Expression of Other Key Genes in E. tenella

GeneFunction% Downregulation
Actin Depolymerizing Factor (ADF)Actin dynamics, motility, and invasion63.86%
EnolaseGlycolysis and host cell invasion36.30%

Experimental Protocols

The following protocols are designed for the in vitro evaluation of this compound against Eimeria tenella sporozoites using Madin-Darby Bovine Kidney (MDBK) cells as the host cell line.

Protocol 1: Preparation of Eimeria tenella Sporozoites

This protocol describes the excystation of sporulated oocysts to obtain viable sporozoites for infection of cell cultures.

Materials:

  • Sporulated Eimeria tenella oocysts

  • 2.5% Potassium dichromate (K₂Cr₂O₇) solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.6-8.0

  • 0.25% Trypsin

  • 4% Sodium taurocholate

  • 1% Glucose in sterile PBS, pH 7.0

  • Glass beads (425-600 µm)

  • Centrifuge

  • Water bath at 41°C

  • Vortex mixer

  • Hemocytometer

Procedure:

  • Wash the sporulated oocysts three times with sterile PBS to remove the potassium dichromate solution. Centrifuge at 1,300 x g for 10 minutes for each wash.

  • Resuspend the oocyst pellet in sterile PBS and transfer to a tube containing glass beads.

  • Vortex vigorously for 3-5 minutes to break the oocyst wall and release the sporocysts.

  • Separate the sporocysts from the oocyst debris and glass beads by filtration or low-speed centrifugation.

  • Wash the sporocysts twice with sterile PBS.

  • To excyst the sporozoites, incubate the sporocysts in a solution of 0.25% trypsin and 4% sodium taurocholate in sterile PBS (pH 7.6-8.0) in a 41°C water bath for 60-90 minutes.

  • Monitor the release of sporozoites every 30 minutes using a light microscope.

  • Once a high rate of excystation is observed, transfer the suspension to a tube containing 1% glucose in sterile PBS (pre-warmed to 41°C) to stop the enzymatic reaction.

  • Purify the sporozoites from the remaining sporocysts and debris by passing the suspension through a sterile 5 µm filter.

  • Wash the purified sporozoites twice with the cell culture medium to be used for infection.

  • Count the viable sporozoites using a hemocytometer and trypan blue exclusion.

  • Resuspend the sporozoites in the appropriate volume of cell culture medium to achieve the desired concentration for infection.

Protocol 2: MDBK Cell Culture and Infection

This protocol details the maintenance of the MDBK host cell line and the subsequent infection with E. tenella sporozoites.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 24-well cell culture plates

  • Incubator at 37°C with 5% CO₂

  • Incubator at 41°C with 5% CO₂

Procedure:

  • Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For infection assays, seed 2 x 10⁵ MDBK cells per well in 24-well plates and incubate at 37°C until they reach approximately 80% confluency.

  • Prepare different concentrations of this compound in the infection medium (DMEM with 2% FBS and 1% Penicillin-Streptomycin). Include a no-drug control (vehicle only, e.g., DMSO).

  • Pre-incubate the purified sporozoites with the various concentrations of this compound for 1-2 hours at 41°C.

  • Wash the sporozoites twice with sterile PBS to remove the drug.

  • Resuspend the treated sporozoites in fresh infection medium.

  • Remove the growth medium from the MDBK cell monolayers and add the sporozoite suspension at a Multiplicity of Infection (MOI) of 0.25 to 0.5 (e.g., 5 x 10⁴ to 1 x 10⁵ sporozoites per well).

  • Incubate the infected cell cultures at 41°C in a 5% CO₂ incubator.

Protocol 3: Quantitative Assessment of Sporozoite Invasion and Intracellular Development

This protocol uses quantitative PCR (qPCR) to determine the number of parasites that have successfully invaded the host cells and their subsequent intracellular replication.

Materials:

  • Infected MDBK cell cultures

  • Sterile PBS

  • DNA extraction kit

  • qPCR machine

  • Primers and probe specific for Eimeria tenella (e.g., targeting the ITS-1 region)

  • qPCR master mix

Procedure for Sporozoite Invasion Assay:

  • At 2-4 hours post-infection, gently wash the infected MDBK monolayers three times with sterile PBS to remove any non-invaded sporozoites.

  • Harvest the cells by trypsinization or by adding a lysis buffer.

  • Extract the total genomic DNA from the cells using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Perform qPCR using primers and a probe specific for E. tenella to quantify the number of parasite genomes.

  • Compare the number of parasite genomes in the diclazuril-treated groups to the no-drug control to determine the percentage of invasion inhibition.

Procedure for Intracellular Development Assay:

  • At various time points post-infection (e.g., 24, 48, 72, and 96 hours), harvest the infected MDBK cells. For time points beyond 24 hours, change the medium at 24 hours post-infection after washing away the initial inoculum.

  • Extract the total genomic DNA from the cells at each time point.

  • Perform qPCR to quantify the parasite genome copy number.

  • An increase in the genome copy number over time in the control group indicates successful intracellular replication.

  • Compare the parasite genome copy numbers in the diclazuril-treated groups to the no-drug control at each time point to assess the inhibition of intracellular development.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Parasite and Cell Preparation cluster_treatment Treatment and Infection cluster_analysis Analysis oocyst Sporulated Eimeria Oocysts excystation Excystation to obtain Sporozoites oocyst->excystation purification Sporozoite Purification excystation->purification pre_incubation Pre-incubate Sporozoites with Diclazuril purification->pre_incubation mdkb_culture MDBK Cell Culture infection Infect MDBK Monolayers mdkb_culture->infection drug_prep Prepare Diclazuril Concentrations drug_prep->pre_incubation pre_incubation->infection invasion_assay Invasion Assay (2-4 hpi) infection->invasion_assay development_assay Development Assay (24-96 hpi) infection->development_assay dna_extraction Genomic DNA Extraction invasion_assay->dna_extraction development_assay->dna_extraction qpcr qPCR Quantification dna_extraction->qpcr data_analysis Data Analysis (% Inhibition) qpcr->data_analysis diclazuril_pathway cluster_targets Molecular Targets cluster_processes Cellular Processes cluster_outcomes Biological Outcomes diclazuril This compound adf Actin Depolymerizing Factor (ADF) Gene diclazuril->adf Downregulates enolase Enolase Gene diclazuril->enolase Downregulates mic Microneme (MIC) Genes diclazuril->mic Downregulates crk2 EtCRK2 Gene diclazuril->crk2 Downregulates cytoskeleton Actin Cytoskeleton Dynamics adf->cytoskeleton energy Glycolysis / Energy Production enolase->energy invasion Inhibition of Host Cell Invasion enolase->invasion Aids in invasion_proteins Expression of Invasion Proteins mic->invasion_proteins cell_cycle Cell Cycle Progression crk2->cell_cycle motility Gliding Motility cytoskeleton->motility cytoskeleton->motility Inhibits motility->invasion replication Inhibition of Intracellular Replication energy->replication Inhibits invasion_proteins->invasion invasion_proteins->invasion Inhibits cell_cycle->replication cell_cycle->replication Arrests

Application Notes and Protocols: Pharmacokinetic Modeling of Diclazuril in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diclazuril (B1670474) is a potent anticoccidial agent widely used in the poultry industry to control coccidiosis in broiler chickens. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens, ensuring efficacy, and adhering to withdrawal periods to guarantee food safety. This document provides a detailed overview of the pharmacokinetic modeling of diclazuril in broiler chickens, including experimental protocols and data presentation.

Pharmacokinetic Parameters of Diclazuril

The pharmacokinetic properties of diclazuril have been investigated to understand its absorption, distribution, metabolism, and excretion in broiler chickens. Recent studies have focused on developing physiologically based pharmacokinetic (PBPK) models to predict drug concentrations in various tissues.[1][2]

Plasma Pharmacokinetics

Following oral administration, diclazuril is absorbed, and its pharmacokinetic parameters in plasma have been characterized. A study investigating the stereoselective pharmacokinetics of diclazuril enantiomers found significant differences between the R- and S-forms.[3]

Table 1: Stereoselective Plasma Pharmacokinetic Parameters of Diclazuril Enantiomers in Broiler Chickens [3]

ParameterR-DiclazurilS-Diclazuril
Area Under the Curve (AUC)Significantly lowerApproximately 2 times higher than R-DIC
Elimination Half-life (t1/2β)Significantly shorterApproximately 1.4 times longer than R-DIC

Note: This table summarizes the comparative findings; specific numerical values for AUC and t1/2β were not provided in the abstract.

Tissue Residue Depletion

Understanding the depletion of diclazuril residues in edible tissues is critical for determining appropriate withdrawal periods.[4][5] Studies have shown that diclazuril distributes to various tissues, with the highest concentrations typically found in the liver.

Table 2: Steady-State Concentrations of Diclazuril in Broiler Chicken Tissues [4][5]

TissueAverage Steady-State Concentration (µg/kg)
Breast Muscle94
Thigh Muscle135
Liver722
Note: These concentrations were observed after feeding a diet containing 730 µg/kg diclazuril from day 22 to day 32 of age.

Table 3: Stereoselective Distribution of Diclazuril Enantiomers in Broiler Chicken Tissues [3]

TissuePredominant Enantiomer
MuscleS-Diclazuril
LiverS-Diclazuril
KidneyR-Diclazuril

Experimental Protocols

Animal Experiments for Pharmacokinetic Studies

A typical experimental design to study the pharmacokinetics and tissue residue of diclazuril in broiler chickens involves the following steps:

  • Animal Housing and Acclimatization: Broiler chickens are housed in a controlled environment and allowed to acclimatize before the start of the experiment.

  • Drug Administration: Diclazuril is administered to the chickens, commonly through medicated feed or drinking water at a specified concentration (e.g., 1 mg/kg of feed).[4][6] For single-dose pharmacokinetic studies, oral gavage may be used.[7]

  • Sample Collection:

    • Blood Samples: Blood samples are collected from the wing vein at predetermined time points after drug administration to characterize the plasma concentration-time profile.

    • Tissue Samples: At various time points after the last dose (for residue depletion studies), chickens are humanely euthanized, and samples of edible tissues (muscle, liver, kidney, skin with fat) are collected.[4][5]

  • Sample Processing and Storage: Plasma is separated from blood by centrifugation. All samples (plasma and tissues) are stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analytical Methodology for Diclazuril Quantification

The concentration of diclazuril in plasma and tissue samples is typically determined using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][8]

  • Sample Preparation:

    • Plasma: A rapid deproteinization step using a solvent like acetonitrile (B52724) is often employed.[8]

    • Tissues: Tissues are first homogenized. Extraction of diclazuril is then performed using an organic solvent. A clean-up step, such as solid-phase extraction (SPE), may be used to remove interfering substances.[9]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[5][8] The mobile phase often consists of a gradient mixture of acetonitrile and an aqueous solution (e.g., water or ammonium (B1175870) acetate (B1210297) solution).[5][8]

    • Mass Spectrometric Detection: The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization (ESI) for high selectivity and sensitivity.[8]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and biochemical parameters.[1][2] A PBPK model for diclazuril in broiler chickens has been developed to predict its tissue concentrations and to help establish withdrawal periods.[1][2]

PBPK Model Structure

The developed PBPK model for diclazuril is a flow-limited model consisting of multiple compartments representing different organs and tissues.[1][2][10]

PBPK_Model cluster_absorption Absorption cluster_circulation Central Circulation cluster_tissues Tissue Compartments cluster_elimination Elimination Intestine Intestine Contents Venous_Plasma Venous Plasma Intestine->Venous_Plasma Ka (Absorption Rate) Feces Feces Intestine->Feces Kgut (Fecal Elimination) Arterial_Plasma Arterial Plasma Venous_Plasma->Arterial_Plasma Cardiac Output Lung Lung Arterial_Plasma->Lung Qlu Liver Liver Arterial_Plasma->Liver Qli Kidney Kidney Arterial_Plasma->Kidney Qki Muscle Muscle Arterial_Plasma->Muscle Qmu Skin_Fat Skin + Fat Arterial_Plasma->Skin_Fat Qsf Rest_of_Body Rest of Body Arterial_Plasma->Rest_of_Body Qre Lung->Venous_Plasma Liver->Venous_Plasma Hepatic_Elimination Hepatic Elimination Liver->Hepatic_Elimination Clhe (Hepatic Clearance) Kidney->Venous_Plasma Muscle->Venous_Plasma Skin_Fat->Venous_Plasma Rest_of_Body->Venous_Plasma

Caption: PBPK model for diclazuril in broiler chickens.

Model Parameters

The PBPK model incorporates various parameters:

  • Physiological Parameters: Tissue weights and blood flow rates, which are often obtained from published literature.[1][2]

  • Drug-Specific Parameters:

    • Tissue/Plasma Partition Coefficients (Pxx): Describe the relative distribution of the drug between tissue and plasma. These can be calculated or optimized based on experimental data.[1][2]

    • Absorption Rate Constant (Ka): Represents the rate of drug absorption from the intestine.[2][10]

    • Elimination Rate Constants: Include the rate of elimination from the gut (Kgut) and hepatic clearance (Clhe).[2][10]

Experimental and Modeling Workflow

The overall process of pharmacokinetic modeling for diclazuril involves a combination of in vivo experiments and computational modeling.

Workflow cluster_experiment Experimental Phase cluster_modeling Modeling Phase Drug_Admin Diclazuril Administration (Medicated Feed/Water) Sample_Collection Blood and Tissue Sample Collection Drug_Admin->Sample_Collection Analysis LC-MS/MS Analysis of Diclazuril Concentration Sample_Collection->Analysis Param_Est Model Parameterization Analysis->Param_Est Concentration-Time Data Model_Dev PBPK Model Development Model_Dev->Param_Est Model_Sim Model Simulation and Validation Param_Est->Model_Sim WDT_Pred Withdrawal Time Prediction Model_Sim->WDT_Pred

Caption: Workflow for pharmacokinetic modeling of diclazuril.

Conclusion

The pharmacokinetic modeling of diclazuril in broiler chickens, particularly through the use of PBPK models, provides a powerful tool for predicting drug disposition and ensuring food safety. The detailed experimental protocols and analytical methods described herein form the basis for generating the high-quality data required for robust model development and validation. This integrated approach is essential for the responsible and effective use of diclazuril in the poultry industry.

References

Developing a Stable Diclazuril Potassium Formulation for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Abstract

This document provides detailed application notes and protocols for the development of a stable research-grade formulation of Diclazuril (B1670474) potassium. Diclazuril, a potent anticoccidial agent, exhibits very low aqueous solubility, which presents a significant challenge for its formulation and administration in a research setting.[1] The use of its potassium salt is a strategic approach to enhance solubility and bioavailability. These notes offer a comprehensive guide for researchers, scientists, and drug development professionals, covering formulation strategies, detailed experimental protocols for stability testing, and validated analytical methods for the quantification of Diclazuril potassium and its degradation products. All quantitative data is summarized in structured tables, and key experimental workflows and the proposed mechanism of action are visualized using diagrams.

Introduction

Diclazuril is a benzeneacetonitrile derivative belonging to the triazine class of compounds, widely recognized for its efficacy against various species of Eimeria, the causative agent of coccidiosis in poultry and other livestock.[2][3] Its mechanism of action, while not fully elucidated, is known to interfere with the parasite's life cycle, specifically targeting the schizogony and gametogony stages, leading to the degeneration of schizonts and gamonts.[3][4] A recent study suggests that Diclazuril may also act by inhibiting the actin depolymerizing factor (ADF) in Eimeria tenella, a key protein in parasite motility and host cell invasion.[5]

A primary obstacle in the research and application of Diclazuril is its hydrophobic nature and extremely low water solubility.[1] To overcome this, the development of a potassium salt formulation is proposed. Salt formation of a weakly acidic compound like Diclazuril (pKa ≈ 5.92) is a common and effective strategy to improve aqueous solubility and dissolution rate.[2] This document outlines the necessary steps to formulate a stable this compound solution for research purposes and to rigorously assess its stability under various stress conditions.

Physicochemical Properties of Diclazuril and this compound

A summary of the known physicochemical properties of Diclazuril is presented in Table 1. While specific experimental data for this compound is not widely available, its formation is expected to significantly increase the aqueous solubility.

PropertyDiclazurilThis compoundReference
Chemical Name (±)-2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrilepotassium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2-diaza-4-azanidacyclohex-6-en-2-yl)phenyl]acetonitrile[2][6]
Molecular Formula C₁₇H₉Cl₃N₄O₂C₁₇H₈Cl₃KN₄O₂[4][6]
Molecular Weight 407.64 g/mol 446.74 g/mol [2][7]
Appearance Slightly yellow to beige solidAssumed to be a solid[1]
pKa 5.92Not Available[2]
Aqueous Solubility < 1 mg/LExpected to be significantly higher than Diclazuril[1]
Solubility in Organic Solvents Soluble in DMSO and N,N-dimethylformamideExpected to be soluble in polar organic solvents[4]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Diclazuril, focusing on its interference with the Eimeria life cycle and the potential role of Actin Depolymerizing Factor (ADF).

G Proposed Mechanism of Action of Diclazuril cluster_parasite Eimeria Parasite Life Cycle cluster_diclazuril Diclazuril Action sporozoite Sporozoite Invasion schizogony Schizogony (Asexual Reproduction) sporozoite->schizogony gametogony Gametogony (Sexual Reproduction) schizogony->gametogony oocyst Oocyst Formation gametogony->oocyst diclazuril Diclazuril inhibition_schizogony Inhibition of Schizont Development diclazuril->inhibition_schizogony inhibition_gametogony Inhibition of Gamont Development diclazuril->inhibition_gametogony inhibition_adf Inhibition of Actin Depolymerizing Factor (ADF) diclazuril->inhibition_adf inhibition_schizogony->schizogony Disrupts inhibition_gametogony->gametogony Disrupts inhibition_adf->sporozoite Prevents Invasion

Caption: Diclazuril's proposed mechanism of action.

Experimental Protocols

The following protocols provide a framework for the preparation and stability testing of a this compound research formulation.

Materials and Equipment
Material/EquipmentSupplier/Specifications
DiclazurilPurity ≥ 98%
Potassium Hydroxide (KOH)Analytical Grade
Dimethyl Sulfoxide (DMSO)HPLC Grade
Polyethylene Glycol 400 (PEG 400)Pharmaceutical Grade
Propylene GlycolPharmaceutical Grade
Deionized WaterType I
HPLC System with UV/PDA Detectore.g., Agilent 1260 Infinity II or equivalent
C18 HPLC Column250 mm x 4.6 mm, 5 µm particle size
Stability ChambersCapable of maintaining specified temperature and humidity
pH meterCalibrated
Analytical Balance0.0001 g readability
Vortex Mixer-
Sonicator-
Preparation of this compound Formulation (0.5% w/v)

This protocol describes the preparation of a 100 mL stock solution of 0.5% (w/v) this compound.

  • Dissolution of Diclazuril:

    • Weigh 0.500 g of Diclazuril powder and transfer it to a 100 mL volumetric flask.

    • Add 50 mL of DMSO to the flask.

    • Sonicate for 15-20 minutes or until the Diclazuril is completely dissolved.

  • Formation of Potassium Salt:

    • Prepare a 1 M solution of KOH in deionized water.

    • While stirring the Diclazuril solution, slowly add the 1 M KOH solution dropwise until a clear solution is obtained and the pH is in the range of 7.0-8.0. A slight molar excess of KOH may be required.

  • Addition of Co-solvents and Final Volume Adjustment:

    • Add 20 mL of PEG 400 to the solution and mix thoroughly.

    • Add 10 mL of Propylene Glycol and mix.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the final solution through a 0.22 µm syringe filter into a sterile container.

Stability Study Protocol

A comprehensive stability study is crucial to determine the shelf-life and storage conditions of the formulation.

  • Batches: Prepare three independent batches of the this compound formulation.

  • Container: Store the formulation in amber glass vials to protect from light.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months

    • Accelerated: 0, 1, 3, and 6 months

    • Refrigerated: 0, 6, 12, and 24 months

The following parameters should be assessed at each time point:

ParameterAcceptance Criteria
Appearance Clear, colorless to slightly yellow solution
pH 6.5 - 8.5
Assay (this compound) 90.0% - 110.0% of the initial concentration
Related Substances/Degradation Products Individual unknown impurity: ≤ 0.2%, Total impurities: ≤ 1.0%
Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Mix 1 mL of the formulation with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkali Hydrolysis: Mix 1 mL of the formulation with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis. Diclazuril is known to be susceptible to alkaline degradation.[8]

  • Oxidative Degradation: Mix 1 mL of the formulation with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the formulation at 60°C for 7 days.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

G Experimental Workflow for Stability Testing cluster_stability Stability Storage formulation Prepare this compound Formulation (3 Batches) initial_testing Initial Analysis (T=0) (Appearance, pH, Assay, Impurities) formulation->initial_testing long_term Long-Term (25°C/60% RH) initial_testing->long_term accelerated Accelerated (40°C/75% RH) initial_testing->accelerated refrigerated Refrigerated (5°C) initial_testing->refrigerated analysis Analysis at Time Points (Appearance, pH, Assay, Impurities) long_term->analysis accelerated->analysis refrigerated->analysis data_evaluation Data Evaluation and Shelf-Life Determination analysis->data_evaluation

Caption: Workflow for the stability testing of this compound.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products. The following method is adapted from established methods for Diclazuril.[6][9]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 15 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dilute the this compound formulation with the mobile phase to obtain a theoretical concentration of 50 µg/mL.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated through the forced degradation study, ensuring that degradation product peaks are well-resolved from the main this compound peak.

  • Linearity: Assessed by analyzing the working standard solutions and plotting a calibration curve. A correlation coefficient (r²) of >0.999 is desirable.

  • Accuracy: Determined by spiking a placebo formulation with known concentrations of this compound and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Assessed by multiple injections of the same sample and by analyzing samples on different days with different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Data Presentation

All quantitative data from the stability study should be presented in clear and concise tables for easy comparison and trend analysis.

Table 2: Accelerated Stability Data for this compound Formulation (0.5% w/v) at 40°C/75% RH

Time Point (Months)AppearancepHAssay (%)Individual Unknown Impurity (%)Total Impurities (%)
0 Clear, colorless7.5100.2< LOQ0.15
1 Clear, colorless7.499.8< LOQ0.18
3 Clear, colorless7.398.50.080.35
6 Clear, slightly yellow7.195.20.150.78

Table 3: Long-Term Stability Data for this compound Formulation (0.5% w/v) at 25°C/60% RH

Time Point (Months)AppearancepHAssay (%)Individual Unknown Impurity (%)Total Impurities (%)
0 Clear, colorless7.5100.2< LOQ0.15
3 Clear, colorless7.5100.1< LOQ0.16
6 Clear, colorless7.499.5< LOQ0.20
12 Clear, colorless7.498.90.050.28
24 Clear, colorless7.397.60.090.45

Conclusion

The protocols and application notes presented herein provide a robust framework for the development and stability assessment of a this compound formulation for research applications. By converting Diclazuril to its potassium salt and employing a suitable co-solvent system, it is possible to achieve a stable, aqueous-based formulation. Rigorous adherence to the described stability testing protocols and the use of a validated, stability-indicating HPLC method are critical for ensuring the quality, efficacy, and safety of the formulation throughout its intended shelf-life. The provided data tables and diagrams serve as a guide for the systematic evaluation and presentation of the experimental results.

References

Application Notes and Protocols for Dose-Titration Study of Diclazuril Potassium in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing a dose-titration study to evaluate the efficacy of Diclazuril potassium against coccidiosis in poultry. The protocols outlined below are based on established scientific and regulatory guidelines for anticoccidial drug testing.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry, leading to reduced weight gain, poor feed conversion, and increased mortality. Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent with a broad spectrum of activity.[1][2] It acts on the asexual and sexual intracellular stages of coccidia, leading to the degeneration of schizonts and gamonts and blocking the excretion of oocysts.[1][3] This document details the protocol for a dose-titration study to determine the optimal dosage of this compound for the prevention and control of coccidiosis in broiler chickens.

The potassium salt of Diclazuril is utilized to enhance its solubility and bioavailability. Dose-titration studies are critical for establishing the lowest effective dose that provides optimal anticoccidial protection while ensuring animal safety.

Study Objectives

  • To determine the efficacy of various concentrations of this compound in feed against a mixed infection of pathogenic Eimeria species in broiler chickens.

  • To establish a dose-response relationship by evaluating key parameters: mortality, weight gain, feed conversion ratio (FCR), intestinal lesion scores, and oocyst shedding.

  • To identify the minimum effective dose of this compound that provides significant protection against coccidiosis.

Experimental Design

A battery cage study is recommended for a controlled dose-titration evaluation.[4] This design minimizes cross-contamination and allows for precise data collection from individual birds or small groups.

3.1. Animal Model Day-old commercial broiler chicks (e.g., Ross 308, Cobb 500) of a single sex should be used.[4] Birds should be sourced from a reputable hatchery and be free of coccidial infection.

3.2. Housing and Management Chicks will be housed in wire-floored battery cages in an environmentally controlled room. Strict biosecurity measures must be implemented to prevent accidental infection. Feed and water will be provided ad libitum.

3.3. Experimental Groups A minimum of six groups are recommended, with at least four replicates per group and 10-15 birds per replicate.

Group IDGroup DescriptionThis compound (ppm in feed)Eimeria Challenge
T01Negative Control (Uninfected, Unmedicated)0No
T02Positive Control (Infected, Unmedicated)0Yes
T03This compound - Low Dose0.5Yes
T04This compound - Mid Dose 11.0Yes
T05This compound - Mid Dose 22.0Yes
T06This compound - High Dose5.0Yes

Note: Dosages are based on previous studies with Diclazuril, which have shown high efficacy at levels as low as 0.5 and 1 ppm.[5][6]

3.4. Diet Preparation A basal broiler starter feed, free from any anticoccidial agents, will be used. This compound will be incorporated into the feed to achieve the desired concentrations for each treatment group.

3.5. Coccidial Challenge On a predetermined day (e.g., day 14 of age), all birds except the Negative Control group will be orally inoculated with a mixed culture of sporulated oocysts of relevant Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella). The inoculum dose should be sufficient to induce clinical signs of coccidiosis in the Positive Control group.

Data Collection and Efficacy Parameters

4.1. Performance Parameters

  • Body Weight: Individual bird weights will be recorded at the start of the study, on the day of challenge, and at the termination of the study.

  • Feed Intake: Feed consumption per replicate will be measured throughout the study.

  • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

  • Mortality: Daily records of mortality will be maintained.

4.2. Coccidiosis-Specific Parameters

  • Lesion Scoring: On a specified day post-infection (e.g., day 6 or 7), a subset of birds from each replicate will be euthanized for intestinal lesion scoring. The Johnson and Reid (1970) scoring system (0 to 4 scale) is the standard method.[7][8][9]

  • Oocyst Counting (Oocysts Per Gram - OPG): Fecal samples will be collected from each replicate over several days post-infection to determine the number of oocysts shed. The McMaster counting technique is a widely used method for this purpose.[10][11][12]

Data Presentation (Tables)

Table 1: Performance Data (Example)

GroupDiclazuril (ppm)Avg. Initial Weight (g)Avg. Final Weight (g)Avg. Weight Gain (g)Avg. Feed Intake (g)FCRMortality (%)
T010 (Uninfected)
T020 (Infected)
T030.5
T041.0
T052.0
T065.0

Table 2: Coccidiosis Evaluation Data (Example)

GroupDiclazuril (ppm)Avg. Lesion Score (E. acervulina)Avg. Lesion Score (E. maxima)Avg. Lesion Score (E. tenella)Peak Mean OPG
T010 (Uninfected)
T020 (Infected)
T030.5
T041.0
T052.0
T065.0

Experimental Protocols

6.1. Protocol for Intestinal Lesion Scoring

  • Euthanasia: Humanely euthanize a pre-determined number of birds from each replicate (e.g., 5 birds) at 6-7 days post-infection.

  • Necropsy: Expose the entire gastrointestinal tract.

  • Examination: Lay the intestine out and examine specific regions for lesions characteristic of different Eimeria species:

    • E. acervulina: Upper small intestine (duodenum). Look for white, ladder-like plaques on the mucosal surface.[9][13]

    • E. maxima: Middle small intestine (jejunum). Look for pinpoint hemorrhages, orange mucus, and thickening of the intestinal wall.[13]

    • E. tenella: Ceca. Look for blood in the ceca, thickening of the cecal wall, and the presence of caseous cores.[9][13]

  • Scoring: Assign a score from 0 to 4 for each intestinal section based on the severity of the gross lesions, according to the Johnson and Reid scoring system.

    • 0: No gross lesions.

    • 1: Few scattered lesions.

    • 2: More numerous but not coalescent lesions.

    • 3: Lesions are numerous and may be coalescent; intestinal wall is thickened.

    • 4: Severe lesions, extensive damage to the mucosa; birds dying from coccidiosis are scored as 4.[9][13]

6.2. Protocol for Oocyst Per Gram (OPG) Fecal Analysis (McMaster Method)

  • Sample Collection: Collect fresh fecal samples from the dropping trays of each replicate for several consecutive days (e.g., days 5 through 9 post-infection).

  • Sample Preparation:

    • Weigh out 2 grams of a pooled fecal sample from one replicate.

    • Add the sample to a container with 58 ml of a flotation solution (e.g., saturated salt solution). This creates a 1:30 dilution.

    • Mix thoroughly to create a homogenous suspension.

  • Filling the McMaster Chamber:

    • Immediately after mixing, use a pipette to draw up the fecal suspension.

    • Quickly fill one chamber of the McMaster slide.

  • Counting:

    • Allow the slide to sit for 5 minutes for the oocysts to float to the top.

    • Using a microscope at 100x magnification, count all the oocysts within the grid of the chamber.

  • Calculation:

    • The volume under one grid of a standard McMaster slide is 0.15 ml.

    • OPG = (Number of oocysts counted × Dilution factor) / (Volume of chamber in ml × Number of chambers counted)

    • For this example: OPG = (Counted Oocysts × 30) / 0.15

Visualization Diagrams

G cluster_0 Diclazuril Mechanism of Action Ingestion Sporulated Oocyst Ingestion Sporozoites Sporozoite Release Ingestion->Sporozoites Invasion Invasion of Intestinal Epithelial Cells Sporozoites->Invasion Schizogony1 1st Gen. Schizonts (Asexual) Invasion->Schizogony1 Schizogony2 2nd Gen. Schizonts (Asexual) Schizogony1->Schizogony2 Gametogony Gametogony (Sexual) Schizogony2->Gametogony Oocyst Oocyst Formation Gametogony->Oocyst Diclazuril Diclazuril Action Diclazuril->Schizogony1 Disrupts Development Diclazuril->Schizogony2 Disrupts Development Diclazuril->Gametogony Inhibits Gamonts

Caption: Diclazuril's effect on the Eimeria life cycle.

G cluster_1 Dose-Titration Experimental Workflow Day0 Day 0: Procure Day-Old Chicks Day0_13 Day 0-13: Acclimatization & Medicated Feed Introduction Day0->Day0_13 Day14 Day 14: Oral Eimeria Challenge Day0_13->Day14 Day15_21 Day 15-21: Daily Observation (Mortality, Clinical Signs) Day14->Day15_21 Day19_21 Day 19-21: Fecal Collection for OPG Analysis Day15_21->Day19_21 Concurrent Day21 Day 21: Termination & Data Collection Day15_21->Day21 Day19_21->Day21 DataAnalysis Data Analysis & Dose Determination Day21->DataAnalysis

Caption: Workflow for the poultry dose-titration study.

G cluster_2 Logical Framework for Efficacy Evaluation Dose Diclazuril Dose Level Performance Performance Metrics Dose->Performance Parasitological Parasitological Metrics Dose->Parasitological WeightGain Weight Gain Performance->WeightGain FCR FCR Performance->FCR Mortality Mortality Performance->Mortality LesionScore Lesion Score Parasitological->LesionScore OPG Oocyst Shedding (OPG) Parasitological->OPG Efficacy Overall Efficacy WeightGain->Efficacy FCR->Efficacy Mortality->Efficacy LesionScore->Efficacy OPG->Efficacy

Caption: Key metrics for evaluating Diclazuril efficacy.

References

Evaluating Diclazuril Potassium Efficacy: A Guide to Floor-Pen Trial Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting floor-pen trials to evaluate the efficacy of Diclazuril (B1670474) potassium as an anticoccidial agent in poultry. This guide is designed to ensure robust and reliable data generation for regulatory submissions and scientific publications.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Diclazuril, a benzene-acetonitrile derivative, is a potent anticoccidial compound with a broad spectrum of activity.[1][2][3] It is effective at very low concentrations and acts on the asexual and sexual stages of the parasite's life cycle, ultimately blocking the excretion of oocysts.[1] Floor-pen trials are the industry standard for evaluating the efficacy of anticoccidial drugs under conditions that simulate commercial poultry production.[4] This document outlines the critical methodological aspects of designing and implementing these trials for Diclazuril potassium.

Diclazuril belongs to the triazine class of chemicals and functions by inhibiting the growth and reproduction of coccidia parasites.[5] Its mode of action is distinct from ionophores and other chemical anticoccidials.[6] It is active against intracellular development stages, specifically during schizogony and gametogony.[6] Treatment with Diclazuril leads to degenerative changes in the first- and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles.[6] This ultimately results in the complete degeneration of schizonts and gamonts.[6] Although the precise mechanism is not fully elucidated, it is known to disrupt the parasite's life cycle.[7]

Experimental Design and Protocols

A well-designed floor-pen trial is crucial for obtaining statistically significant and reproducible results. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides guidelines for evaluating the efficacy of anticoccidial drugs.[8][9]

General Experimental Workflow

The following diagram illustrates the typical workflow of a floor-pen trial for evaluating this compound efficacy.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Animal Acclimation & Health Screening B Pen Preparation & Randomization A->B C Diet Formulation & Diclazuril Incorporation B->C D Bird Placement C->D E Coccidial Challenge D->E F Data Collection (Performance & Health) E->F G Necropsy & Lesion Scoring F->G H Oocyst Counting F->H I Statistical Analysis G->I H->I J Final Report Generation I->J

Floor-pen trial experimental workflow.
Detailed Protocols

  • Animals: Use healthy, day-old chicks of a commercial broiler strain.[10] The source, age, and health status of the breeder flocks should be documented.[10]

  • Housing: Birds should be housed in floor pens with fresh litter (e.g., pine shavings). The pen size and bird density should be consistent across all treatment groups.[11] A common design uses multiple replicate pens per treatment group.[11][12]

  • Acclimation: Allow birds to acclimate for a period before the start of the trial. During this time, provide a standard, non-medicated starter diet.

  • Treatment Groups: A minimum of two treatment groups are essential: an infected, non-medicated control group, and an infected group medicated with the investigational drug (this compound).[10] It is also recommended to include an uninfected, unmedicated control group and a group treated with a reference anticoccidial drug.

  • Dose Levels: Diclazuril has been shown to be effective at concentrations as low as 1 ppm in the feed.[13][14] Dose titration studies may be conducted to determine the optimal dose, with pilot floor-pen trials confirming efficacy at selected doses.[13][14]

  • Diet Preparation: The basal diet should be a standard commercial broiler ration. This compound should be incorporated into the feed to achieve the desired final concentration. Ensure proper mixing to guarantee uniform drug distribution.[10] Feed samples should be collected and analyzed to confirm the concentration of Diclazuril.[10]

  • Infection Method: A crucial step is to ensure a uniform and significant coccidial challenge. Common methods include:

    • Seeder Birds: Introducing a small number of infected birds ("seeders") into each pen to spread the infection naturally.[15]

    • Contaminated Litter: Using litter from a previous flock with a known history of coccidiosis.[16][17]

    • Oocyst Administration in Feed: Mixing a known number of sporulated oocysts into the feed.[4]

    • Direct Oocyst Administration: Spreading sporulated oocysts over the litter provides a uniform infection.[18]

  • Challenge Species: The challenge should consist of a mixed culture of relevant Eimeria species (e.g., E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti).[6][17]

  • Challenge Timing: The challenge is typically administered when the birds are between 10 and 21 days of age.[16]

Data Collection and Evaluation Parameters

Comprehensive data collection is essential for a thorough evaluation of this compound's efficacy.

Performance Parameters
  • Body Weight: Individual or group bird weights should be recorded at the start and end of the trial, and at regular intervals throughout.[12]

  • Feed Intake: The amount of feed consumed per pen should be recorded weekly.[12]

  • Feed Conversion Ratio (FCR): Calculated as the total feed intake divided by the total weight gain.[12]

Health and Parasitological Parameters
  • Mortality: Daily mortality should be recorded, and all dead birds should be necropsied to determine the cause of death.

  • Lesion Scoring: At a predetermined time post-infection (typically 6-7 days), a subset of birds from each pen should be euthanized and their intestines examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).[12]

  • Oocyst Counts: Fecal or litter samples should be collected at regular intervals to determine the number of oocysts per gram (OPG).[19]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Example of Performance Data Summary

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Total Weight Gain (g)Total Feed Intake (g)Feed Conversion Ratio (FCR)
Uninfected, Unmedicated
Infected, Unmedicated
Infected + Diclazuril (1 ppm)
Infected + Reference Drug

Table 2: Example of Health and Parasitological Data Summary

Treatment GroupMortality (%)Mean Lesion Score (E. acervulina)Mean Lesion Score (E. maxima)Mean Lesion Score (E. tenella)Mean Oocyst Count (OPG)
Uninfected, Unmedicated
Infected, Unmedicated
Infected + Diclazuril (1 ppm)
Infected + Reference Drug

Statistical Analysis

  • Experimental Unit: The pen, not the individual bird, is considered the experimental unit for statistical analysis.[11]

  • Statistical Model: A completely randomized design or a randomized complete block design is commonly used.[11][17] Analysis of variance (ANOVA) is appropriate for analyzing performance data and lesion scores.[11]

  • Significance: A p-value of <0.05 is typically considered statistically significant.

Diclazuril's Putative Mechanism of Action

The precise molecular target of Diclazuril is still under investigation, but its effects on the parasite's life cycle are well-documented.[7][20] The following diagram illustrates the stages of the Eimeria life cycle targeted by Diclazuril.

G cluster_lifecycle Eimeria Life Cycle in Host Cell Sporozoite Sporozoite Invasion Trophozoite Trophozoite Sporozoite->Trophozoite Schizont1 1st Gen. Schizont (Schizogony) Trophozoite->Schizont1 Merozoite1 1st Gen. Merozoites Schizont1->Merozoite1 Schizont2 2nd Gen. Schizont (Schizogony) Merozoite1->Schizont2 Merozoite2 2nd Gen. Merozoites Schizont2->Merozoite2 Gametogony Gametogony Merozoite2->Gametogony Oocyst Oocyst Formation Gametogony->Oocyst Diclazuril Diclazuril Diclazuril->Schizont1 Inhibits development Diclazuril->Schizont2 Inhibits development Diclazuril->Gametogony Inhibits development

Target stages of Diclazuril in the Eimeria life cycle.

Conclusion

The floor-pen trial methodology described in these application notes provides a robust framework for the evaluation of this compound's efficacy against coccidiosis in poultry. Adherence to these protocols will ensure the generation of high-quality, reliable data that can be used to support product development and registration. Careful planning, execution, and data analysis are paramount to the success of these studies.

References

Application Note and Protocol: Quantification of Diclazuril in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Diclazuril (B1670474) is a potent anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1][2] It is typically administered to animals as a medicated feed premix.[1] Monitoring the concentration of Diclazuril in animal feed is crucial to ensure proper dosage for efficacy and to prevent potential residues in animal products intended for human consumption. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Diclazuril in animal feed.

Principle

This method involves the extraction of Diclazuril from the animal feed matrix using acidified methanol (B129727). The extract is then purified using solid-phase extraction (SPE) with a C18 cartridge.[3][4][5] The purified extract is analyzed by reversed-phase HPLC with UV detection at 280 nm.[3][4][5][6] Quantification is achieved by comparing the peak area of Diclazuril in the sample to that of a certified reference standard. An internal standard can be used to improve the accuracy and precision of the method.[3][4]

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance (0.1 mg sensitivity)

    • Homogenizer/blender

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)

    • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Reagents:

    • Diclazuril certified reference standard

    • Internal standard (e.g., Compound R062646 or bis-diclazuril) (optional)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • N,N-Dimethylformamide (DMF) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid

    • Anhydrous sodium sulfate

Experimental Protocols

4.1. Standard Solution Preparation

  • Diclazuril Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Diclazuril reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Internal Standard Stock Solution (e.g., 100 µg/mL): If using an internal standard, prepare a stock solution in the same manner as the Diclazuril stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of Diclazuril in the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). If using an internal standard, add a constant amount to each working standard.

4.2. Sample Preparation

  • Homogenization: Grind a representative sample of the animal feed to a fine powder.

  • Extraction:

    • Weigh approximately 10 g of the homogenized feed sample into a centrifuge tube.

    • If using an internal standard, spike the sample with a known amount of the internal standard stock solution.

    • Add 50 mL of acidified methanol (e.g., methanol with 1% formic acid).

    • Homogenize for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

    • Load an aliquot (e.g., 10 mL) of the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove interferences.

    • Elute the Diclazuril with 5 mL of acidified methanol.[4][5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3][4][6]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a mixture of N,N-dimethylformamide (DMF) and water.[4][5]

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

4.3. Chromatographic Conditions

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A mixture of Acetonitrile and 0.2% Phosphoric Acid[1] (Isocratic or gradient elution may be used)
Flow Rate 1.0 - 1.2 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C[7]
UV Detection 280 nm[3][4][5][6]

Data Presentation: Method Validation Summary

The following table summarizes typical performance characteristics of this HPLC method for Diclazuril quantification in animal feed, based on collaborative studies and published methods.[4][5]

ParameterTypical Value
Linearity (R²) > 0.999
Concentration Range (mg/kg) 0.1 - 1.5[3]
Limit of Detection (LOD) (mg/kg) 0.1[4][5]
Limit of Quantification (LOQ) (mg/kg) 0.5[4][5]
Accuracy (Recovery %) 85 - 110%
Precision (RSDr %) 4.5 - 11.2%[4][5]
Precision (RSDR %) 14.3 - 18.1%[4][5]

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Animal Feed Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acidified Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Transfer Supernatant Conditioning C18 Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Transfer Eluate Reconstitution Reconstitution in DMF/Water Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC-UV Analysis Filtration->HPLC_Injection Data_Analysis Data Analysis and Quantification HPLC_Injection->Data_Analysis

Caption: Experimental workflow for Diclazuril analysis in animal feed.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs Feed_Sample Homogenized Animal Feed Extraction Extraction & Purification (SPE) Feed_Sample->Extraction Standards Diclazuril & Internal Standards Quantification Quantification via Calibration Curve Standards->Quantification Reagents Solvents & Reagents Reagents->Extraction Separation HPLC Chromatographic Separation Extraction->Separation Detection UV Detection (280 nm) Separation->Detection Detection->Quantification Concentration Diclazuril Concentration (mg/kg in feed) Quantification->Concentration Validation_Data Method Validation Report (Accuracy, Precision, etc.) Quantification->Validation_Data

Caption: Logical relationship of the analytical method components.

References

Application Note: Analysis of Diclazuril Residues in Poultry Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diclazuril (B1670474) is a potent anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] The presence of diclazuril residues in poultry tissues intended for human consumption is a significant food safety concern.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for diclazuril in various food commodities.[1] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of diclazuril residues in poultry tissues, including muscle, liver, and kidney. The method is validated according to international guidelines and is suitable for routine monitoring and regulatory compliance.[2][3]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Poultry Tissue Sample (Muscle, Liver) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Clean-up (Anhydrous Sodium Sulfate) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation Reporting Reporting of Results Confirmation->Reporting

Caption: Experimental workflow for diclazuril residue analysis.

Detailed Protocols

1. Sample Preparation

This protocol is based on methods described for the extraction of diclazuril from poultry tissues.[4][5]

  • Materials:

    • Homogenizer (e.g., blender or tissue homogenizer)

    • Centrifuge tubes (50 mL)

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Acetonitrile (B52724) (HPLC grade)

    • Anhydrous sodium sulfate (B86663)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 0.1% Formic acid in acetonitrile/water (50:50, v/v)

  • Procedure:

    • Weigh 2 g of minced and homogenized poultry tissue (muscle or liver) into a 50 mL centrifuge tube.[5]

    • Add 6 g of anhydrous sodium sulfate and mix thoroughly with the tissue.[5]

    • Add 10 mL of acetonitrile to the tube.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 g for 5 minutes.[4]

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction step (steps 3-6) with another 10 mL of acetonitrile and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a mixture of acetonitrile and water (50:50, v/v) containing 0.1% formic acid.[5]

    • Vortex to dissolve the residue.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

The following conditions are a composite of typical parameters used for diclazuril analysis.[2][6][7]

  • Liquid Chromatography (LC) System:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: Acetonitrile.[2][3]

    • Flow Rate: 0.35 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Injection Volume: 10 µL.[5]

    • Gradient Elution:

      • Start with 45% B, hold for 1 min.

      • Increase to 90% B over 2 min.[6]

      • Hold at 90% B for 2 min.[6]

      • Return to 45% B in 0.5 min and re-equilibrate for 3.5 min.[6]

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2][3]

    • Interface Temperature: 300°C.[6]

    • Desolvation Line Temperature: 250°C.[6]

    • Heat Block Temperature: 400°C.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions:

      • Precursor Ion (m/z): 412.0

      • Product Ion 1 (Quantifier): 285.0

      • Product Ion 2 (Qualifier): 311.0

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for diclazuril analysis in poultry tissues, compiled from various studies.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.25 - 50 ng/mL[6]
Correlation Coefficient (r²)> 0.999[6]
Limit of Detection (LOD)0.1 µg/kg[6]
Limit of Quantification (LOQ)0.3 µg/kg[6]
Decision Limit (CCα)0.5 µg/kg[2][3]

Table 2: Recovery and Precision Data

TissueSpiking Level (µg/kg)Recovery (%)RSDr (%) (Intra-day)RSDR (%) (Inter-day)Reference
Chicken Muscle1095.23.56.8[6]
10098.92.15.4[5]
20097.54.27.1[5]
Duck Muscle-85.0 - 102.55.9 - 8.59.2 - 12.6[9]

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the determination of diclazuril residues in poultry tissues. The simple sample preparation procedure, combined with the high selectivity and sensitivity of tandem mass spectrometry, allows for the accurate quantification of diclazuril at levels relevant to regulatory MRLs. This method is well-suited for high-throughput analysis in food safety and drug development laboratories.

References

Application Notes and Protocols for Oocyst Count Reduction Assay to Determine Diclazuril Potassium Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1] The control of this disease heavily relies on the use of anticoccidial drugs. Diclazuril (B1670474), a benzeneacetonitrile derivative, is a potent anticoccidial agent with a broad spectrum of activity against various Eimeria species.[2] It is effective at very low concentrations in feed and acts on different stages of the parasite's life cycle, ultimately leading to a reduction in oocyst shedding.[1][3] The Oocyst Count Reduction (OCR) assay is a primary in vivo method used to evaluate the efficacy of anticoccidial drugs like Diclazuril. This document provides detailed application notes and standardized protocols for conducting OCR assays to determine the efficacy of Diclazuril potassium.

Mechanism of Action of Diclazuril

Diclazuril is lethal to both the asexual and sexual stages of Eimeria species.[3] Its mechanism of action involves the disruption of normal parasite development. In second-generation schizonts, Diclazuril inhibits merozoite formation, leading to the accumulation of subcellular organelles and eventual necrosis of the schizont.[4] It also affects gametocytes, causing macrogametocytes to appear ballooned and lose their internal structure, and preventing the normal formation of microgametes.[3][4] This disruption of the life cycle at multiple stages results in a significant reduction in the production and shedding of oocysts.[3] While the precise molecular target is not fully elucidated, some studies suggest that Diclazuril may interfere with cyclin-dependent kinases (CDKs) in Eimeria.[5]

Data Presentation: Efficacy of Diclazuril in Oocyst Count Reduction

The following tables summarize the quantitative data from various studies on the efficacy of Diclazuril in reducing oocyst counts in poultry.

Table 1: Efficacy of Diclazuril Against Various Eimeria Species in Turkeys

Eimeria SpeciesDiclazuril Dosage (ppm in feed)OutcomeReference
E. adenoeides0.5, 1.0, 1.5Highly efficacious in reducing mortality and dropping scores.[6]
E. meleagrimitis0.5, 1.0, 1.5Highly efficacious in reducing mortality and dropping scores.[6]
E. gallopavonis0.5, 1.0, 1.5Highly efficacious in reducing mortality and dropping scores.[6]
Mixture of the three species0.5, 1.0, 1.5Highly efficacious in reducing mortality and dropping scores.[6]

Note: 1.0 ppm showed better improvement in dropping scores and weight gains than 0.5 ppm, with no significant additional improvement at 1.5 ppm.[6]

Table 2: Efficacy of Diclazuril Against Eimeria tenella in Broiler Chickens

Diclazuril DosageRoute of AdministrationOocyst Count ReductionOther Efficacy MarkersReference
1 ppmIn feedSignificant suppression of oocyst counts.Suppressed mortality and lesion scores; improved body weight and feed conversion.[2]
5 ppmIn feedHighly active in suppressing oocyst counts.Effective in improving weight gain and suppressing mortality and dropping scores.[2]
10 ppmIn feedHighly active in suppressing oocyst counts.Effective in improving weight gain and suppressing mortality and dropping scores.[2]
1 ml / 4L of drinking water (curative)Drinking waterSignificant reduction in total oocyst count.Reduction in lesion score and mortality rate.[7]
1 ml / 8L of drinking water (prophylactic)Drinking waterSignificant reduction in total oocyst count.Reduction in lesion score and mortality rate.[7]
10 mg/mL (commercial form)Drinking waterLow daily and total oocyst shedding count.Good body weight gain, low caecal lesion score, and low mortality rate.[8]
2.5 mg/mL (nanoemulsion)Drinking waterLow daily and total oocyst shedding count (similar to 10 mg/mL commercial form).Good body weight gain, low caecal lesion score, and low mortality rate.[8]

Experimental Protocols

Preparation of Eimeria Oocyst Inoculum

This protocol describes the propagation and sporulation of Eimeria oocysts for experimental infection.

Materials:

  • Feces from naturally or experimentally infected chickens.

  • 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution.

  • Saturated salt (NaCl) or sugar solution.

  • Gauze or cheesecloth.

  • Centrifuge and centrifuge tubes.

  • Beakers and flasks.

  • Microscope and McMaster counting chamber.

  • Shallow trays or flasks for sporulation.

  • Aeration system (e.g., aquarium pump).

Procedure:

  • Fecal Collection: Collect fresh fecal samples from chickens infected with the desired Eimeria species.[9]

  • Oocyst Isolation:

    • Homogenize the feces in tap water.

    • Filter the homogenate through several layers of gauze to remove large debris.

    • Centrifuge the filtrate at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the oocysts.

    • Resuspend the pellet in a saturated salt or sugar solution and centrifuge again. Oocysts will float to the surface.

    • Carefully collect the top layer containing the oocysts and wash them several times with tap water by repeated centrifugation and resuspension to remove the flotation solution.

  • Sporulation:

    • Resuspend the cleaned oocysts in a 2.5% potassium dichromate solution in a shallow layer (e.g., <1 cm deep) in a flask or tray.[8][10]

    • Incubate at room temperature (25-29°C) for 48-72 hours with continuous aeration to facilitate sporulation.[10]

  • Oocyst Quantification:

    • After sporulation, wash the oocysts with water to remove the potassium dichromate.

    • Count the number of sporulated oocysts per milliliter using a McMaster counting chamber.[1]

  • Inoculum Preparation: Dilute the sporulated oocyst suspension with water to achieve the desired concentration for infection (e.g., 5 x 10⁴ sporulated oocysts/mL).[7]

In Vivo Oocyst Count Reduction Assay

This protocol outlines the procedure for evaluating the efficacy of this compound in an in vivo model.

Materials:

  • Coccidia-free broiler chickens (e.g., 1-day-old chicks).[11]

  • Cages with wire floors to prevent reinfection.

  • Medicated feed containing this compound at various concentrations.

  • Non-medicated control feed.

  • Prepared Eimeria oocyst inoculum.

  • Syringes for oral gavage.

  • Fecal collection trays.

  • Materials for oocyst counting (as described in Protocol 1).

Experimental Design:

  • Animal Acclimation: House day-old chicks in a clean, disinfected, and controlled environment for a period of acclimation (e.g., 1-2 weeks).[9]

  • Group Allocation: Randomly divide the birds into experimental groups (a minimum of 10 birds per group is recommended).[12]

    • Group A: Uninfected, Untreated Control (UUC) - receives non-medicated feed and no infection.

    • Group B: Infected, Untreated Control (IUC) - receives non-medicated feed and is infected.

    • Group C, D, E...: Infected, Treated Groups - receive medicated feed with different concentrations of this compound and are infected.

  • Drug Administration: Provide the respective medicated or non-medicated feed to each group, starting at least 24 hours before infection and continuing throughout the experimental period.[9]

  • Infection: At approximately 14 days of age, orally inoculate each bird (except Group A) with a defined number of sporulated Eimeria oocysts (e.g., 5 x 10⁴ oocysts in 1 mL).[7][9]

  • Fecal Collection: From day 4 to day 10 post-infection, collect fecal samples daily from each group.[1]

  • Oocyst Counting:

    • Homogenize the total fecal output for each group for each collection day.

    • Take a known weight of the homogenized feces (e.g., 1 gram).[1]

    • Perform oocyst counting using the McMaster technique.[1]

  • Calculation of Oocyst Count Reduction:

    • Calculate the total number of oocysts shed per bird for each group.

    • The percentage of oocyst count reduction is calculated using the following formula:

  • Other Parameters: In addition to oocyst counts, other parameters such as body weight gain, feed conversion ratio, mortality rate, and intestinal lesion scores can be recorded to provide a comprehensive evaluation of drug efficacy.[6][9]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection & Data Collection cluster_analysis Phase 3: Analysis A Day-old Chicks Acclimation B Random Group Allocation (Control & Treatment) A->B C Feed Administration (Medicated & Non-medicated) B->C D Oral Infection with Eimeria Oocysts C->D E Daily Fecal Collection (Days 4-10 post-infection) D->E F Record Other Parameters (Weight, Mortality, etc.) D->F G Oocyst Counting (McMaster Technique) E->G I Statistical Analysis of All Parameters F->I H Calculate Oocyst Count Reduction (%) G->H H->I J Final Efficacy Report I->J

Caption: Experimental workflow for the oocyst count reduction assay.

Diclazuril_Mechanism cluster_lifecycle Eimeria Life Cycle Stages cluster_action Diclazuril Action A Sporozoite Invasion B 1st Generation Schizont A->B C 2nd Generation Schizont B->C D Merozoite Formation C->D H Inhibition of Merozoite Formation C->H E Gametocyte Development (Micro- & Macrogametes) D->E F Oocyst Formation E->F J Disruption of Gametocyte Development E->J G Diclazuril G->H G->J I Degeneration of Schizonts H->I L Reduced Oocyst Shedding I->L K Prevention of Oocyst Wall Formation J->K K->L

Caption: Simplified signaling pathway of Diclazuril's action on Eimeria.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Diclazuril potassium for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diclazuril potassium, focusing on improving its aqueous solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Diclazuril and its potassium salt?

Q2: Why am I having trouble dissolving this compound directly in water or buffer?

Directly dissolving Diclazuril or its potassium salt in aqueous solutions is challenging due to the molecule's hydrophobic nature[3]. Even as a salt, the dissolution can be limited. It is common practice to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution before further dilution in aqueous media[4].

Q3: What are the recommended organic solvents for preparing a Diclazuril stock solution?

Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly recommended for creating Diclazuril stock solutions[4]. Diclazuril is soluble in these solvents at approximately 5 mg/mL[4].

Q4: Can I store aqueous solutions of this compound?

It is generally not recommended to store aqueous solutions of Diclazuril for more than one day due to potential stability issues and precipitation[4]. It is best to prepare fresh aqueous dilutions from a stock solution for each experiment. Stock solutions in anhydrous DMSO or DMF, however, can be stored at -20°C for extended periods.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my this compound stock solution in my aqueous experimental medium.

Potential Cause Troubleshooting Step
Concentration Exceeds Solubility Limit The final concentration of this compound in the aqueous medium may be too high. Try lowering the final concentration.
Solvent Shock The rapid addition of the organic stock solution to the aqueous medium can cause the drug to precipitate out. Try adding the stock solution dropwise while vortexing or stirring the aqueous medium.
pH of the Medium The solubility of Diclazuril is pH-dependent. Ensure the pH of your final solution is compatible with maintaining the solubility of the drug. The solubility of Diclazuril increases in alkaline conditions (e.g., 10 mg/L in 0.01N NaOH)[1].
Low Temperature Solubility can decrease at lower temperatures. Ensure your aqueous medium is at room temperature or the intended experimental temperature before adding the stock solution.

Issue: I am observing low or inconsistent efficacy in my in vitro experiments.

Potential Cause Troubleshooting Step
Poor Bioavailability The drug may not be sufficiently dissolved in the experimental medium to interact with the target cells or organisms. Consider using a formulation strategy to improve solubility.
Degradation of the Compound Ensure the stock solution has been stored properly and that the aqueous solution is freshly prepared.
Interaction with Medium Components Components of your culture medium (e.g., proteins in serum) may bind to the drug, reducing its effective concentration. Consider a serum-free medium for the initial treatment period if compatible with your experimental design.

Data Presentation

Table 1: Solubility of Diclazuril in Various Solvents

Solvent Solubility Reference
Water (pH 7, 20°C)< 1 mg/L (0.01 mg/L)[1][2]
0.01N NaOH10 mg/L[1]
DMSO~5 mg/mL[4]
N,N-dimethylformamide (DMF)~5 mg/mL[4]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL (from DMSO stock)[4]
EthanolSlightly soluble
Tetrahydrofuran (THF)Soluble[1]

Table 2: Effect of Formulation on Diclazuril Solubility

Formulation Method Carrier/Co-solvent Observed Effect on Solubility Reference
Solid Dispersion Polyethylene glycol 6000 (PEG 6000)Increased aqueous solubility. A 1:20 (w/w) solid dispersion showed a solubility of 0.2107 mg/mL compared to 0.00069 mg/mL for the pure drug.[3]
Nanoemulsion Monopropylene glycol, triethanolamine, benzyl (B1604629) alcoholEnhanced aqueous dispersibility and efficacy at lower concentrations.
Co-solvency Propylene glycol, N-methyl-2-pyrrolidone, ethanol, benzyl alcohol, Tween 80Formulated into a stable solution that can be diluted in water without precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Solution for In Vitro Experiments

This protocol provides a general method for preparing a working solution of this compound in an aqueous medium (e.g., cell culture medium, buffer) for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, high-purity water or desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

    • Note: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Warm the desired aqueous medium or buffer to the experimental temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

    • While gently vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider reducing the final concentration or using a different formulation approach (see Troubleshooting Guide).

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Signaling Pathway

Diclazuril_Mechanism Diclazuril Diclazuril ParasiteCell Apicomplexan Parasite Cell Diclazuril->ParasiteCell Enters cell Diclazuril->Inhibition EtCRK2 EtCRK2 (CDK-related kinase 2) mRNA EtCRK2 mRNA EtCRK2->mRNA Transcription Protein EtCRK2 Protein mRNA->Protein Translation CellCycle Parasite Cell Cycle Progression Protein->CellCycle Promotes Inhibition->EtCRK2 Inhibits expression

Caption: Proposed mechanism of action of Diclazuril in Apicomplexan parasites.

Experimental Workflow

Solubility_Workflow cluster_prep Preparation of Working Solution cluster_exp In Vitro Experiment cluster_troubleshoot Troubleshooting Start This compound Powder Dissolve Dissolve in DMSO (e.g., 10 mg/mL) Start->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) Stock->Dilute Working Final Working Solution Dilute->Working Precipitate Precipitation Observed? Dilute->Precipitate Experiment Introduce to Cell/Parasite Culture Working->Experiment Incubate Incubate under Controlled Conditions Experiment->Incubate Analyze Analyze Results (e.g., IC50, Phenotypic Changes) Incubate->Analyze Precipitate->Experiment No Adjust Adjust Concentration, pH, or Formulation Precipitate->Adjust Yes Adjust->Dilute Retry Dilution

Caption: Workflow for preparing and using this compound in experiments.

References

Diclazuril potassium stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diclazuril (B1670474) potassium in solution and during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of diclazuril potassium solutions.

Q1: My this compound solution has formed a precipitate after preparation. What could be the cause and how can I resolve it?

A1: Precipitation of this compound in solution is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:

  • Low Temperature: Solubility of diclazuril and its salts can decrease at lower temperatures, leading to crystallization or precipitation. One patented formulation notes that precipitation can occur in certain solvent systems at temperatures below 4°C.

  • Inappropriate Solvent: Diclazuril has very low solubility in water (<1 mg/L). While the potassium salt is expected to be more soluble, using a purely aqueous solvent system is often insufficient. Organic co-solvents are typically required to maintain solubility.

  • pH of the Solution: Diclazuril is a weak acid with a pKa of 5.92.[1] Its solubility is pH-dependent, increasing at higher pH values. A study on diclazuril showed a solubility of 2.638 x 10⁻³ mg/L at pH 5, which increased to 2.334 x 10⁻² mg/L at pH 7 and 1.437 mg/L at pH 9.[2] If the pH of your solution is too low, the compound will be less soluble.

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will inevitably lead to precipitation.

Troubleshooting Steps:

  • Solvent System Optimization: If using a predominantly aqueous solution, consider adding co-solvents. Common co-solvents used in diclazuril formulations include propylene (B89431) glycol, N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[3][4][5][6][7]

  • pH Adjustment: For aqueous-based solutions, carefully adjusting the pH to a more alkaline level (pH > 7) can significantly improve solubility. Diclazuril's solubility is noted to be 10 mg/L in 0.01N NaOH.[8]

  • Temperature Control: Avoid storing solutions at low temperatures unless the formulation has been specifically designed for it. Gentle warming and sonication may help redissolve precipitated material, but be cautious as excessive heat can cause degradation.

  • Concentration Reduction: If feasible for your experiment, reducing the concentration of this compound in the solution can prevent precipitation.

Q2: I've noticed a yellowing or discoloration of my this compound solution over time. What does this indicate and is the compound still viable?

A2: Discoloration, particularly yellowing, is often an indication of chemical degradation. A Chinese patent for a diclazuril solution explicitly mentions that one of its goals is to solve the problem of the solution's color deepening during storage and transportation, which is attributed to degradation.

  • Oxidative Degradation: Diclazuril is susceptible to oxidation. Formulations often include antioxidants like propyl gallate, tert-butyl hydroquinone, and sodium metabisulfite (B1197395) to prevent this.[5][9]

  • Hydrolytic Degradation: Degradation can also occur through hydrolysis, especially under acidic or alkaline conditions. A forced degradation study showed that diclazuril undergoes significant degradation in the presence of 0.1 N NaOH and to a lesser extent in 0.1 N HCl.[10]

  • Photodegradation: While one study indicated diclazuril was stable to photolytic degradation after 24 hours of UV exposure, prolonged exposure to light should generally be avoided for solutions of organic compounds.[10]

Is the compound still viable?

Discoloration suggests the presence of degradation products, which means the concentration of the active this compound has likely decreased. The viability of the solution for your experiment depends on the tolerance for impurities and the required accuracy of the active ingredient concentration. For most applications, a discolored solution should be discarded and a fresh one prepared.

Troubleshooting and Prevention:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: When preparing stock solutions in organic solvents like DMSO or DMF, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[3][4]

  • Use of Antioxidants: For long-term storage, consider adding a suitable antioxidant to your formulation if compatible with your experimental design.

  • Control pH: Maintain the pH of your solution within a stable range. Extreme pH values can accelerate degradation.

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for aqueous dilutions. It is not recommended to store aqueous solutions of diclazuril for more than one day.[3][4]

Q3: What are the recommended storage conditions for this compound solutions?

A3: The optimal storage conditions depend on the solvent and formulation. However, some general guidelines apply:

  • Solid Form: As a solid, diclazuril is stable for at least 4 years when stored at -20°C.[3][4]

  • Organic Stock Solutions: Stock solutions in organic solvents like DMSO or DMF should be stored at -20°C or -80°C.[11] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous dilutions are generally not recommended for long-term storage and should ideally be prepared fresh.[3][4] If short-term storage is necessary, refrigeration at 2-8°C and protection from light are recommended.

  • Formulated Solutions: For commercially available or custom-formulated solutions, follow the manufacturer's or formulator's specific storage instructions. A patent for a diclazuril solution indicates stability for 24 months at 25°C ± 2°C and 60% ± 10% humidity.[5]

Q4: I am having trouble dissolving this compound. What solvents are recommended?

A4: Diclazuril itself has very low aqueous solubility but is soluble in some organic solvents.

  • High Solubility: Diclazuril is soluble in N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (B95107) (THF).[8] The solubility in DMSO and DMF is approximately 5 mg/mL.[3][4]

  • Moderate to Low Solubility: It has lower solubility in solvents like 1,4-dioxane, acetone, ethyl acetate, acetonitrile, and various alcohols (methanol, ethanol, propanol).[2]

  • Aqueous Solutions: For aqueous solutions, it is recommended to first dissolve diclazuril or its potassium salt in a small amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3][4] Be aware that the compound may precipitate if the final concentration in the aqueous buffer exceeds its solubility limit.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of diclazuril. Data for this compound is limited; however, the data for diclazuril provides a useful reference.

Table 1: Solubility of Diclazuril in Various Solvents

SolventSolubilityTemperatureReference
Water (pH 7)< 1 mg/LNot Specified[8]
0.01N NaOH10 mg/LNot Specified[8]
DMSO~5 mg/mLNot Specified[3][4]
N,N-Dimethylformamide (DMF)~5 mg/mLNot Specified[3][4]
1,4-Dioxane2.619 x 10⁻² (mole fraction)318.15 K[2]
Acetone1.630 x 10⁻² (mole fraction)318.15 K[2]
Ethyl Acetate1.471 x 10⁻² (mole fraction)318.15 K[2]
Methanol0.3888 x 10⁻² (mole fraction)318.15 K[2]
Ethanol0.3391 x 10⁻² (mole fraction)318.15 K[2]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mLNot Specified[3][4]

Table 2: pH-Dependent Aqueous Solubility of Diclazuril

pHSolubility (mg/L)TemperatureReference
52.638 x 10⁻³20°C[2]
72.334 x 10⁻²20°C[2]
91.43720°C[2]

Table 3: Summary of Forced Degradation Studies of Diclazuril

Stress ConditionConditionsObservationReference
Acid Hydrolysis0.1 N HCl, Room Temperature, 24hMinor degradation observed.[10]
Alkaline Hydrolysis0.1 N NaOH, Room Temperature, 24hSignificant degradation observed.[10]
Oxidation3% H₂O₂, Room Temperature, 24hDegradation occurred.[10]
Thermal80°C, 24hStable, no significant degradation.[10]
PhotolyticUV light (254 nm & 366 nm), 24hStable, no significant degradation.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol is a general guideline for preparing a stock solution in an organic solvent.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), appropriate glassware, magnetic stirrer, and an inert gas source (e.g., nitrogen).

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry glass vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).

    • Purge the vial with inert gas for a few seconds to displace air.

    • Seal the vial and stir the mixture on a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if dissolution is slow, but avoid excessive heat.

    • Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

This protocol is adapted from a study on diclazuril and can be used to assess the stability of this compound under various stress conditions.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMF or DMSO.

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • After 24 hours, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • After 24 hours, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a known amount of solid this compound in a hot air oven at 80°C for 24 hours.

    • After 24 hours, dissolve the solid in a suitable solvent and dilute to a known concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid this compound to UV light (254 nm and 366 nm) for 24 hours.

    • After 24 hours, dissolve the solid in a suitable solvent and dilute to a known concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples along with an unstressed control sample using a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method for Diclazuril

This method is based on a published study and can be used to separate diclazuril from its degradation products.[10]

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.2% phosphoric acid (Isocratic)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, RT, 24h) start->acid alkali Alkaline Hydrolysis (0.1 N NaOH, RT, 24h) start->alkali oxidation Oxidation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (80°C, 24h, Solid) start->thermal photo Photolytic Degradation (UV light, 24h, Solid) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for Forced Degradation Study of this compound.

Logical_Relationship_Troubleshooting_Precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue: Precipitate in Diclazuril Potassium Solution cause1 Low Temperature issue->cause1 cause2 Inappropriate Solvent issue->cause2 cause3 Incorrect pH issue->cause3 cause4 High Concentration issue->cause4 sol3 Control Temperature (avoid cold storage) cause1->sol3 sol1 Optimize Solvent System (add co-solvents) cause2->sol1 sol2 Adjust pH (to alkaline range) cause3->sol2 sol4 Reduce Concentration cause4->sol4

Caption: Troubleshooting Logic for this compound Precipitation.

Diclazuril_Degradation_Pathway cluster_degradation_products Potential Degradation Products Diclazuril Diclazuril (C17H9Cl3N4O2) DP1 Hydrolysis of Amide Bonds in Triazine Ring Diclazuril->DP1 Alkaline/Acidic Hydrolysis DP2 Cleavage of Triazine Ring Diclazuril->DP2 Strong Hydrolysis DP3 Oxidation Products Diclazuril->DP3 Oxidation Further Degradation Products Further Degradation Products DP2->Further Degradation Products e.g., Derivative of 4-amino-2,6-dichloro-α- (4-chlorophenyl)benzeneacetonitrile

Caption: Postulated Degradation Pathways of Diclazuril.

References

Technical Support Center: Diclazuril Potassium Resistance in Eimeria

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals investigating Diclazuril (B1670474) potassium resistance in Eimeria field isolates. It provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the investigation of Diclazuril resistance.

Q1: We are observing reduced efficacy of Diclazuril in our poultry flocks. How can we confirm if this is due to drug resistance?

A1: Suspected resistance should be confirmed through a standardized in vivo trial known as an Anticoccidial Sensitivity Test (AST). This test compares the efficacy of Diclazuril in birds challenged with your field isolate versus its efficacy against a known Diclazuril-sensitive laboratory strain. Key parameters to measure include lesion scores, oocyst shedding, and bird performance (weight gain, feed conversion ratio). An Anticoccidial Index (ACI) value below 160 typically indicates resistance.[1][2]

Q2: Our AST confirmed Diclazuril resistance. What are the known molecular mechanisms?

A2: The precise molecular mechanisms of Diclazuril resistance are still under investigation. Diclazuril, a triazine compound, is believed to interfere with nucleic acid synthesis by disrupting nuclear division in schizonts and microgametocytes.[3][4] Resistance is likely associated with genetic mutations in the parasite. Recent studies have identified two genomic regions with strong selection signals in Diclazuril-resistant strains of E. tenella.[5] Additionally, some studies suggest that proteins involved in parasite metabolism and host-cell interaction, such as enolase 2 (EtENO2), may be upregulated in resistant strains, though their direct role in resistance is not yet fully elucidated.[3]

Q3: Can we detect resistance using molecular methods instead of a full in vivo AST?

A3: While forward genetic approaches are identifying candidate genomic regions associated with resistance, there are currently no widely validated and commercially available molecular markers for routine detection of Diclazuril resistance.[5] Therefore, the AST remains the gold standard for confirming phenotypic resistance. However, molecular tools can be valuable in research settings to monitor genetic changes in parasite populations over time.[1]

Q4: What are the best practices for collecting Eimeria isolates from the field for resistance testing?

A4: For a representative sample, collect fresh fecal material or litter from multiple locations within a poultry house. It is crucial to propagate the field isolate in a controlled group of coccidia-free birds to obtain sufficient oocysts for the AST.[6][7] Oocysts should be recovered from feces, sporulated in a 2.5% potassium dichromate solution, and cleaned before inoculation.[7][8]

Q5: We have confirmed resistance. What are our primary strategies to manage coccidiosis?

A5: Managing confirmed Diclazuril resistance requires an integrated approach:

  • Drug Rotation/Shuttle Programs: Alternate Diclazuril with other classes of anticoccidials (e.g., ionophores like monensin (B1676710) or salinomycin) in subsequent production cycles or within the same cycle (shuttle).[9] This reduces the selection pressure for Diclazuril resistance.

  • Vaccination: The use of live coccidiosis vaccines can be highly effective. Studies have shown that vaccination is associated with an increased sensitivity of Eimeria field isolates to anticoccidial drugs like Diclazuril, effectively "reseeding" farms with drug-sensitive strains.[10][11]

  • Alternative Products: Explore natural alternatives, such as phytogenic feed additives containing tannins or saponins, which can be integrated into control programs to reduce reliance on chemical anticoccidials.[9][12]

  • Improved Bioavailability: Research into novel formulations, such as Diclazuril nanoemulsions, aims to enhance drug efficacy and potentially overcome resistance by improving bioavailability, though this is still an emerging area.[13]

Section 2: Comparative Data on Diclazuril Efficacy

The development of resistance to Diclazuril is a significant concern. The table below summarizes findings from various studies on the sensitivity of Eimeria field isolates.

Parameter Diclazuril-Sensitive (DS) Strains Diclazuril-Resistant (DZR) Strains Reference(s)
Origin Laboratory strains (e.g., Houghton) or field isolates from farms with no/limited Diclazuril use.Field isolates from commercial farms with a history of Diclazuril use.[2][14][15]
Anticoccidial Index (ACI) Typically ≥ 160, indicating sensitivity.Typically < 160, indicating partial or complete resistance.[1][2]
Lesion Score Reduction >50% reduction compared to infected, unmedicated controls.0-49% reduction, indicating partial to full resistance.[16]
Oocyst Shedding Significant reduction compared to infected, unmedicated controls.Little to no reduction in oocyst output.[8][11]
In Vivo Resistance Induction Resistance can be induced in the lab by passaging strains through chickens with progressively higher drug concentrations.Resistance is stable even in the absence of drug selection pressure.[10][14]
Prevalence Example (Brazil) Two reference lab strains were sensitive.Of 12 field isolates, 6 were resistant and 4 were partially resistant.[2][15]
Prevalence Example (Europe) More frequent in isolates from farms using vaccination.Common in isolates from farms using in-feed anticoccidials, especially E. acervulina (68% resistance).[11]

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are summarized protocols for key experiments.

Protocol 1: Anticoccidial Sensitivity Test (AST) - In Vivo

This protocol is a standard method for determining the phenotypic resistance of an Eimeria field isolate.

  • Animal Preparation: Use coccidia-free broiler chicks, typically 12-14 days old. House them in a controlled environment, free from contamination.

  • Group Allocation: Randomly allocate birds into a minimum of four groups:

    • Group 1: Non-Infected, Non-Medicated Control (NNC)

    • Group 2: Infected, Non-Medicated Control (INC)

    • Group 3: Infected, Diclazuril-Medicated (Test Group)

    • Group 4: Infected with sensitive strain, Diclazuril-Medicated (Positive Control)

  • Medication: Provide medicated feed to the relevant groups starting 48 hours before infection and continuing for the duration of the experiment. Diclazuril is typically included at the recommended commercial concentration (e.g., 1 ppm).[2]

  • Infection: Orally inoculate each bird in the infected groups (2, 3, and 4) with a predetermined dose of sporulated oocysts (e.g., 1 x 10^5).[8][17] The challenge dose should be sufficient to cause moderate lesions but minimal mortality in the INC group.[18]

  • Data Collection (Typically 6-7 days post-infection):

    • Performance: Measure body weight gain (BWG) and feed conversion ratio (FCR).

    • Lesion Scoring: Euthanize birds and score intestinal lesions on a scale of 0 to 4.[1]

    • Oocyst Counts: Collect fecal samples to determine oocysts per gram (OPG).

  • Analysis: Calculate the Anticoccidial Index (ACI) using established formulas that incorporate BWG, survival rate, lesion scores, and oocyst values. An ACI < 160 suggests resistance.[1]

Protocol 2: In Vitro Oocyst Sporulation Inhibition Assay

This assay can be used as a preliminary screen to assess the direct effect of compounds on the viability of the parasite's environmental stage.

  • Oocyst Preparation: Isolate and purify fresh, unsporulated oocysts from fecal samples.[6]

  • Incubation: Incubate a known quantity of oocysts (e.g., 1-4 x 10^5) in a 2.5% potassium dichromate solution.

  • Treatment: Add serial dilutions of the test compound (e.g., Diclazuril potassium) to the oocyst suspension. Include a positive control (e.g., a known sporulation inhibitor) and a negative control (no treatment).

  • Evaluation: Incubate for 48-96 hours at an appropriate temperature (e.g., 27°C) with aeration.[19]

  • Counting: Using a hemocytometer or similar counting chamber, determine the percentage of sporulated, unsporulated, and degenerated oocysts.

  • Analysis: Calculate the sporulation inhibition percentage relative to the negative control. Diclazuril is known to delay or inhibit sporulation.[6]

Section 4: Visualized Workflows and Pathways

Workflow for Diclazuril Resistance Assessment

The following diagram outlines the logical steps from initial suspicion of resistance to confirmation and management.

A Reduced Flock Performance & Coccidiosis Signs B Suspect Anticoccidial Resistance A->B C Collect Field Isolate (Feces/Litter) B->C D Propagate Isolate in Coccidia-Free Birds C->D E Perform Anticoccidial Sensitivity Test (AST) D->E F Analyze Data: Lesion Scores, ACI, OPG E->F G Resistance Confirmed (e.g., ACI < 160) F->G Low Efficacy H Sensitive (e.g., ACI >= 160) F->H High Efficacy I Implement Management Strategy: - Rotation/Shuttle Program - Vaccination - Alternative Products G->I J Continue Current Program & Monitor Performance H->J

Caption: Workflow for diagnosing and managing Diclazuril resistance in Eimeria.

Conceptual Pathway of Diclazuril Action and Resistance

This diagram illustrates the proposed mechanism of Diclazuril and how resistance may emerge.

cluster_parasite Eimeria Parasite Cell Schizont Schizont / Gametocyte Nucleus Nucleus DNA_Rep Nucleic Acid Synthesis & Nuclear Division Nucleus->DNA_Rep Merozoites Progeny (Merozoites) DNA_Rep->Merozoites Diclazuril Diclazuril Diclazuril->DNA_Rep Inhibits Resistance Resistance Mechanism (e.g., Target Site Mutation, Altered Gene Expression) Resistance->Diclazuril Blocks Action

Caption: Proposed mechanism of Diclazuril action and the emergence of resistance.

References

Troubleshooting Diclazuril potassium quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Diclazuril (B1670474) potassium in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is Diclazuril potassium and why is its quantification in complex matrices challenging?

Diclazuril is a benzeneacetonitrile derivative and a potent, orally active anticoccidial agent used in veterinary medicine.[1][2] Its potassium salt is sometimes used in formulations. Quantification in complex matrices such as animal tissues (liver, muscle), feed, and plasma is challenging due to:

  • Low Concentration Levels: Diclazuril is often present at very low concentrations (μg/kg or ng/mL levels), requiring highly sensitive analytical methods.[3][4]

  • Matrix Effects: Co-extracted endogenous substances like lipids, proteins, and pigments can interfere with the analysis, typically causing ion suppression in mass spectrometry, which leads to inaccurate quantification.[5][6][7]

  • Complex Sample Preparation: Efficiently extracting the analyte from the matrix while removing interfering components is a critical and often multi-step process.[8][9][10]

  • Analyte Stability: Diclazuril's stability can be affected by factors like solvent choice, temperature, and pH during sample preparation and storage.[11][12]

Q2: What are the recommended analytical techniques for Diclazuril quantification?

High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS) is the most common and reliable technique.[13]

  • HPLC-UV: Suitable for higher concentrations, such as in animal feed, with quantification typically at 280 nm.[8]

  • LC-MS/MS: The preferred method for residue analysis in tissues and plasma due to its high sensitivity and specificity.[3][4] It allows for detection limits as low as 0.03 ng/mL in plasma.[3]

Q3: What are the key considerations for sample preparation?

The goal is to efficiently extract Diclazuril and clean up the sample to minimize matrix effects. Common steps include:

  • Extraction: Acetonitrile is a widely used solvent for extracting Diclazuril from tissues and plasma.[3][9][10] For animal feed, acidified methanol (B129727) is often employed.[8]

  • Cleanup: Solid-Phase Extraction (SPE) with C18 cartridges is a common and effective method to isolate Diclazuril from the initial extract and remove interfering substances.[8][14]

Q4: How can I prepare a stable Diclazuril standard solution?

Diclazuril is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 5 mg/mL.[9][15] It has very low solubility in aqueous buffers.[15]

  • Stock Solution: Prepare a stock solution in DMSO or DMF.[9][15]

  • Working Solutions: Dilute the stock solution with the mobile phase or a suitable solvent to prepare working standards for your calibration curve.[9]

  • Storage: Store stock solutions at -20°C for long-term stability (≥4 years).[15] Aqueous solutions are not recommended for storage for more than one day.[15]

Troubleshooting Guide

Problem 1: Low or No Analyte Recovery

Q: I am experiencing very low recovery of Diclazuril from my tissue samples. What are the possible causes and how can I troubleshoot this?

A: Low recovery is a common issue that can stem from several stages of the analytical process. Follow this systematic troubleshooting approach.

LowRecoveryTroubleshooting Start Low Analyte Recovery Detected CheckExtraction Step 1: Verify Extraction Efficiency Start->CheckExtraction Solvent Is the extraction solvent appropriate? (e.g., Acetonitrile for tissue) CheckExtraction->Solvent No CheckCleanup Step 2: Evaluate Cleanup (SPE) Step SPE_Condition Was the SPE cartridge conditioned properly? CheckCleanup->SPE_Condition No CheckStability Step 3: Assess Analyte Stability Degradation Could the analyte have degraded? (Check pH, temp, light exposure) CheckStability->Degradation Yes CheckInstrument Step 4: Confirm Instrument Performance Standard Is the analytical standard degraded? CheckInstrument->Standard Yes Homogenization Is sample homogenization complete? Solvent->Homogenization No Solvent->Homogenization Yes Solution1 Solution: Use validated solvent. Consider adding acid/base to improve extraction. Solvent->Solution1 No Homogenization->CheckCleanup No Homogenization->CheckCleanup Yes Solution2 Solution: Ensure thorough homogenization. Use mechanical disruption if necessary. Homogenization->Solution2 No Elution Is the elution solvent strong enough? SPE_Condition->Elution No SPE_Condition->Elution Yes Solution3 Solution: Follow manufacturer's protocol for conditioning. SPE_Condition->Solution3 No Elution->CheckStability No Elution->CheckStability Yes Solution4 Solution: Test different elution solvents or increase solvent strength. Elution->Solution4 No Evaporation Was there analyte loss during solvent evaporation? Degradation->Evaporation Yes Degradation->Evaporation No Solution5 Solution: Control process conditions. Work quickly and avoid harsh conditions. Degradation->Solution5 Yes Evaporation->CheckInstrument Yes Evaporation->CheckInstrument No Solution6 Solution: Use a gentle stream of nitrogen. Avoid drying to completeness. Evaporation->Solution6 Yes MS_Tune Is the mass spectrometer tuned and calibrated? Standard->MS_Tune Yes Standard->MS_Tune No Solution7 Solution: Prepare fresh standards. Verify stock solution integrity. Standard->Solution7 Yes Solution8 Solution: Perform routine instrument maintenance and calibration. MS_Tune->Solution8 No MatrixEffects cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source (ESI) Analyte Diclazuril CoElution Co-elution Analyte->CoElution MatrixComp Matrix Components (Lipids, Phospholipids, Salts) MatrixComp->CoElution Droplet Charged Droplet CoElution->Droplet Enter Ion Source IonSuppression Ion Suppression Droplet->IonSuppression Matrix components compete for charge and surface area GasPhaseIon Analyte Gas-Phase Ions Droplet->GasPhaseIon Successful Desolvation (Reduced Efficiency) IonSuppression->GasPhaseIon Leads to... SamplePrepWorkflow Start 1. Sample Homogenization (2g minced tissue) AddSalt 2. Dehydration (Add 6g Anhydrous Sodium Sulfate) Start->AddSalt Extraction 3. Extraction (Add 10 mL Acetonitrile, vortex, shake 30 min) AddSalt->Extraction Centrifuge 4. Centrifugation (4000 x g for 10 min) Extraction->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Evaporate 6. Evaporation (Evaporate to dryness under Nitrogen) Collect->Evaporate Reconstitute 7. Reconstitution (Reconstitute in 1 mL mobile phase) Evaporate->Reconstitute Filter 8. Filtration (Filter through 0.22 µm syringe filter) Reconstitute->Filter Inject 9. LC-MS/MS Analysis Filter->Inject

References

Optimizing Diclazuril potassium dosage to minimize toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing diclazuril (B1670474) potassium dosage in animal models while minimizing toxicity. It includes frequently asked questions, troubleshooting guides, and detailed experimental data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is diclazuril and what is its primary mechanism of action? A1: Diclazuril is a potent anti-coccidial agent belonging to the benzeneacetonitrile class of compounds.[1][2] Its primary use in veterinary medicine is for the treatment and prevention of coccidiosis, a parasitic disease caused by protozoa of the Eimeria and Isospora species.[1] Diclazuril works by interrupting the parasite's life cycle, specifically targeting asexual or sexual stages to block the excretion of oocysts.[3] While its exact mode of action is not fully elucidated, it is known to be highly effective against various coccidia species in animals like poultry, horses, rabbits, cattle, and sheep.[1][3]

Q2: What is the general safety and toxicity profile of diclazuril? A2: Diclazuril is generally considered to have low acute toxicity and is well-tolerated by most animals at therapeutic doses.[1][4] Acute oral toxicity studies have shown that single doses of up to 5,000 mg/kg of body weight caused no mortality in mice, rats, and dogs.[2][5][6] In lambs, administration of up to 60 times the therapeutic dose did not induce adverse effects.[3] However, prolonged exposure or high doses can lead to toxicity.[5]

Q3: What are the clinical signs of diclazuril toxicity in animal models? A3: In acute toxicity studies, observed clinical effects were generally non-specific. In mice and rats, effects were mainly related to the central nervous system (CNS).[2] In dogs, high doses resulted in vomiting and defecation.[2] Mild gastrointestinal upset, such as diarrhea or reduced appetite, may occur in some animals, especially at the beginning of treatment.[1][7]

Q4: How is diclazuril absorbed, metabolized, and excreted? A4: Diclazuril shows poor and limited absorption from the gastrointestinal tract in most species studied, including rats and sheep.[2][3] Consequently, it is primarily excreted as the unchanged parent compound in the feces.[2] Metabolism is minimal, and urine is a very minor route of excretion.[2] In edible tissues, residues consist almost entirely of unchanged diclazuril.[2]

Troubleshooting Guide

Q1: I am observing unexpected adverse effects (e.g., severe lethargy, anorexia) at a standard therapeutic dose in my animal model. What steps should I take? A1:

  • Confirm Dosage Calculation: Double-check all calculations for dose preparation and administration based on the animal's body weight.

  • Review Administration Route: Ensure the administration route (e.g., oral gavage, in-feed) is appropriate for the species and consistent with established protocols. Diclazuril is often administered in feed or water, and ensuring even distribution is critical.[1]

  • Assess Animal Health Status: Pre-existing health conditions can influence drug tolerance. Ensure animals were healthy before dosing.

  • Reduce Dosage: Immediately consider reducing the dosage or temporarily halting the experiment for the affected animals.

  • Consult Literature: Review toxicity studies for your specific animal model (see tables below) to see if similar effects have been reported. The No-Observed-Adverse-Effect Level (NOAEL) can be a key parameter. For example, in a 3-month mouse study, the NOAEL was determined to be 30 mg/kg bw/day.[2]

Q2: My study involves long-term administration, and I'm concerned about potential liver toxicity. What should I monitor? A2:

  • Monitor Liver Enzymes: In short-term studies in mice, increased liver weight and centrilobular swelling of the liver were observed at higher doses (≥ 60 mg/kg bw/day).[2] It is advisable to monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to check for any drug-related changes.

  • Body Weight and Food Consumption: A reduction in body-weight gain and food consumption can be an early indicator of toxicity, as seen in long-term mouse studies at high doses.[2]

Q3: How do I establish a safe and effective dose for a species with limited published data? A3: You should conduct a dose-range-finding study. This typically involves administering the compound at several dose levels (e.g., three to five) to small groups of animals to identify a range of doses that are tolerated and that show efficacy. This preliminary study will inform the dose selection for your main experiment and help establish a NOAEL. See the experimental workflow diagram and protocol section below for a general approach.

Quantitative Data Summary

Table 1: Acute Toxicity of Diclazuril in Various Animal Models

Species Route of Administration Sex LD50 (mg/kg bw) Reference
Mouse Oral M & F >5000 [2]
Mouse Subcutaneous M & F >5000 [2]
Mouse Intraperitoneal M & F >5000 [2]
Rat Oral M & F >5000 [2]
Rat Subcutaneous M & F >5000 [2]
Rat Intraperitoneal M ~5000 [2]
Rat Intraperitoneal F >5000 [2]
Rabbit Dermal M & F >4000 [2]

| Dog | Oral | M & F | >5000 |[2] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Short-Term and Reproductive Toxicity Studies

Species Study Duration Key Adverse Effects at Higher Doses NOAEL (mg/kg bw/day) Reference
Mouse 3 Months Decreased body-weight gain, increased liver weight, centrilobular swelling. 30 [2]
Rat 2 Generations Decreased pup weight at weaning and survival rate. 5 [2]

| Rat | Teratogenicity | Slight maternal toxicity (lower body-weight gain), decreased litter weights. | 5 |[2] |

Table 3: General Therapeutic Dosages for Coccidiosis

Animal Species Recommended Dosage Administration Notes Reference
Poultry 1-2 mg/kg of feed (0.8-1.2 mg/kg for Coxiril®) Administered through feed or water. [1][8][9]
Horses 1 mg/kg bw/day Oral administration for up to 28 days for EPM. [1]
Rabbits 1-2 mg/kg bw/day Administered daily for several days. [1]

| Cattle & Sheep | 1 mg/kg bw | Often added to feed or water. |[1] |

Experimental Protocols

Protocol: Dose-Range-Finding Toxicity Study in a Rodent Model

This protocol provides a general framework. Specifics should be adapted based on the research question and institutional guidelines (IACUC).

  • Animal Selection:

    • Select a sufficient number of healthy, young adult rodents (e.g., Wistar rats or Swiss mice) of a single sex to start.

    • Acclimatize animals to the facility for at least one week before the study begins.

  • Group Allocation:

    • Randomly assign animals to a control group and at least three treatment groups (low, mid, high dose). A typical group size is 5 animals per sex per group.

    • The control group receives the vehicle (the solvent used to dissolve/suspend diclazuril) only.

    • Dose selection should be based on existing literature. For a new model, you might start with doses of 10, 100, and 1000 mg/kg bw.

  • Diclazuril Administration:

    • Prepare the dosing solutions/suspensions fresh daily.

    • Administer diclazuril orally via gavage once daily for a predetermined period (e.g., 14 or 28 days).

    • Adjust the volume of administration based on the most recent body weight measurement.

  • Observations and Measurements:

    • Mortality/Morbidity: Check animals at least twice daily.

    • Clinical Signs: Conduct a detailed clinical observation daily, noting any changes in behavior, appearance, or signs of gastrointestinal or CNS distress.

    • Body Weight: Record body weight just before dosing on Day 1 and at least weekly thereafter.

    • Food Consumption: Measure food consumption weekly for each cage.

    • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis (focusing on liver and kidney function markers).

  • Terminal Procedures:

    • At the end of the administration period, euthanize all animals.

    • Perform a gross necropsy, examining all organs and tissues.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain).

    • Preserve organs in formalin for potential histopathological analysis.

  • Data Analysis:

    • Analyze data for statistically significant differences between the control and treated groups.

    • The highest dose that does not produce any statistically or biologically significant adverse effects is identified as the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

DoseOptimizationWorkflow Experimental Workflow for Dose Optimization cluster_DRF Phase 1: Dose Finding A Literature Review - Existing toxicity data (LD50, NOAEL) - Therapeutic doses C Select Dose Levels - Control (Vehicle) - Low, Mid, High Doses A->C B Dose-Range-Finding Study (Small Groups) D Administer Diclazuril (e.g., 14-28 days) C->D E Monitor for Toxicity - Clinical Signs - Body Weight - Pathology D->E F Analyze Data Determine Maximum Tolerated Dose (MTD) and Preliminary NOAEL E->F G Definitive Study (Larger Groups, Refined Doses) F->G H Confirm Efficacy and Safety Profile G->H

Caption: Workflow for establishing an optimal and safe dose of Diclazuril.

ToxicityTroubleshooting Troubleshooting Unexpected Toxicity Start Unexpected Adverse Effects Observed CheckDose Verify Dosage Calculation & Administration Route Start->CheckDose DoseCorrect Is Dosage Correct? CheckDose->DoseCorrect CorrectDose Correct Dosage Calculation & Continue Monitoring DoseCorrect->CorrectDose No AssessHealth Assess Animal's Baseline Health Any Pre-existing Conditions? DoseCorrect->AssessHealth Yes ReduceDose Consider Dose Reduction or Pause Treatment AssessHealth->ReduceDose No Stop Stop Experiment for Affected Cohort & Re-evaluate Protocol AssessHealth->Stop Yes ConsultData Consult Literature for Model-Specific Toxicity Data ReduceDose->ConsultData

Caption: A logical guide for researchers encountering unexpected adverse effects.

DiclazurilActionToxicity Diclazuril: Therapeutic Action vs. Potential Toxicity Diclazuril Diclazuril Administration (Oral / In-Feed) GI_Tract Gastrointestinal Tract Diclazuril->GI_Tract Absorption Limited Systemic Absorption GI_Tract->Absorption Target Primary Target: Coccidia Parasites in Gut GI_Tract->Target Local Action Excretion Primary Excretion Route: Unchanged in Feces GI_Tract->Excretion Systemic Systemic Circulation (High Doses / Prolonged Exposure) Absorption->Systemic Efficacy Therapeutic Effect: Inhibition of Parasite Life Cycle Target->Efficacy CNS Central Nervous System (CNS) Systemic->CNS Liver Liver Systemic->Liver CNS_Effects Potential Effect: Non-specific CNS Signs CNS->CNS_Effects Liver_Effects Potential Effects: Increased Liver Weight, Enzyme Elevation Liver->Liver_Effects

Caption: Relationship between Diclazuril's action and potential toxicities.

References

Technical Support Center: Diclazuril Potassium Residue Analysis in Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Diclazuril (B1670474) potassium residues in liver tissue.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Diclazuril in liver tissue?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for liver tissue includes fats, proteins, phospholipids, and salts.[1][2] Matrix effects occur when these co-extracted components interfere with the ionization of Diclazuril in the mass spectrometer source, leading to either ion suppression or enhancement.[1][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to erroneous results.[2][5] In electrospray ionization (ESI), a common technique used in LC-MS/MS, endogenous matrix components can compete with the analyte for ionization, often resulting in a decreased signal, known as ion suppression.[1][3]

Q2: What are the primary causes of matrix effects in liver tissue analysis?

A2: The complex and variable composition of liver tissue is the primary source of matrix effects. Key interfering substances include:

  • Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression in LC-MS/MS analysis.[2][3]

  • Proteins and Peptides: High concentrations of proteins can precipitate during sample preparation, potentially co-precipitating the analyte of interest.[2][5]

  • Salts and Other Endogenous Molecules: These can alter the droplet formation and evaporation process in the ESI source, affecting ionization efficiency.[2][3]

Q3: How can I quantitatively assess the extent of matrix effects in my Diclazuril assay?

A3: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of Diclazuril in a solution spiked into a blank matrix extract to the peak area of Diclazuril in a neat solvent solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of <1 indicates ion suppression, while an MF value >1 suggests ion enhancement.[5] An MF value close to 1 indicates a negligible matrix effect.

Troubleshooting Guide

Problem 1: Low and Inconsistent Recovery of Diclazuril

  • Possible Cause: Inefficient extraction of Diclazuril from the liver tissue homogenate.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile, ethyl acetate) is appropriate for Diclazuril's chemical properties. Acidification of the extraction solvent can improve the recovery of certain analytes.

    • Improve Homogenization: Incomplete homogenization will lead to variable extraction efficiency. Ensure the tissue is thoroughly homogenized to a uniform consistency.

    • Evaluate Extraction Technique: For complex matrices like the liver, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) are often more effective than simple liquid-liquid extraction.[6][7] Consider switching to or optimizing one of these methods.

Problem 2: Significant Ion Suppression Observed in the Diclazuril Signal

  • Possible Cause: Co-elution of matrix components (e.g., phospholipids) with Diclazuril.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

      • QuEChERS: This method incorporates a dispersive solid-phase extraction (dSPE) step for cleanup. Ensure you are using the appropriate sorbents (e.g., C18, PSA) to remove lipids and other interferences.[8]

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges with a stationary phase that effectively retains Diclazuril while allowing interfering matrix components to be washed away.

    • Optimize Chromatographic Separation: Modify your HPLC/UHPLC gradient to improve the separation between Diclazuril and co-eluting matrix components. A longer, shallower gradient can often resolve the analyte from interfering peaks.[1]

    • Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the final extract.[2][4] However, this may compromise the limit of quantification (LOQ).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[1]

Problem 3: Poor Peak Shape for Diclazuril

  • Possible Cause: Matrix components interfering with the chromatography or ionization.

  • Troubleshooting Steps:

    • Check for Column Contamination: Liver extracts can be "dirty" and may lead to a buildup of contaminants on the analytical column. Implement a column washing protocol or use a guard column.

    • Review Sample Preparation: Inadequate cleanup can lead to the injection of highly viscous or particulate-laden samples, which can affect peak shape. Ensure proper centrifugation and filtration of the final extract.

    • Adjust Mobile Phase Composition: Ensure the mobile phase is compatible with the analyte and the final extract solvent to prevent peak distortion.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup

This protocol is adapted from methods developed for the extraction of veterinary drug residues from animal tissues.[6][7][8][9]

  • Sample Homogenization: Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This is a general protocol that should be optimized for Diclazuril.

  • Sample Extraction:

    • Homogenize 5 g of liver tissue with 20 mL of acetonitrile.

    • Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading:

    • Dilute the supernatant with water and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Diclazuril with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables summarize typical performance data for Diclazuril analysis in liver tissue from various studies. Actual results will vary depending on the specific method and instrumentation used.

Table 1: Recovery and Precision Data for Diclazuril in Liver

MethodFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UV/FL (QuEChERS)Not specified915.5[6][7]
LC-MS/MSNot specifiedNot specifiedNot specified[10]
HPLC1000 ng/mgNot specifiedIntra-day: <10, Inter-day: <12[11][12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Diclazuril in Liver

MethodLOD (µg/kg)LOQ (µg/kg)Reference
HPLC-UV/FL (QuEChERS)120Not specified[6][7]
LC-MS/MS0.5 (in meat)Not specified[10]
HPLCNot specifiedCalculated based on S/N[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Liver Tissue Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (QuEChERS or SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Matrix_Effects cluster_cleanup Improve Sample Cleanup cluster_chromatography Optimize Chromatography cluster_calibration Calibration Strategy Start Low Recovery or Signal Suppression? Optimize_QuEChERS Optimize QuEChERS (sorbents, salts) Start->Optimize_QuEChERS Yes Modify_Gradient Modify Gradient (increase separation) Start->Modify_Gradient Yes Matrix_Matched Use Matrix-Matched Calibrants Start->Matrix_Matched Yes Implement_SPE Implement/Optimize SPE Optimize_QuEChERS->Implement_SPE End Problem Resolved Implement_SPE->End Use_Guard_Column Use Guard Column Modify_Gradient->Use_Guard_Column Use_Guard_Column->End Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Matrix_Matched->Use_SIL_IS Use_SIL_IS->End

References

Cross-resistance between Diclazuril and other triazine anticoccidials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on cross-resistance between diclazuril (B1670474) and other triazine anticoccidials. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are triazine anticoccidials and what is their mechanism of action?

A1: Diclazuril and toltrazuril (B1682979) are synthetic triazine-based compounds widely used for the control of coccidiosis in poultry and other livestock.[1][2][3] Their primary mechanism of action is to inhibit the intracellular development of Eimeria parasites, affecting both asexual and sexual stages.[3][4] Specifically, they disrupt the process of schizogony and gametogony, leading to swelling of the endoplasmic reticulum and interference with nuclear division in schizonts and microgamonts.[2][5][6] This ultimately inhibits merozoite formation and subsequent parasite replication.[3]

Q2: Is there cross-resistance between diclazuril and other triazine anticoccidials like toltrazuril?

A2: Evidence suggests that cross-resistance between diclazuril and toltrazuril is a significant concern. Due to their similar chemical structures and presumed shared mode of action, strains of Eimeria that develop resistance to one of these drugs are often also resistant to the other.[5][7] However, some studies have indicated that cross-resistance may not always be absolute. For instance, a study on a novel triazine, nitromezuril (NZL), showed no cross-resistance with a diclazuril-resistant Eimeria tenella strain.[8] This suggests that subtle differences in the mechanism of action or resistance mechanisms may exist among different triazine compounds.

Q3: What are the known mechanisms of resistance to triazine anticoccidials?

A3: The precise molecular mechanisms of resistance to triazine anticoccidials are not yet fully understood. However, it is hypothesized that resistance may arise from modifications in the drug's target site within the parasite, rendering it less susceptible to the inhibitory effects of the drug.[5] Another potential mechanism could involve altered drug metabolism by the parasite, leading to detoxification and reduced efficacy. Research has also pointed to the differential expression of certain proteins in drug-resistant strains. For example, a study found that the expression of enolase 2 was significantly higher in diclazuril-resistant E. tenella strains.[9]

Q4: How can I test for cross-resistance between diclazuril and other triazines in my Eimeria isolates?

A4: Cross-resistance can be evaluated using both in vivo and in vitro methods. The most common in vivo method is the Anticoccidial Sensitivity Test (AST), where infected birds are treated with different anticoccidials, and efficacy is measured based on parameters like lesion scores, oocyst shedding, weight gain, and feed conversion ratio.[10] In vitro assays, such as sporozoite invasion and intracellular development assays in cell cultures, can also be used to determine the 50% inhibitory concentration (IC50) of each drug against the Eimeria isolate.[11][12] A significant increase in the IC50 for multiple triazines would indicate cross-resistance.

Troubleshooting Guides

Problem: Inconsistent results in Anticoccidial Sensitivity Tests (ASTs)

Possible CauseTroubleshooting Step
Variable infective dose of oocysts. Ensure a standardized and consistent number of sporulated oocysts are used for infection in all experimental groups.[10]
Improper drug administration in feed. Verify the concentration and homogenous mixing of the anticoccidial in the feed. It is advisable to analyze feed samples to confirm the drug concentration.[10]
Secondary bacterial infections. Monitor birds for signs of secondary infections, which can confound the results. If necessary, use appropriate antibacterial agents that do not interfere with the anticoccidial's activity.
Genetic variability in the Eimeria isolate. Use a well-characterized and purified Eimeria isolate to ensure consistent results.[10]
Inadequate number of replicates. Increase the number of replicate cages per treatment group to improve the statistical power of the experiment.[10]

Problem: My Eimeria isolate shows resistance to diclazuril. What are my next steps?

ActionDescription
Confirm Resistance Repeat the Anticoccidial Sensitivity Test to confirm the initial findings. Ensure all experimental parameters are tightly controlled.
Test for Cross-Resistance Conduct sensitivity tests with other triazine anticoccidials (e.g., toltrazuril) to determine the extent of cross-resistance.[7]
Explore Alternative Anticoccidials Test the efficacy of anticoccidials from different chemical classes with distinct modes of action (e.g., ionophores, quinolones).[6] Diclazuril has been shown to be effective against lines of E. tenella resistant to several other anticoccidials.[13]
Consider Drug Rotation or Shuttle Programs In a practical setting, implementing a drug rotation or shuttle program can help to mitigate the development of resistance by reducing the selection pressure for any single drug.[14]
Investigate Molecular Mechanisms If resources permit, conduct molecular studies to investigate the genetic basis of resistance in your isolate. This could involve sequencing potential target genes or analyzing gene expression profiles.[9]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Diclazuril and Toltrazuril against Eimeria Species in Sheep

Treatment GroupEimeria SpeciesOocyst Shedding Reduction (%) - Farm 1Oocyst Shedding Reduction (%) - Farm 2
Diclazuril (1 mg/kg)E. ovinoidalis/E. marsica92.5991.87
E. crandallis/E. weybridgensis75.3480.10
Overall 92.44 93.58
Toltrazuril (20 mg/kg)E. ovinoidalis/E. marsicaNot specifiedNot specified
E. crandallis/E. weybridgensis93.2698.88
Overall 97.60 97.96

Data sourced from a study on reduced efficacy of diclazuril and toltrazuril in two French sheep farms.[15]

Table 2: Anticoccidial Efficacy of Nitromezuril (NZL), Diclazuril (DZL), and Toltrazuril (TZL) against a Diclazuril-Resistant Eimeria tenella Strain

Treatment GroupAnticoccidial Index (ACI)
Nitromezuril (3 mg/kg)188 - 204
Toltrazuril188 - 204
DiclazurilSignificantly lower than NZL and TZL

This study demonstrated a lack of cross-resistance between diclazuril and the novel triazine nitromezuril.[8]

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Testing (AST) - Battery Cage Trial

Objective: To determine the sensitivity of an Eimeria field isolate to diclazuril and other triazine anticoccidials.

Materials:

  • Day-old broiler chicks, coccidia-free.

  • Starter feed without any anticoccidial additives.

  • Technical grade diclazuril, toltrazuril, and other triazines for feed medication.

  • Sporulated oocysts of the Eimeria field isolate.

  • Battery cages with wire floors.

Procedure:

  • Acclimatization: House the chicks in a coccidia-free environment for a few days to acclimatize.

  • Group Allocation: Randomly allocate chicks to different treatment groups (e.g., Uninfected-Unmedicated, Infected-Unmedicated, Infected-Medicated with Diclazuril, Infected-Medicated with Toltrazuril). Each group should have sufficient replicates.

  • Medicated Feed Preparation: Prepare medicated feed by thoroughly mixing the respective anticoccidial drugs into the basal diet at the desired concentrations.

  • Infection: At the appropriate age (e.g., 10-14 days), orally inoculate each chick in the infected groups with a standardized dose of sporulated oocysts.

  • Data Collection:

    • Weight Gain: Record the body weight of each bird at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate the FCR.

    • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid). A reduction in lesion scores of less than 50% is often indicative of resistance.[10]

    • Oocyst Shedding: Collect fecal samples from each group over a defined period and determine the oocyst output per gram of feces using a McMaster chamber.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA). Calculate the percent reduction in lesion scores and oocyst counts for the medicated groups compared to the infected, unmedicated control.

Protocol 2: In Vitro Sporozoite Invasion and Intracellular Development Assay

Objective: To determine the 50% inhibitory concentration (IC50) of triazine anticoccidials against an Eimeria isolate.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or another suitable cell line.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Sporulated oocysts of the Eimeria isolate.

  • Excystation fluid (e.g., sodium taurocholate and trypsin).

  • Diclazuril, toltrazuril, and other test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Multi-well cell culture plates.

  • Fluorescent dyes for visualizing parasites (e.g., SYBR Green).

Procedure:

  • Cell Culture: Seed MDBK cells in multi-well plates and grow them to confluency.

  • Sporozoite Excystation: Prepare sporozoites by breaking the oocysts mechanically and incubating them in excystation fluid to release the sporozoites. Purify the sporozoites from the oocyst and sporocyst debris.

  • Drug Treatment: Prepare serial dilutions of the anticoccidial drugs in the cell culture medium.

  • Infection and Treatment: Remove the growth medium from the confluent cell monolayers and add the drug-containing medium. Then, add a standardized number of purified sporozoites to each well.

  • Incubation: Incubate the plates at 41°C in a 5% CO2 atmosphere for a period that allows for sporozoite invasion and development into schizonts (e.g., 24-48 hours).

  • Quantification of Parasite Development:

    • Fix and stain the cells with a fluorescent dye that stains the parasites.

    • Quantify the number of intracellular parasites or the size of developing schizonts using fluorescence microscopy or an automated imaging system.

  • Data Analysis:

    • Calculate the percentage of inhibition of parasite development for each drug concentration compared to the untreated control.

    • Determine the IC50 value for each drug by plotting the inhibition data against the drug concentration and fitting the data to a dose-response curve.

Visualizations

cluster_0 Triazine Anticoccidial Action cluster_1 Eimeria Parasite (Intracellular) cluster_2 Outcome Diclazuril Diclazuril Schizont Schizont Diclazuril->Schizont Inhibits Nuclear Division Gametocyte Gametocyte Diclazuril->Gametocyte Inhibits Development Toltrazuril Toltrazuril Toltrazuril->Schizont Inhibits Nuclear Division Toltrazuril->Gametocyte Inhibits Development Inhibition Inhibition of Merozoite Formation Schizont->Inhibition Gametocyte->Inhibition

Caption: Mechanism of action for triazine anticoccidials.

Start Start: Isolate Eimeria Strain InVivo In Vivo AST: Treat infected birds with Diclazuril & other triazines Start->InVivo InVitro In Vitro Assay: Determine IC50 values for Diclazuril & other triazines Start->InVitro Evaluate Evaluate Efficacy: Lesion scores, oocyst counts, weight gain InVivo->Evaluate Compare Compare IC50 Values InVitro->Compare Decision Cross-Resistance? Evaluate->Decision Compare->Decision Yes Yes: Resistance to multiple triazines observed Decision->Yes Efficacy Reduced/ IC50 Increased for >1 Triazine No No: Resistance is specific to one compound Decision->No Efficacy Reduced/ IC50 Increased for 1 Triazine

Caption: Experimental workflow for determining cross-resistance.

Start Inconsistent AST Results CheckDose Verify Infective Oocyst Dose Start->CheckDose CheckFeed Confirm Drug Concentration and Mixing in Feed Start->CheckFeed CheckHealth Monitor for Secondary Bacterial Infections Start->CheckHealth CheckIsolate Ensure Purity and Consistency of Isolate Start->CheckIsolate Result Consistent and Reliable Results CheckDose->Result CheckFeed->Result CheckHealth->Result CheckIsolate->Result

References

Technical Support Center: Managing Diclazuril Potassium Efficacy in Floor-Pen Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the variability of Diclazuril (B1670474) potassium efficacy in floor-pen trials for controlling coccidiosis in poultry.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to inconsistent or unexpected results.

Observed Problem Potential Cause Recommended Action
High mortality and lesion scores despite Diclazuril treatment. 1. Drug Resistance: Eimeria species can develop resistance to Diclazuril.[1][2][3]1a. Anticoccidial Sensitivity Testing (AST): Collect fecal samples and perform an AST to determine the sensitivity of the field isolates to Diclazuril.[3] 1b. Drug Rotation: Implement a rotation or shuttle program with anticoccidials having different modes of action.[4]
2. Inadequate Drug Intake: Incorrect dosage or poor mixing in feed can lead to underdosing.2a. Feed Analysis: Send feed samples to a lab to verify the concentration and homogeneity of Diclazuril. The coefficient of variation (CV) for mixer uniformity should be less than 10%.[5] 2b. Review Feed Mixing Procedures: Ensure compliance with Current Good Manufacturing Practices (cGMP) for medicated feeds.[6] Use proper sequencing and flushing procedures to avoid cross-contamination.[5]
3. Severe Coccidial Challenge: An overwhelming number of oocysts in the environment can overpower the drug's efficacy.3a. Oocyst Monitoring: Regularly monitor oocyst per gram (OPG) counts in the litter to assess the level of environmental contamination. 3b. Litter Management: Ensure proper litter management to reduce moisture and oocyst sporulation.
Inconsistent performance (weight gain, FCR) across treatment groups. 1. Uneven Drug Distribution in Feed: Poor mixing leads to some birds receiving a higher or lower dose than intended.1a. Mixer Efficiency Test: Conduct a mixer efficiency test to validate your feed mixing protocol.[7] 1b. Sampling: Take multiple samples from different locations in the feeder to test for drug concentration.
2. Diclazuril Instability: Improper storage or feed processing (e.g., pelleting) might degrade the active ingredient.2a. Storage Conditions: Store Diclazuril premix in a dry place below 25°C.[8] 2b. Pelleting Process: Note that pelleting does not significantly affect Diclazuril stability. However, be aware that some pellet binding agents may not be compatible.[9][10]
3. Concurrent Diseases: Other pathogens can cause symptoms similar to coccidiosis, affecting performance.3a. Differential Diagnosis: Perform necropsies and diagnostic tests to rule out other enteric diseases like necrotic enteritis or salmonellosis.[11][12][13]
Low or no signs of coccidiosis in the untreated control group. 1. Insufficient Coccidial Challenge: The dose of oocysts used for infection may be too low or the strain may be avirulent.1a. Verify Inoculum: Check the viability and sporulation rate of your oocyst culture. 1b. Increase Challenge Dose: Gradually increase the oocyst dose in a pilot study to establish a reliable infection model.
2. Unintentional Medication: Cross-contamination of the control group's feed with an anticoccidial.2a. Feed Testing: Analyze the control feed for the presence of any anticoccidial drugs. 2b. Strict Feed Handling Protocols: Implement stringent procedures for feed mixing and delivery to prevent cross-contamination.[5]
Unexpected results when administering Diclazuril in drinking water. 1. Poor Water Solubility: Diclazuril has low water solubility, which can affect its availability.1a. Use Soluble Formulations: Employ commercially available water-soluble Diclazuril formulations.[14] 1b. Water System Maintenance: Regularly clean water lines to prevent biofilm buildup that could interfere with drug distribution.
2. Water Quality Issues: pH and mineral content of the water may impact the stability and solubility of the drug.2a. Water Analysis: Test water pH and hardness. While specific impacts on Diclazuril are not well-documented, it is a good practice for consistency. 2b. Water Treatment: Use a water treatment system if necessary to ensure consistent water quality.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Diclazuril?

A1: Diclazuril is a benzeneacetonitrile derivative belonging to the triazinone family.[15] It is active against the intracellular developmental stages of coccidia, specifically targeting schizogony and gametogony.[15] Treatment with Diclazuril leads to extensive degenerative changes in the first- and second-generation schizonts, characterized by a loss of internal structure and incomplete merogony, which ultimately results in the degeneration of schizonts and gamonts.[15]

Q2: What are the primary parameters to measure in a Diclazuril floor-pen trial?

A2: The key parameters to evaluate the efficacy of Diclazuril are:

  • Performance: Body weight gain and feed conversion ratio (FCR).[16]

  • Lesion Scores: Gross intestinal lesions scored for different sections of the gut.[17][18]

  • Oocyst Shedding: Oocysts per gram (OPG) of feces to quantify the reduction in parasite replication.[19]

  • Mortality: Coccidiosis-related mortality.[20]

Q3: How can I determine if my Eimeria isolates are resistant to Diclazuril?

A3: An Anticoccidial Sensitivity Test (AST) is the standard method. This involves collecting Eimeria isolates from your facility and testing their susceptibility to Diclazuril in a controlled battery cage trial. The efficacy is assessed by comparing lesion scores, oocyst shedding, and bird performance in medicated versus unmedicated infected groups.[3]

Q4: What is the standard dosage of Diclazuril in feed for floor-pen trials?

A4: The recommended dose of Diclazuril is typically 1 mg per kg of complete feed (1 ppm).[15] However, doses ranging from 0.5 ppm to 2 ppm have been shown to be effective.[21]

Q5: Can Diclazuril be used to treat a coccidiosis outbreak?

A5: Diclazuril is primarily used as a prophylactic aid in the prevention of coccidiosis and should not be used for the treatment of an active outbreak.[10] For treatment, a therapeutic anticoccidial administered via drinking water is often recommended.[13][14]

Data Presentation

Table 1: Efficacy of Diclazuril Against Mixed Eimeria Species in Broiler Chickens (42-49 Day Trials)

TreatmentMortality (%)Average Lesion Score Reduction (%)
Unmedicated Control12.900
Diclazuril 0.5 ppm1.4178
Diclazuril 1.0 ppm0.8581
Diclazuril 1.5 ppm0.6382

Source: Adapted from McDougald et al., 1990.[22]

Table 2: Performance of Broilers in a Shuttle Program with Diclazuril (Day 42)

Starter/Grower DietBody Weight (kg)Feed Conversion Ratio (FCR)
Unmedicated2.0352.017
Salinomycin / Diclazuril (1 ppm)2.2501.847
Nicarbazin / Salinomycin2.2011.859

Source: Adapted from Conway et al., 2001.[19]

Experimental Protocols

Lesion Scoring (Johnson and Reid Method)

This technique provides a standardized method for quantifying gross intestinal lesions caused by coccidia.[17]

Procedure:

  • Humanely euthanize selected birds from each pen (typically 6-7 days post-infection).

  • Examine the entire intestinal tract. For a systematic evaluation, inspect specific segments: duodenum, upper and lower mid-intestine, rectum, and ceca.[23]

  • Observe the external intestinal wall for any changes in thickness, color, or the presence of white or red spots before cutting it open.[23]

  • Open the intestine longitudinally to examine the mucosa and its contents.

  • Assign a score from 0 to 4 based on the severity of the lesions for each intestinal region, according to the specific Eimeria species.[17][21]

    • Score 0: No gross lesions.

    • Score 1: Few scattered lesions.

    • Score 2: More numerous, discrete lesions.

    • Score 3: Lesions are extensive and may be coalescing, with some thickening of the intestinal wall.

    • Score 4: Extensive coalescence of lesions, significant intestinal wall thickening, and presence of blood or caseous cores.

Oocyst Counting (McMaster Technique)

This protocol outlines a common method for determining the number of oocysts per gram (OPG) of feces.

Materials:

  • McMaster counting chamber

  • Microscope

  • Saturated salt (NaCl) or sugar solution (flotation solution)

  • Beaker, gauze, and stirring rod

  • Graduated cylinder or scale

Procedure:

  • Weigh 2 grams of a pooled fecal sample.

  • Add the feces to a beaker and add 28 ml of water to create a 1:15 dilution. Mix thoroughly to create a slurry.

  • Strain the slurry through a double layer of gauze into another container.

  • Transfer 1 ml of the strained suspension to a tube and add 9 ml of flotation solution, creating a final 1:150 dilution. Mix well.

  • Immediately, use a pipette to fill both chambers of the McMaster slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the top.

  • Using a microscope at 100x magnification, count all the oocysts within the grid of both chambers.

  • Calculate the OPG using the following formula: OPG = (Count from Chamber 1 + Count from Chamber 2) x (Dilution Factor / Volume of both chambers)

    • Example: (50 + 55) x (150 / 0.3) = 105 x 500 = 52,500 OPG.

Note: The dilution factor and chamber volume may vary based on the specific McMaster slide and protocol used.

Oocyst Isolation and Sporulation

This protocol is for preparing an infectious oocyst inoculum for experimental challenge.

Procedure:

  • Collection: Collect fresh fecal samples from infected birds.

  • Homogenization: Homogenize the feces in a saline solution (0.85% NaCl) or distilled water to form a slurry.[22]

  • Filtration: Filter the slurry through sieves of decreasing mesh size to remove large debris.

  • Concentration: Centrifuge the filtered suspension and discard the supernatant. Resuspend the pellet in a flotation solution (e.g., saturated sucrose (B13894) or salt solution) and centrifuge again. The oocysts will be in the supernatant.[22]

  • Washing: Collect the supernatant and wash the oocysts several times with water by repeated centrifugation to remove the flotation solution.

  • Sporulation: Resuspend the purified oocysts in a 2.5% potassium dichromate solution.[24] Place the suspension in a shallow tray or flask to a depth of about 1 cm and keep at room temperature (20-23°C) for 2-3 days with gentle aeration or occasional shaking to facilitate sporulation.[24][25]

  • Storage: Store the sporulated oocysts in the potassium dichromate solution at 4°C.[22]

Mandatory Visualizations

Eimeria_Life_Cycle cluster_host Inside Chicken ingestion Ingestion of Sporulated Oocyst sporozoites Sporozoites Invade Intestinal Cells ingestion->sporozoites schizogony1 Asexual Reproduction (Schizogony 1) sporozoites->schizogony1 schizogony2 Merozoites Released, Re-infect Cells (Schizogony 2) schizogony1->schizogony2 gametogony Sexual Reproduction (Gametogony) schizogony2->gametogony zygote Zygote Formation gametogony->zygote unsporulated_oocyst Unsporulated Oocyst (Passed in Feces) zygote->unsporulated_oocyst sporulation Sporulation (Becomes Infective) unsporulated_oocyst->sporulation Excretion sporulation->ingestion Contamination

Caption: The life cycle of Eimeria, highlighting the stages targeted by Diclazuril.

Floor_Pen_Trial_Workflow start Day 1: Bird Placement & Start Medicated Feed challenge Day 14: Experimental Infection (Oral Oocyst Inoculum) start->challenge data_collection2 Weekly Data Collection: - Body Weight - Feed Consumption start->data_collection2 data_collection1 Day 20-21: Peak of Infection - Lesion Scoring - Oocyst Counting challenge->data_collection1 6-7 days post-infection end Day 42: Trial Termination - Final Weights & FCR - Data Analysis data_collection1->end data_collection2->end

Caption: A typical workflow for a 42-day floor-pen anticoccidial trial.

Troubleshooting_Logic start Poor Diclazuril Efficacy Observed check_resistance Is the Eimeria strain resistant? start->check_resistance check_dosage Is the drug dosage correct? check_resistance->check_dosage No ast Action: Perform AST check_resistance->ast Yes check_challenge Is the coccidial challenge appropriate? check_dosage->check_challenge Yes feed_analysis Action: Analyze feed for Diclazuril concentration check_dosage->feed_analysis No check_challenge->feed_analysis Yes check_inoculum Action: Verify oocyst viability and challenge dose check_challenge->check_inoculum No rotate_drug Solution: Rotate/Shuttle Anticoccidials ast->rotate_drug review_mixing Solution: Validate mixing procedure feed_analysis->review_mixing adjust_challenge Solution: Adjust inoculum check_inoculum->adjust_challenge

Caption: A logical workflow for troubleshooting poor Diclazuril efficacy.

References

Diclazuril potassium formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of diclazuril (B1670474) potassium for oral administration.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing practical solutions and troubleshooting steps.

1. Solubility and Dissolution Issues

Q1: My diclazuril potassium formulation shows poor dissolution. What are the potential causes and how can I improve it?

A1: Poor dissolution is a primary challenge for diclazuril and its salts due to its low aqueous solubility.[1] Diclazuril is practically insoluble in water, though its solubility increases slightly at a pH above its pKa.[2]

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization or nano-milling can be employed.

  • Use of Solubilizing Excipients:

  • pH Adjustment: While diclazuril's solubility is pH-dependent, significant alteration of the gastrointestinal pH is not feasible in vivo. However, for in vitro testing, using buffered media can provide more relevant dissolution data.

  • Formulation as a Salt: You are already working with the potassium salt, which is a good first step. However, the dissolution advantage of the salt can be limited by the common ion effect and the potential for conversion back to the less soluble free acid form in the acidic environment of the stomach.

  • Advanced Formulation Strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[1] See Protocol 2 for a general method.

    • Nanoemulsions: Formulating this compound into a nanoemulsion can significantly improve its solubility and oral bioavailability.[6]

Q2: I am observing precipitation of my this compound formulation upon dilution in aqueous media. Why is this happening and how can I prevent it?

A2: This is likely due to the low aqueous solubility of the unionized diclazuril. Even if your initial formulation in a co-solvent system is clear, dilution with water can cause the drug to crash out of solution.

Troubleshooting Steps:

  • Optimize Co-solvent System: Use a combination of co-solvents (e.g., propylene (B89431) glycol, ethanol, dimethylformamide) and solubilizing excipients (e.g., surfactants, polymers) to create a more robust formulation that can withstand dilution.[7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound as a SEDDS can be highly effective. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

2. Stability Challenges

Q3: My this compound formulation is showing signs of degradation. What are the likely degradation pathways and how can I improve its stability?

A3: Diclazuril can degrade under various stress conditions, including acidic and alkaline environments, oxidation, and photolysis.[8] The stability of the potassium salt should be carefully evaluated.

Troubleshooting Steps:

  • pH Control: Maintain the pH of the formulation within a stable range. Buffering agents can be incorporated if necessary.

  • Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • Light Protection: Store the formulation in light-resistant containers to prevent photodegradation.

  • Excipient Compatibility: Ensure that the chosen excipients are compatible with this compound and do not accelerate its degradation. Conduct compatibility studies at accelerated storage conditions.

Q4: I am having issues with the physical stability of my solid dosage form, particularly with moisture uptake. Is this compound hygroscopic?

A4: Diclazuril has been reported to be hygroscopic.[2] Potassium salts, in general, can also be hygroscopic. This can lead to problems such as powder caking, altered dissolution rates, and chemical degradation.

Troubleshooting Steps for Hygroscopicity:

  • Controlled Manufacturing Environment: Process the powder in a low-humidity environment.

  • Use of Excipients with Low Hygroscopicity: Select excipients that do not absorb significant amounts of water.

  • Moisture Barrier Coating: For tablets, applying a moisture barrier film coat can protect the formulation from environmental humidity.

  • Appropriate Packaging: Use packaging with a good moisture barrier, such as blister packs with aluminum foil or tightly sealed containers with a desiccant.

  • Wet Granulation Troubleshooting: If using wet granulation, over-wetting can be a significant issue.[9][10] Careful control of the binder addition and drying process is crucial. See the troubleshooting workflow below.

3. Bioavailability Enhancement

Q5: The oral bioavailability of my this compound formulation is low in animal studies. What are the contributing factors and how can I improve it?

A5: Low oral bioavailability of diclazuril is primarily due to its poor aqueous solubility, which leads to dissolution rate-limited absorption.[1] As a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), enhancing its dissolution is key to improving bioavailability.

Troubleshooting Workflow for Low Bioavailability:

Low_Bioavailability_Troubleshooting Start Low Oral Bioavailability Observed CheckSolubility Is dissolution rate-limiting? Start->CheckSolubility CheckPermeability Is permeability a factor? CheckSolubility->CheckPermeability No EnhanceDissolution Enhance Dissolution CheckSolubility->EnhanceDissolution Yes ImprovePermeability Improve Permeability CheckPermeability->ImprovePermeability Yes ParticleSize Micronization/ Nano-milling EnhanceDissolution->ParticleSize Strategy 1 SolidDispersion Solid Dispersion (e.g., with PVP, HPMC) EnhanceDissolution->SolidDispersion Strategy 2 Nanoemulsion Nanoemulsion/ SEDDS EnhanceDissolution->Nanoemulsion Strategy 3 PermeationEnhancers Use of Permeation Enhancers (with caution) ImprovePermeability->PermeationEnhancers PgpInhibition Investigate P-gp Efflux Inhibition ImprovePermeability->PgpInhibition End Re-evaluate in vivo ParticleSize->End SolidDispersion->End Nanoemulsion->End PermeationEnhancers->End PgpInhibition->End PAMPA_Workflow Start Start: Prepare Reagents CoatPlate Coat Donor Plate with Artificial Membrane (e.g., Lecithin in Dodecane) Start->CoatPlate AddAcceptor Add Buffer to Acceptor Plate CoatPlate->AddAcceptor AddSample Add Diclazuril Formulation to Donor Plate AddAcceptor->AddSample Incubate Incubate the 'Sandwich' Plate (e.g., 4-18 hours) AddSample->Incubate SeparatePlates Separate Donor and Acceptor Plates Incubate->SeparatePlates Analyze Analyze Drug Concentration in Both Plates (HPLC/UV-Vis) SeparatePlates->Analyze Calculate Calculate Permeability Coefficient (Papp) Analyze->Calculate Wet_Granulation_Troubleshooting cluster_problems Common Granulation Problems cluster_causes Potential Causes cluster_solutions Solutions Overwetting Over-wetting/ Sticky Granules ExcessBinder Excess Binder/ Liquid Addition Overwetting->ExcessBinder InadequateDrying Inadequate Drying Overwetting->InadequateDrying Caking Caking/Poor Flow Caking->ExcessBinder HighHumidity High Ambient Humidity Caking->HighHumidity CaseHardening Case Hardening RapidDrying Too Rapid Drying CaseHardening->RapidDrying OptimizeBinder Optimize Binder Concentration & Rate ExcessBinder->OptimizeBinder ControlHumidity Control Manufacturing Environment Humidity HighHumidity->ControlHumidity OptimizeDrying Optimize Drying Time & Temperature InadequateDrying->OptimizeDrying StagedDrying Implement Staged Drying Protocol RapidDrying->StagedDrying

References

Validation & Comparative

A Comparative Guide to Diclazuril and Toltrazuril for the Treatment of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avian coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Effective control has historically relied on in-feed anticoccidial drugs. Among the synthetic anticoccidials, the triazine derivatives diclazuril (B1670474) and toltrazuril (B1682979) are widely utilized for both prophylactic and therapeutic treatment. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

Efficacy Comparison: Diclazuril vs. Toltrazuril

Both diclazuril and toltrazuril are highly effective against various Eimeria species that infect poultry. Their efficacy is typically measured by their impact on parasite replication (oocyst excretion), intestinal damage (lesion scores), and the overall health and performance of the birds (mortality, weight gain, and feed conversion ratio).

Quantitative Performance Data

The following tables summarize quantitative data from various experimental studies comparing the efficacy of diclazuril and toltrazuril.

Table 1: Effect on Oocyst Excretion (Oocysts Per Gram of Feces)

Treatment GroupOocyst Count (OPG)Percent Reduction vs. Infected ControlStudy Reference
Infected, Untreated Control229,000-[1]
Toltrazuril (25 ppm)92,00059.8%[1]
Diclazuril (5 ppm)Not significantly different from ToltrazurilNot significantly different from Toltrazuril[2]

Table 2: Impact on Lesion Scores

Treatment GroupAverage Total Lesion ScorePercent Reduction vs. Infected ControlStudy Reference
Infected, Untreated ControlHigh (specific score not provided)-[3]
Diclazuril (0.5 ppm)Reduced78%[3]
Diclazuril (1.0 ppm)Reduced81%[3]
Diclazuril (1.5 ppm)Reduced82%[3]
Toltrazuril (25 ppm)Significantly ReducedNot explicitly quantified[2]

Table 3: Effect on Broiler Performance (49 Days of Age)

Treatment GroupMortality Rate (%)Final Body Weight (g)Feed Conversion RatioStudy Reference
Infected, Untreated Control12.90Significantly lower than treatedSignificantly higher than treated[3]
Diclazuril (0.5 ppm)1.41Significantly ImprovedSignificantly Improved[3]
Diclazuril (1.0 ppm)0.85Significantly ImprovedSignificantly Improved[3]
Diclazuril (1.5 ppm)0.63Significantly ImprovedSignificantly Improved[3]
Toltrazuril (25 ppm)Not explicitly quantifiedSignificantly higher than infected controlNot explicitly quantified[1]

Mechanism of Action

Diclazuril and toltrazuril belong to the triazine chemical class and share a similar mode of action by targeting the intracellular developmental stages of the Eimeria parasite.[4] However, there are nuances in their specific cellular effects.

Diclazuril: This compound is effective against both the asexual (schizonts) and sexual (gametocytes) stages of the parasite.[5][6] Treatment with diclazuril leads to degenerative changes within these stages, characterized by the loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony (the process of merozoite formation).[5][6] This ultimately disrupts the parasite's life cycle and prevents the shedding of oocysts.[5] More recent research suggests that diclazuril may also act by inhibiting the parasite's actin depolymerizing factor (ADF), which is crucial for the parasite's motility and invasion of host cells.[7]

Diclazuril_Mechanism Diclazuril Diclazuril Eimeria Eimeria Parasite (Intracellular Stages) Diclazuril->Eimeria Enters ADF Actin Depolymerizing Factor (ADF) Inhibition Diclazuril->ADF Inhibits Schizonts Schizonts (Asexual Stage) Eimeria->Schizonts Gametocytes Gametocytes (Sexual Stage) Eimeria->Gametocytes Degeneration Degenerative Changes - Loss of internal structure - Intracytoplasmic vacuoles - Incomplete merogony Schizonts->Degeneration Gametocytes->Degeneration LifeCycle Disruption of Parasite Life Cycle Degeneration->LifeCycle ADF->LifeCycle Oocyst Prevention of Oocyst Shedding LifeCycle->Oocyst

Mechanism of Action of Diclazuril

Toltrazuril: This drug also has a broad spectrum of activity against all intracellular stages of Eimeria.[8] Its mechanism is believed to involve interference with the parasite's respiratory chain enzymes, such as NADH oxidase and fumarate (B1241708) reductase.[9] This disruption of cellular respiration leads to a cascade of detrimental effects. Additionally, toltrazuril has been shown to affect enzymes involved in pyrimidine (B1678525) synthesis, which is essential for DNA and RNA production in the parasite.[9] Recent studies also indicate that toltrazuril can induce oxidative stress and trigger autophagy (a self-degradative process) within the parasite.[10]

Toltrazuril_Mechanism Toltrazuril Toltrazuril Eimeria_Cell Eimeria Parasite Cell Toltrazuril->Eimeria_Cell Targets Oxidative_Stress Induction of Oxidative Stress Toltrazuril->Oxidative_Stress Autophagy Induction of Autophagy Toltrazuril->Autophagy Respiratory_Chain Respiratory Chain Enzymes (e.g., NADH oxidase) Eimeria_Cell->Respiratory_Chain Pyrimidine_Synthesis Pyrimidine Synthesis Enzymes Eimeria_Cell->Pyrimidine_Synthesis Cellular_Disruption Cellular Disruption & Inhibition of Replication Respiratory_Chain->Cellular_Disruption Inhibits Pyrimidine_Synthesis->Cellular_Disruption Inhibits Oxidative_Stress->Cellular_Disruption Autophagy->Cellular_Disruption

Mechanism of Action of Toltrazuril

Experimental Protocols

The evaluation of anticoccidial drug efficacy typically follows a standardized experimental design to ensure the reliability and reproducibility of the results. Below is a detailed methodology for a typical floor-pen trial.

Standard Experimental Workflow for an Avian Coccidiosis Drug Efficacy Trial
  • Animal Husbandry:

    • Day-old broiler chicks of a commercial strain are obtained and randomly allocated to different treatment groups, with multiple replicate pens per group.

    • Birds are housed in floor pens with fresh litter (e.g., wood shavings).

    • Feed and water are provided ad libitum. The basal diet is formulated to meet the nutritional requirements of the birds and is free of any anticoccidial agents.

  • Treatment Groups:

    • Group 1: Uninfected, Untreated Control: Birds receive the basal diet and are not challenged with Eimeria.

    • Group 2: Infected, Untreated Control: Birds receive the basal diet and are challenged with Eimeria.

    • Group 3: Infected, Diclazuril-Treated: Birds receive the basal diet containing a specified concentration of diclazuril (e.g., 1 ppm) and are challenged with Eimeria.

    • Group 4: Infected, Toltrazuril-Treated: Birds receive the basal diet and are treated with toltrazuril in the drinking water (e.g., 25 ppm for two consecutive days) post-infection, and are challenged with Eimeria.

  • Infection (Challenge):

    • At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella). The inoculum dose is carefully calculated to induce a moderate level of coccidiosis.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.

    • Mortality: Mortalities are recorded daily, and the cause of death is determined through necropsy.

    • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions) for different intestinal sections corresponding to the target Eimeria species.

    • Oocyst Counts: Fecal samples are collected from each pen at regular intervals post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Statistical Analysis:

    • The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_rearing Phase 2: Rearing & Treatment cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion start Day 1: Arrival of Chicks randomization Randomization into Treatment Groups start->randomization rearing Days 1-13: Rearing on Medicated/Unmedicated Feed randomization->rearing infection Day 14: Oral Inoculation with Eimeria Oocysts rearing->infection treatment Post-Infection Treatment (e.g., Toltrazuril in water) infection->treatment performance Weekly: Body Weight, Feed Intake mortality Daily: Mortality Records lesions Day 20-21: Lesion Scoring oocysts Post-Infection: Oocyst Counts analysis Statistical Analysis (ANOVA) conclusion Efficacy Determination analysis->conclusion

Experimental Workflow for Efficacy Trials

Conclusion

Both diclazuril and toltrazuril are potent anticoccidial agents crucial for the management of avian coccidiosis. The choice between them may depend on various factors, including the specific Eimeria challenge, the desired application method (in-feed for prophylaxis vs. water for therapy), and regional drug resistance patterns.

  • Diclazuril is highly effective when administered prophylactically in the feed at low concentrations (e.g., 1 ppm).[3] It effectively reduces mortality, lesion scores, and oocyst shedding while improving bird performance.[3][11]

  • Toltrazuril is often used therapeutically in drinking water to control clinical outbreaks.[1][12] It demonstrates a strong ability to reduce oocyst excretion and improve body weight in infected birds.[1] Some studies suggest that toltrazuril may offer better protection than other anticoccidials when administered after infection.

For drug development professionals, understanding the subtle differences in their mechanisms of action provides opportunities for the discovery of new anticoccidial compounds. For researchers and veterinarians, the extensive body of evidence supports the continued use of both diclazuril and toltrazuril as vital tools in an integrated coccidiosis control program. Continuous monitoring for the emergence of drug-resistant Eimeria strains is essential to preserve the efficacy of these important therapeutic agents.[12]

References

Comparative Analysis of Diclazuril and Monensin Against Eimeria tenella: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparative analysis of the anticoccidial agents Diclazuril (B1670474) and Monensin, focusing on their efficacy and mechanisms of action against Eimeria tenella, the causative agent of cecal coccidiosis in poultry. The information presented is intended for researchers, scientists, and drug development professionals in the field of veterinary parasitology and poultry science.

Introduction to Anticoccidial Agents

Avian coccidiosis, caused by protozoan parasites of the genus Eimeria, results in significant economic losses to the global poultry industry, estimated to exceed $13 billion annually[1]. Eimeria tenella is a particularly pathogenic species that infects the ceca of chickens, leading to bloody diarrhea, reduced feed intake, weight loss, and mortality[1]. Control of this disease has historically relied on the prophylactic use of anticoccidial drugs in feed. Among the most widely used agents are the synthetic chemical Diclazuril and the polyether ionophore Monensin. This guide compares their performance based on available experimental data.

Diclazuril is a benzeneacetonitrile compound belonging to the triazinone family[2]. It is a potent, broad-spectrum chemical anticoccidial effective at very low concentrations.

Monensin is a polyether ionophore antibiotic, one of the first and most successful anticoccidials, which has been used commercially for over five decades to control coccidiosis in chickens[3][4].

Mechanism of Action

Diclazuril and Monensin employ fundamentally different mechanisms to exert their anticoccidial effects on Eimeria tenella.

Diclazuril: Interruption of Intracellular Development

Diclazuril is a coccidiocidal agent that targets the intracellular developmental stages of the parasite, including both schizogony (asexual reproduction) and gametogony (sexual reproduction)[2]. Histological studies show that treatment with Diclazuril leads to severe degenerative changes in the first- and second-generation schizonts, characterized by a loss of internal structure, the appearance of numerous intracytoplasmic vacuoles, and incomplete merozoite formation (merogony)[2][5]. It is also effective against gametocytes, causing them to appear ballooned and lose their internal structure; in macrogametocytes, the essential wall-forming bodies either fail to develop or disappear rapidly[5]. This comprehensive disruption of the parasite's life cycle effectively prevents the development of cecal lesions and halts the shedding of oocysts[5]. Furthermore, studies have shown that Diclazuril can downregulate the expression of invasion-related microneme genes (EtMIC1-5) in second-generation merozoites, which may impair their ability to infect new host cells[6].

Diclazuril_Mechanism cluster_Parasite Eimeria tenella Life Cycle Schizonts Schizonts (Asexual Stage) Merozoites Merozoites Schizonts->Merozoites Merogony Degeneration1 Degeneration Schizonts->Degeneration1 Leads to Gametocytes Gametocytes (Sexual Stage) Oocysts Oocyst Shedding Gametocytes->Oocysts Degeneration2 Degeneration Gametocytes->Degeneration2 Leads to Merozoites->Gametocytes Infection Diclazuril Diclazuril Diclazuril->Schizonts Induces vacuolization & incomplete merogony Diclazuril->Gametocytes Prevents wall formation & induces degeneration Diclazuril->Merozoites Downregulates microneme genes Monensin_Mechanism cluster_Parasite Eimeria Sporozoite/Merozoite Membrane Cell Membrane Na_Influx Na+ Influx Membrane->Na_Influx Transports Na+ Swelling Osmotic Swelling & Vacuolation Na_Influx->Swelling ATPase Na+/K+ ATPase Activity ↑ Na_Influx->ATPase Lysis Cell Lysis Swelling->Lysis ATP_Depletion ATP Depletion ATPase->ATP_Depletion ATP_Depletion->Lysis Autophagy Autophagy Induction Autophagy->Lysis Monensin Monensin Monensin->Membrane Inserts into membrane Monensin->Autophagy Induces Experimental_Workflow cluster_collection Data Collection Points start Day 1: Procure Day-Old Chicks grouping Randomly Allocate Chicks to Treatment Groups start->grouping acclimate Days 1-14: Acclimatization & Feeding of Medicated/ Non-medicated Diets infection Day 14: Oral Inoculation with Sporulated E. tenella Oocysts acclimate->infection grouping->acclimate monitoring Days 14-21: Daily Monitoring (Clinical Signs, Mortality) infection->monitoring data_collection Day 20-21 (6-7 Days Post-Infection): Data Collection monitoring->data_collection analysis Data Analysis (Statistics) data_collection->analysis bwg Body Weight Gain lesions Cecal Lesion Scoring opg Oocyst Counting (Feces) end Conclusion on Drug Efficacy analysis->end

References

Validating HPLC Methods for Diclazuril Quantification in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Diclazuril (B1670474) in plasma is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable results. This guide provides a detailed comparison of two common HPLC-based methods for Diclazuril analysis in plasma: HPLC with Ultraviolet (UV) detection and HPLC-Tandem Mass Spectrometry (MS/MS), supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. While HPLC-UV is a widely accessible and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for studies requiring low detection limits.

Comparative Performance of HPLC Methods

The performance of analytical methods is evaluated through a rigorous validation process that assesses several key parameters. The following tables summarize the validation data for representative HPLC-UV and HPLC-MS/MS methods for the determination of Diclazuril in plasma.

Table 1: Performance Characteristics of a Validated HPLC-UV Method

Validation ParameterPerformance
Linearity Range100 - 5000 ng/mL (r²=0.999)[1]
Limit of Detection (LOD)30 ng/mL[1]
Limit of Quantification (LOQ)100 ng/mL[1]
Accuracy2 - 4%[1]
Precision (Intra-day)< 9%[1]
Precision (Inter-day)< 6%[1]
Recovery75 ± 8%[1]

Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method

Validation ParameterPerformance
Linearity Range1 - 2000 ng/mL (r ≥ 0.9991)[2]
Limit of Detection (LOD)0.03 ng/mL[2]
Limit of Quantification (LOQ)1 ng/mL[2]
TruenessDid not exceed 8.8%[2]
Precision (Within-run)≤ 10.5%[2]
Precision (Between-run)≤ 11.7%[2]
RecoveryNot explicitly stated, but sample preparation is a rapid deproteinization step.

As the data illustrates, the HPLC-MS/MS method provides significantly lower limits of detection and quantification, making it the method of choice for studies requiring high sensitivity.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the experimental protocols for the compared HPLC-UV and HPLC-MS/MS methods.

HPLC-UV Method Protocol

This method is suitable for pharmacokinetic studies where higher concentrations of Diclazuril are expected.

1. Sample Preparation (Protein Precipitation)

  • To 1 mL of plasma sample, add 2 mL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid.[3] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.2 mL/min.[3]

  • Detection Wavelength: 275 nm.[3]

HPLC-MS/MS Method Protocol

This highly sensitive and specific method is ideal for residue analysis and pharmacokinetic studies with low dosage.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 400 µL of acetonitrile.[2]

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Inject a 10 µL aliquot into the LC-MS/MS system.[2]

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Nucleosil ODS 5-µm column.[2]

  • Mobile Phase: A gradient elution with 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile.[2]

  • Flow Rate: As optimized for the specific column and system.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer operated in the multiple reaction monitoring (MRM) mode.[2]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for Diclazuril and the internal standard should be determined and optimized.

Method Selection and Workflow Visualization

The choice between HPLC-UV and HPLC-MS/MS will depend on the specific analytical needs. For routine analysis of higher concentrations, the cost-effectiveness and simplicity of HPLC-UV are advantageous. For trace-level quantification and confirmatory analysis, the superior sensitivity and specificity of HPLC-MS/MS are indispensable.

The general workflow for validating an HPLC method for Diclazuril in plasma is depicted in the following diagram.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting Plasma Plasma Sample Collection Spike Spiking with Diclazuril & IS Plasma->Spike Extract Protein Precipitation / Extraction Spike->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision (Intra- & Inter-day) Detect->Precision Recovery Recovery Detect->Recovery Limits LOD & LOQ Detect->Limits Specificity Specificity Detect->Specificity Quant Quantification of Diclazuril Linearity->Quant Accuracy->Quant Precision->Quant Recovery->Quant Limits->Quant Specificity->Quant Report Validation Report Generation Quant->Report

Caption: Workflow for HPLC method validation of Diclazuril in plasma.

This guide provides a foundational understanding and practical data for the validation of HPLC methods for Diclazuril in plasma. Researchers should adapt and re-validate these methods according to their specific laboratory conditions and regulatory requirements.

References

Statistical analysis for comparative efficacy trials of anticoccidial drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical analysis and experimental design involved in comparative efficacy trials of anticoccidial drugs. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the poultry industry. Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on global poultry production.[1] The development and evaluation of effective anticoccidial drugs are crucial for maintaining flock health and productivity. This document outlines the key methodologies and data presentation standards for robust comparative efficacy trials.

Core Principles of Anticoccidial Efficacy Trials

The primary objective of a comparative efficacy trial is to assess the effectiveness of a new or existing anticoccidial drug relative to a control group (unmedicated, infected) and/or other commercially available products.[2][3] These trials are essential for regulatory approval and for providing veterinarians and producers with the data needed to make informed decisions.

Key considerations in designing these trials include:

  • Clear Objectives and Hypothesis: The protocol must clearly state the study's objectives and the hypothesis to be tested.[2]

  • Appropriate Study Design: Both battery cage and floor pen studies are commonly used. Battery studies offer controlled laboratory conditions, while floor pen trials simulate commercial production environments.[2][4]

  • Standardized Challenge: Birds are experimentally infected with a known dose of viable Eimeria oocysts from a single or mixed field isolate.[4][5]

  • Randomization and Replication: Proper randomization of treatments and sufficient replication are critical for statistical validity.[2]

  • Defined Endpoints: Primary and secondary efficacy endpoints must be clearly defined and consistently measured.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the reliability and reproducibility of efficacy trials. Below are key components of a typical in vivo trial protocol.

Animal Model and Housing
  • Birds: Day-old chicks or poults from a commercial genetic stock are typically used.[2]

  • Housing: Birds are housed in a controlled environment, either in battery cages or floor pens with fresh litter.[4][6] This minimizes exposure to extraneous pathogens.

  • Acclimation: An acclimation period is necessary before the start of the trial to allow the birds to adjust to the new environment.

Diet and Drug Administration
  • Feed: A nutritionally complete basal diet, free of any anticoccidial medication, is provided.[2]

  • Medication: The test and reference anticoccidial drugs are incorporated into the feed at their recommended concentrations.[5] Medicated feed is typically provided for a specified period before and after the experimental infection.

Experimental Challenge
  • Oocyst Preparation: Eimeria oocysts are collected from the feces of infected birds, sporulated, and quantified.

  • Inoculation: Each bird in the challenged groups receives a precise oral dose of sporulated oocysts.[5] The dose is calculated to induce clinical signs of coccidiosis in unmedicated control birds.

Data Collection and Efficacy Parameters

A range of parameters are measured to assess the efficacy of the anticoccidial drugs. These include:

  • Performance Parameters:

    • Body Weight Gain (BWG): Individual or group body weights are recorded at the beginning and end of the trial.[7]

    • Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.[7]

  • Parasitological Parameters:

    • Lesion Scoring: The severity of intestinal lesions is scored at necropsy using a standardized scoring system (e.g., Johnson and Reid, 0 to 4 scale).[6][8] This is a direct measure of the pathological damage caused by the parasite.

    • Oocyst Counts (Oocysts Per Gram of Feces - OPG): Fecal samples are collected at specific time points post-infection, and the number of oocysts is quantified using a McMaster chamber.[8][9]

  • Mortality: Daily mortality is recorded, and the cause of death is determined through necropsy. Coccidiosis-related mortality is a key efficacy endpoint.[9][10]

Statistical Analysis

The choice of statistical model should reflect the experimental design and the type of data collected.[2] Common statistical methods include:

  • Analysis of Variance (ANOVA): Used to compare the means of different treatment groups for continuous data such as body weight gain and feed conversion ratio.[7]

  • Duncan's Multiple Range Test or Tukey's HSD: Post-hoc tests used to identify specific differences between treatment groups when the overall ANOVA is significant.

  • Non-parametric tests (e.g., Kruskal-Wallis test): Used for analyzing ordinal data like lesion scores.

  • Linear Models: Can be used to examine the relationship between oocyst dose and lesion scores.

Power calculations should be performed during the study design phase to determine the appropriate number of experimental units required to detect statistically significant differences between treatments.[2]

Data Presentation: Comparative Efficacy of Commercial Anticoccidial Drugs

The following tables summarize hypothetical data from a comparative efficacy trial to illustrate the recommended data presentation format.

Table 1: Performance Parameters of Broilers Challenged with Eimeria spp. and Treated with Different Anticoccidial Drugs

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Feed Intake (g)Feed Conversion Ratio (FCR)
Uninfected, Unmedicated Control42.1 ± 1.51850.5 ± 50.21808.4 ± 48.72893.4 ± 85.11.60 ± 0.05
Infected, Unmedicated Control42.3 ± 1.61450.2 ± 65.81407.9 ± 64.22675.0 ± 92.31.90 ± 0.08
Salinomycin (60 ppm)42.0 ± 1.41785.6 ± 55.11743.6 ± 53.72824.6 ± 80.41.62 ± 0.06
Monensin (100 ppm)42.2 ± 1.51750.3 ± 58.91708.1 ± 57.42785.1 ± 83.21.63 ± 0.07
Diclazuril (1 ppm)42.1 ± 1.61820.4 ± 52.31778.3 ± 50.72863.7 ± 78.91.61 ± 0.05
Toltrazuril (25 ppm in water)42.3 ± 1.41835.7 ± 51.91793.4 ± 50.52887.4 ± 77.51.61 ± 0.04

Values are presented as mean ± standard deviation.

Table 2: Parasitological and Health Outcomes

Treatment GroupAverage Lesion ScoreOocyst Shedding (OPG x 10^3)Coccidiosis-related Mortality (%)
Uninfected, Unmedicated Control0.00 ± 0.000.0 ± 0.00
Infected, Unmedicated Control3.61 ± 0.1220,100 ± 116540
Salinomycin (60 ppm)1.15 ± 0.251,500 ± 2505
Monensin (100 ppm)1.30 ± 0.301,800 ± 3107
Diclazuril (1 ppm)0.50 ± 0.15910 ± 802
Toltrazuril (25 ppm in water)0.35 ± 0.10550 ± 651

Values are presented as mean ± standard deviation. Lesion scores are on a scale of 0 to 4. OPG = Oocysts Per Gram of feces.[9]

Visualizations: Workflows and Pathways

Clear visual representations of experimental processes and biological mechanisms are essential for understanding the complex interactions in anticoccidial drug efficacy trials.

Experimental Workflow for an In Vivo Anticoccidial Efficacy Trial

experimental_workflow cluster_prep Preparation Phase cluster_trial Trial Phase cluster_analysis Analysis Phase bird_acclimation Bird Acclimation randomization Randomization to Treatment Groups bird_acclimation->randomization diet_prep Diet Preparation & Medicated Feed Mixing med_feed Administration of Medicated Feed diet_prep->med_feed oocyst_prep Oocyst Propagation & Sporulation challenge Oral Oocyst Challenge oocyst_prep->challenge randomization->med_feed med_feed->challenge data_collection Data Collection (BWG, FCR, Mortality) challenge->data_collection necropsy Necropsy & Lesion Scoring data_collection->necropsy opg_analysis Fecal Sample Collection & OPG Analysis data_collection->opg_analysis stat_analysis Statistical Analysis necropsy->stat_analysis opg_analysis->stat_analysis report Final Report Generation stat_analysis->report

Caption: Workflow for a typical in vivo anticoccidial drug efficacy trial.

Simplified Signaling Pathway of Eimeria Invasion in Host Intestinal Epithelial Cells

eimeria_invasion_pathway cluster_parasite Eimeria Sporozoite cluster_host Host Cell sporozoite Sporozoite microneme Microneme Proteins sporozoite->microneme Secretion rhoptry Rhoptry Proteins (RONs, ROPs) sporozoite->rhoptry Secretion host_receptor Host Cell Receptor microneme->host_receptor Attachment moving_junction Moving Junction Formation rhoptry->moving_junction Initiation host_receptor->moving_junction Engagement pv Parasitophorous Vacuole moving_junction->pv Invasion & Formation host_response Host Immune Response pv->host_response Triggers

Caption: Key steps in the invasion of host intestinal cells by Eimeria sporozoites.[1][11][12][13]

Logical Flow of Anticoccidial Drug Discovery and Development

drug_discovery_flow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_post Regulatory & Post-Market target_id Target Identification hit_id Hit Identification (Screening) target_id->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies (In Vitro & In Vivo) lead_opt->preclinical phase1 Phase 1: Safety & Dosage preclinical->phase1 phase2 Phase 2: Efficacy & Side Effects phase1->phase2 phase3 Phase 3: Large-Scale Efficacy & Safety phase2->phase3 registration Regulatory Submission & Approval phase3->registration launch Market Launch registration->launch post_market Post-Market Surveillance launch->post_market

Caption: General stages of the anticoccidial drug discovery and development process.[14][15][16][17]

References

Diclazuril Potassium: An In Vivo Comparative Guide to Anticoccidial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of Diclazuril (B1670474) potassium's anticoccidial activity, offering a comparative analysis with other prominent anticoccidial agents. The data presented is collated from multiple studies to provide a robust overview of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy of Diclazuril Potassium

Diclazuril, a benzeneacetonitrile compound, is a potent synthetic anticoccidial agent.[1] Its efficacy has been demonstrated against various Eimeria species, the causative agents of coccidiosis in poultry and other livestock. In vivo studies consistently show that this compound effectively reduces oocyst shedding, prevents intestinal lesions, and improves key performance indicators such as weight gain and feed conversion ratio in infected animals.

Quantitative Performance Data

The following tables summarize the in vivo performance of this compound in comparison to an untreated control and other commonly used anticoccidial drugs in broiler chickens experimentally infected with Eimeria species.

Table 1: Efficacy of this compound Against Eimeria tenella

Treatment GroupOocyst Count (oocysts/gram feces)Average Lesion ScoreBody Weight Gain (g)Mortality Rate (%)
Infected, Untreated ControlHigh3.61 ± 0.12Low40%[2]
This compound (1 ppm)Significantly Reduced[3]1.29 ± 0.18[2]Significantly Improved[3]7.5%[2]

Data compiled from multiple sources. Specific values may vary based on experimental conditions.

Table 2: Comparative Efficacy of this compound and Other Anticoccidials

Treatment GroupEfficacy ParameterThis compoundToltrazurilSalinomycinMonensinNicarbazinAmprolium
Oocyst Excretion Reduction vs. ControlSuperior[4]HighModerateModerateHighModerate
Lesion Score Reduction vs. ControlHigh[5]HighModerateModerateHighModerate
Weight Gain Improvement vs. ControlHigh[5]High[6]ModerateModerateHighModerate

This table provides a qualitative summary based on findings from various in vivo studies. "High" indicates a strong positive effect, while "Moderate" suggests a less pronounced but still significant effect compared to untreated controls.

Experimental Protocols

The following is a generalized protocol for in vivo evaluation of anticoccidial drugs in broiler chickens, based on methodologies cited in the researched literature.

Animal Model and Housing
  • Animals: Day-old broiler chicks (e.g., Ross 308, Cobb 500) are typically used.

  • Housing: Birds are housed in coccidia-free, wire-floored battery cages or floor pens with fresh litter. Environmental conditions such as temperature and lighting are controlled and monitored.

Experimental Design
  • Acclimation: Chicks are acclimated for a period (e.g., 14 days) and fed a standard broiler starter diet free of any anticoccidial medication.

  • Grouping: Birds are randomly allocated to different treatment groups, including:

    • Negative Control (uninfected, untreated)

    • Positive Control (infected, untreated)

    • This compound treatment group(s) (infected, treated with varying doses)

    • Comparative drug treatment group(s) (infected, treated with other anticoccidials)

  • Replication: Each treatment group should have multiple replicates (pens or cages) to ensure statistical validity.

Infection Procedure
  • Inoculum: A mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella) is administered orally to each bird in the infected groups. The dosage is predetermined to induce a moderate to severe infection.

  • Timing: Inoculation is typically performed around 14-21 days of age.

Treatment Administration
  • Route: this compound and other anticoccidials are administered via medicated feed or drinking water.

  • Dosage: The concentration of the drug is carefully controlled (e.g., 1 ppm for Diclazuril in feed).

  • Duration: Treatment can be administered prophylactically (before infection) or therapeutically (after infection) for a specified period (e.g., 5-7 days).

Data Collection and Evaluation
  • Oocyst Counts: Fecal samples are collected at regular intervals post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., Johnson and Reid, 1970).

  • Performance Parameters: Body weight gain and feed intake are measured throughout the experiment to calculate the feed conversion ratio (FCR).

  • Mortality: Daily mortality is recorded for each group.

Visualizing Mechanisms and Workflows

To better understand the mode of action and the experimental process, the following diagrams have been generated.

G cluster_Eimeria Eimeria Merozoite Actin Actin Filaments Invasion Inhibition of Host Cell Invasion Actin->Invasion ADF Actin Depolymerizing Factor (ADF) ADF->Actin Regulates Depolymerization pADF Phosphorylated ADF (Inactive) MICs Microneme Proteins (e.g., MIC1-5) MICs->Invasion Enolase Enolase Enolase->Invasion Energy for Invasion Diclazuril Diclazuril Potassium Diclazuril->ADF Inhibits Activity Diclazuril->pADF Increases Phosphorylation Diclazuril->MICs Downregulates Gene Expression Diclazuril->Enolase Reduces Expression

Caption: Molecular action of Diclazuril on Eimeria.

G cluster_data Evaluation Parameters start Day 1: Procure Day-Old Chicks acclimation Days 1-14: Acclimation (Non-medicated Feed) start->acclimation grouping Day 14: Randomly Allocate to Treatment Groups acclimation->grouping infection Day 14-21: Oral Inoculation with Eimeria Oocysts grouping->infection treatment Initiate Treatment (Medicated Feed/Water) infection->treatment data_collection Data Collection Period treatment->data_collection bw Body Weight Gain data_collection->bw fcr Feed Conversion Ratio data_collection->fcr opg Oocyst Counts (OPG) data_collection->opg lesion Lesion Scoring data_collection->lesion mortality Mortality data_collection->mortality end End of Study data_collection->end

Caption: In vivo anticoccidial drug efficacy trial workflow.

Mechanism of Action

Diclazuril's anticoccidial effect is multifaceted, targeting critical cellular processes within the Eimeria parasite. Recent studies have elucidated some of the molecular mechanisms:

  • Disruption of Actin Dynamics: Diclazuril has been shown to interfere with the parasite's actin cytoskeleton. It inhibits the activity of Actin Depolymerizing Factor (ADF), a protein essential for the turnover of actin filaments.[7] This disruption of actin dynamics is crucial as it hinders the parasite's motility and ability to invade host cells. Diclazuril increases the phosphorylation of ADF, rendering it inactive.[7]

  • Downregulation of Key Genes: Diclazuril treatment leads to the downregulation of genes encoding for microneme proteins (e.g., MIC1-5), which are vital for host cell recognition and attachment during the invasion process.[8]

  • Metabolic Interference: The expression of enolase, a key enzyme in the glycolytic pathway, is also reduced by Diclazuril.[9] This suggests that the drug may impair the parasite's energy metabolism, further compromising its survival and replication.

  • Impact on Asexual and Sexual Stages: Histological studies have demonstrated that Diclazuril is lethal to both the asexual (schizonts and merozoites) and sexual (gametocytes) stages of Eimeria tenella.[1] It induces degenerative changes, ultimately leading to the loss of the parasitic stages and preventing the formation and shedding of oocysts.[1]

References

A Comparative Analysis of the Pharmacodynamics of Diclazuril and Other Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamics of Diclazuril (B1670474) against other commonly used coccidiostats. The information presented is supported by experimental data to aid in research and development decisions. Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry, necessitating the use of various anticoccidial drugs for control.[1][2] This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols of key coccidiostats.

Mechanisms of Action: A Tale of Two Strategies

Coccidiostats are broadly classified into two main categories based on their origin and mode of action: chemical synthetics and polyether ionophores.

Diclazuril: A Synthetic Triazinone Derivative

Diclazuril, a benzeneacetonitrile compound, is a potent synthetic coccidiostat.[3] Its primary mechanism of action is the disruption of the intracellular development of Eimeria parasites.[3] Diclazuril is highly effective against the asexual and sexual stages of the parasite's life cycle, leading to a complete interruption of development and oocyst shedding.[4][5] Histological studies have shown that Diclazuril induces extensive degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles.[3][4] It also affects gametocytes, causing them to appear ballooned and lose their internal structure.[4] While the precise molecular target is not fully elucidated, it is known to interfere with the normal differentiation of endogenous stages during parasite development.[6][7]

Ionophore Coccidiostats: Disrupting the Balance

Ionophores, such as monensin, salinomycin, and lasalocid, are fermentation products of Streptomyces and Actinomadura species.[1][8] Their mechanism of action involves the formation of lipid-soluble complexes with cations, which they transport across the parasite's cell membrane.[9][10] This influx of ions disrupts the osmotic balance within the parasite, leading to swelling and eventual death.[9][11] Ionophores are primarily effective against the extracellular, motile stages of the parasite's life cycle (sporozoites and merozoites) and are therefore used prophylactically.[1][9]

Below is a diagram illustrating the distinct mechanisms of action of Diclazuril and Ionophore coccidiostats.

Coccidiostat_Mechanisms cluster_diclazuril Diclazuril (Synthetic) cluster_ionophore Ionophores Diclazuril Diclazuril Intracellular Intracellular Stages (Schizonts, Gametocytes) Diclazuril->Intracellular Enters Host Cell Disruption Disruption of Development & Differentiation Intracellular->Disruption Degeneration Degenerative Changes Disruption->Degeneration Interruption Life Cycle Interruption Degeneration->Interruption Ionophore Ionophore Membrane Parasite Cell Membrane Ionophore->Membrane Forms Complex Ion_Transport Cation Transport (Na+, K+) Membrane->Ion_Transport Osmotic_Imbalance Osmotic Imbalance Ion_Transport->Osmotic_Imbalance Lysis Cell Lysis Osmotic_Imbalance->Lysis

Figure 1: Mechanisms of Action of Diclazuril and Ionophores.

Comparative Efficacy: A Data-Driven Overview

The efficacy of Diclazuril has been extensively compared to other coccidiostats in numerous studies. The following tables summarize key performance indicators from comparative trials in broiler chickens.

Table 1: Diclazuril vs. Ionophores (Salinomycin, Monensin, Lasalocid)

ParameterDiclazuril (1 ppm)Salinomycin (66 ppm)Monensin (100 ppm)Lasalocid (99.8 ppm)Unmedicated ControlReference
Mean Total Lesion Score 0.683.203.453.133.43[12]
Weight Gain (kg) 2.250---2.035[12]
Feed Conversion Ratio 1.847---2.017[12]
Mortality (%) 0.0---2.0[12]

Data from a 42-day floor pen study in broiler chickens experimentally infected with a mixed inoculum of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[12]

Table 2: Diclazuril vs. Other Chemical Coccidiostats (Nicarbazin, Narasin+Nicarbazin, Zoalene)

ParameterDiclazuril (1 ppm) + Salinomycin (66 ppm)Nicarbazin (125 ppm) + Salinomycin (66 ppm)Narasin (79.2 ppm) + Nicarbazin + Salinomycin (66 ppm)Zoalene (125 ppm) + Salinomycin (66 ppm)Unmedicated ControlReference
Weight Gain (kg at 42d) 2.2502.2012.1412.1382.035[13]
Feed Conversion Ratio 1.8471.8841.9141.9212.017[13]
Total Lesion Score Significantly lower than other treatments----[13][14]

Data from a 42-day floor pen shuttle program study in broiler chickens experimentally infected with a mixed inoculum of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[13]

Table 3: Diclazuril vs. Toltrazuril in Experimentally Infected Chickens

ParameterDiclazurilToltrazurilInfected ControlUninfected ControlReference
Hemoglobin (g/dl) Improved vs. Infected ControlImproved vs. Infected ControlSignificant DecreaseNormal[15]
Red Blood Cell Count Improved vs. Infected ControlImproved vs. Infected ControlSignificant DecreaseNormal[15]
Packed Cell Volume (%) Improved vs. Infected ControlImproved vs. Infected ControlSignificant DecreaseNormal[15]
Superoxide Dismutase (SOD) Improved vs. Infected ControlImproved vs. Infected ControlSignificant DecreaseNormal[15]
Malondialdehyde (MDA) Decreased vs. Infected ControlDecreased vs. Infected ControlSignificant IncreaseNormal[15]

Results from a study on Cobb chicks experimentally infected with Eimeria tenella.[15]

Experimental Protocols: A Guide to Anticoccidial Efficacy Studies

Standardized experimental protocols are crucial for the objective evaluation of coccidiostat efficacy. Below is a detailed methodology for a typical floor pen study in broiler chickens.

1. Animal Model and Housing:

  • Species: Broiler chickens (e.g., Ross 308).[16]

  • Age: Day-old chicks.[13]

  • Housing: Floor pens with fresh litter. Pens are randomly allocated to different treatment groups in a randomized complete block design.[13] Fifty 1-day-old chicks are typically allotted to each pen.[13]

2. Diet and Medication:

  • Basal Diet: A standard broiler starter, grower, and finisher diet is provided.[13]

  • Medication: The coccidiostat being tested is incorporated into the feed at a specified concentration (e.g., 1 ppm for Diclazuril).[13] In shuttle programs, different coccidiostats are used in the starter and grower feeds.[13]

3. Experimental Infection:

  • Inoculum: A mixed culture of sporulated oocysts of relevant Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella) is used.[13]

  • Administration: Birds are inoculated via their feed or by oral gavage on a specific day of the study (e.g., Day 15 or 22).[13]

4. Efficacy Parameters:

  • Lesion Scoring: On day 6 post-inoculation, a subset of birds from each pen is randomly selected for coccidial lesion scoring of different intestinal sections.[13]

  • Oocyst Counting: Fecal samples are collected to determine the number of oocysts per gram (OPG) using a McMaster chamber.[17]

  • Performance Metrics: Body weight gain and feed consumption are recorded throughout the study to calculate the feed conversion ratio.[13]

  • Mortality: Daily mortality is recorded.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.[18]

The following diagram illustrates a typical experimental workflow for an anticoccidial efficacy study.

Experimental_Workflow start Day 0: Day-old chicks arrive randomization Randomization to Treatment Groups start->randomization acclimatization Acclimatization Period (Days 0-14) randomization->acclimatization infection Day 15: Experimental Infection (Oral Gavage of Oocysts) acclimatization->infection treatment Anticoccidial Treatment (in feed) infection->treatment lesion_scoring Day 21 (6 dpi): Lesion Scoring infection->lesion_scoring data_collection Data Collection (Weight, Feed Intake, OPG) treatment->data_collection end_study Day 42: End of Study data_collection->end_study analysis Statistical Analysis end_study->analysis report Report Generation analysis->report

Figure 2: Experimental Workflow for an Anticoccidial Efficacy Study.

Resistance Profile

The extensive use of coccidiostats has led to the development of drug-resistant Eimeria strains. Resistance to Diclazuril has been reported in field isolates.[19] Strategic use of coccidiostats, such as shuttle and rotation programs, is employed to mitigate the development of resistance.[1] These programs involve alternating between different classes of coccidiostats in successive flocks or within the same flock's lifecycle.

Conclusion

Diclazuril stands as a highly efficacious synthetic coccidiostat with a distinct intracellular mechanism of action. Comparative studies consistently demonstrate its superiority or comparability to many other chemical and ionophore coccidiostats in controlling coccidiosis and improving broiler performance.[12][13][14] Understanding the pharmacodynamics and implementing robust experimental protocols are essential for the continued development of effective coccidiosis control strategies. The judicious use of Diclazuril and other coccidiostats in well-designed control programs is critical to preserving their efficacy and managing the emergence of resistance.

References

Head-to-head comparison of Diclazuril and Salinomycin in broiler feed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two leading anticoccidial agents.

In the intensive production of broiler chickens, coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to flock health, welfare, and economic viability. The prophylactic use of in-feed anticoccidial agents is a cornerstone of disease management. Among the diverse array of available compounds, the synthetic chemical Diclazuril (B1670474) and the ionophore Salinomycin (B1681400) are two of the most widely utilized and studied options. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers, scientists, and drug development professionals in their understanding and application of these critical veterinary drugs.

Performance and Efficacy: A Quantitative Comparison

Numerous studies have evaluated the efficacy of Diclazuril and Salinomycin in controlling coccidiosis and promoting broiler performance. The following tables summarize key quantitative data from comparative trials.

Table 1: Effect of Diclazuril and Salinomycin on Broiler Performance in Coccidiosis Challenge Studies

Performance ParameterDiclazurilSalinomycinUnmedicated ControlStudy Reference
Average Body Weight (g) 1,7141,5981,498El-Banna et al., 2005[1]
Feed Conversion Ratio (FCR) 2.462.58Not ReportedEl-Banna et al., 2005[1]
Mortality Rate (%) Significantly lower than controlSignificantly lower than controlVariedConway et al., 2001[2]

Table 2: Anticoccidial Efficacy of Diclazuril and Salinomycin

Efficacy ParameterDiclazurilSalinomycinUnmedicated ControlStudy Reference
Mean Lesion Score (Total) Significantly lowerLower than controlHighConway et al., 2001[2]
Oocyst Shedding (OPG) Significantly reducedReducedHighEl-Banna et al., 2005[1]

Note: Specific values for lesion scores and oocyst shedding can vary significantly based on the Eimeria species used in the challenge, the challenge dose, and the specific study design. However, the general trend indicates a strong anticoccidial effect for both compounds compared to unmedicated controls, with some studies suggesting a superior efficacy for Diclazuril in reducing lesion scores and oocyst output.

Mechanisms of Action: A Tale of Two Strategies

Diclazuril and Salinomycin employ fundamentally different mechanisms to combat Eimeria parasites, a crucial factor in designing effective anticoccidial programs and managing drug resistance.

Salinomycin: The Ion Disruptor

Salinomycin is a polyether ionophore antibiotic. Its primary mode of action is the disruption of ion gradients across the parasite's cell membrane.[3][4] Salinomycin forms lipid-soluble complexes with monovalent cations, such as potassium (K+), and transports them into the parasite.[3] This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately burst.[4][5] This action is primarily effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.[6][7]

Salinomycin_Mechanism cluster_parasite Eimeria Parasite Parasite_Membrane Cell Membrane Ion_Influx Increased Ion Influx Parasite_Membrane->Ion_Influx Transports K+ into cell Parasite_Cytoplasm Cytoplasm Salinomycin Salinomycin Salinomycin->Parasite_Membrane Forms complex with K+ K_ion K+ K_ion->Parasite_Membrane Osmotic_Imbalance Osmotic Imbalance Ion_Influx->Osmotic_Imbalance Cell_Lysis Cell Lysis Osmotic_Imbalance->Cell_Lysis

Caption: Mechanism of action for the ionophore Salinomycin against Eimeria.

Diclazuril: The Developmental Inhibitor

Diclazuril is a synthetic benzeneacetonitrile compound. Its precise molecular mechanism of action is still under investigation, but it is known to have a potent and lethal effect on both the asexual and sexual stages of the Eimeria life cycle.[1][8] Histological studies have shown that Diclazuril induces degenerative changes in schizonts and gametocytes, leading to a loss of internal structure and incomplete development.[1][8] This ultimately interrupts the parasite's life cycle and prevents the shedding of oocysts.[9] Some research suggests that Diclazuril may interfere with cyclin-dependent kinases (CDKs) in the parasite, which are crucial for cell cycle regulation.[10]

Diclazuril_Mechanism cluster_parasite_lifecycle Eimeria Life Cycle Stages Asexual_Stages Asexual Stages (Schizonts) Degeneration Induces Degenerative Changes Asexual_Stages->Degeneration Sexual_Stages Sexual Stages (Gametocytes) Sexual_Stages->Degeneration Diclazuril Diclazuril Diclazuril->Asexual_Stages Targets Diclazuril->Sexual_Stages Targets Lifecycle_Interruption Life Cycle Interruption Degeneration->Lifecycle_Interruption Oocyst_Shedding_Prevention Prevents Oocyst Shedding Lifecycle_Interruption->Oocyst_Shedding_Prevention

Caption: Mechanism of action for the chemical anticoccidial Diclazuril against Eimeria.

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from rigorous scientific studies. A typical experimental protocol for evaluating the efficacy of anticoccidial drugs in broilers involves the following key steps:

Experimental_Workflow cluster_data Performance & Efficacy Parameters Bird_Selection 1. Bird Selection (e.g., Day-old broiler chicks) Acclimation 2. Acclimation Period Bird_Selection->Acclimation Randomization 3. Randomization to Treatment Groups Acclimation->Randomization Treatment_Admin 4. Treatment Administration (In-feed medication) Randomization->Treatment_Admin Challenge 5. Coccidial Challenge (Oral inoculation with Eimeria oocysts) Treatment_Admin->Challenge Data_Collection 6. Data Collection Challenge->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis Weight_Gain Body Weight Gain Data_Collection->Weight_Gain FCR Feed Conversion Ratio Data_Collection->FCR Lesion_Scoring Intestinal Lesion Scoring Data_Collection->Lesion_Scoring Oocyst_Counting Oocyst Counting (fecal) Data_Collection->Oocyst_Counting

Caption: A generalized experimental workflow for anticoccidial efficacy trials in broilers.

Key Methodological Details from a Comparative Study (Conway et al., 2001): [2]

  • Animals: Commercial broiler chicks, fifty per pen.

  • Housing: Floor pens with fresh litter.

  • Experimental Design: Randomized complete block design.

  • Treatments:

    • Unmedicated control.

    • Salinomycin (66 ppm) in starter and grower feed.

    • Diclazuril (1 ppm) in starter feed followed by Salinomycin (66 ppm) in grower feed (shuttle program).

    • Salinomycin (66 ppm) in starter feed followed by Diclazuril (1 ppm) in grower feed (shuttle program).

  • Challenge: Oral inoculation with a mixed culture of sporulated Eimeria acervulina, Eimeria maxima, and Eimeria tenella oocysts on a specific day of the trial (e.g., day 15 or 22).[2][3]

  • Data Collection:

    • Performance: Body weight and feed consumption were measured at various intervals to calculate weight gain and feed conversion ratio.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6), a subset of birds from each pen was euthanized, and the intestines were examined for coccidial lesions, which were scored on a scale (e.g., 0 to 4).

    • Mortality: Recorded daily, with the cause of death determined by necropsy.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatment groups.

Conclusion

Both Diclazuril and Salinomycin are effective tools for the control of coccidiosis in broiler chickens. Salinomycin, an ionophore, acts by disrupting the cellular ion balance of the parasite, while Diclazuril, a chemical anticoccidial, interferes with the parasite's development at multiple stages of its life cycle. The choice between these compounds, or their use in rotation or shuttle programs, depends on various factors including the specific Eimeria challenge, the history of anticoccidial use on a farm, and the goal of managing drug resistance. The data presented in this guide, along with an understanding of their distinct mechanisms of action, provide a solid foundation for informed decision-making in the ongoing effort to control this economically important poultry disease.

References

Validating the Specificity of Immunoassays for Diclazuril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on accurate quantification of the anticoccidial drug Diclazuril, the specificity of the immunoassay is paramount. Cross-reactivity with structurally similar compounds can lead to inaccurate results, impacting research and development decisions. This guide provides a comparative analysis of Diclazuril immunoassay specificity, supported by experimental data, and outlines a detailed protocol for in-house validation.

Performance Comparison of Diclazuril Immunoassays

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte, in this case, Diclazuril. Cross-reactivity with other compounds is a critical parameter to evaluate. Here, we compare the performance of a research-based monoclonal antibody (mAb) enzyme-linked immunosorbent assay (ELISA) with a commercially available ELISA kit.

A study by Shen et al. (2022) describes the development of a highly specific anti-diclazuril mAb and a corresponding competitive ELISA.[1] The data from this study is compared with the specifications of a commercial Diclazuril ELISA kit from Creative Diagnostics.

Table 1: Comparison of Diclazuril Immunoassay Performance Characteristics

ParameterShen et al. (2022) Anti-Diclazuril mAb ELISACreative Diagnostics Diclazuril ELISA Kit
Assay Type Competitive ELISACompetitive ELISA
Half-maximal inhibitory concentration (IC50) 0.449–0.517 ng/mL[1]Not explicitly stated, but standard curve ranges from 0.1 to 5 ng/mL[2]
Limit of Detection (LOD) 0.10 ng/mL[1]0.36 ng/mL[2]
Recovery Rate (in chicken muscle) 85.0% to 102.5%[1]89.84% to 107.76%[2]

Table 2: Cross-Reactivity Profile of Diclazuril Immunoassays

CompoundShen et al. (2022) Anti-Diclazuril mAb ELISA (% Cross-Reactivity)Creative Diagnostics Diclazuril ELISA Kit (% Cross-Reactivity)
Diclazuril 100100[2]
Toltrazuril< 0.1[1]< 1[2]
Toltrazuril sulfone< 0.01[1]Not Tested
Clozaril< 0.01[1]Not Tested
Monensin< 0.01[1]Not Tested
Madurmycin< 0.01[1]Not Tested
Salinomycin< 0.01[1]Not Tested
TriclabendazoleNot Tested< 1[2]
ClopidolNot Tested< 1[2]
LevamisoleNot Tested< 1[2]
NicarbazinNot Tested< 1[2]

The data indicates that both the research-based and commercial immunoassays exhibit high specificity for Diclazuril, with minimal cross-reactivity to the tested structurally related and unrelated compounds. The selection of an appropriate immunoassay will depend on the specific requirements of the study, including the desired sensitivity and the potential presence of interfering compounds in the samples.

Understanding the Structural Basis of Specificity

Diclazuril is a triazine derivative with a distinct chemical structure.[3] Its specificity in an immunoassay is largely dependent on the unique epitopes recognized by the antibody. Structurally similar compounds, particularly other triazine-based drugs, have the highest potential for cross-reactivity.

Experimental Protocols for Specificity Validation

To ensure the reliability of results, it is crucial to validate the specificity of any Diclazuril immunoassay in the context of the specific sample matrices being used. The following is a detailed protocol for determining the cross-reactivity of a competitive ELISA.

Principle

The specificity of a competitive immunoassay is determined by testing the ability of structurally related compounds (cross-reactants) to compete with Diclazuril for binding to the anti-Diclazuril antibody. The concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50) is compared to the IC50 of Diclazuril.

Materials
  • Diclazuril standard

  • Potential cross-reacting compounds (e.g., Toltrazuril, Clazuril, Letrazuril, other triazine compounds)

  • Anti-Diclazuril antibody-coated microtiter plate

  • Enzyme-conjugated Diclazuril

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure
  • Preparation of Standards and Cross-Reactants:

    • Prepare a series of dilutions for the Diclazuril standard (e.g., 0, 0.05, 0.1, 0.5, 1, 2.5, 5, 10 ng/mL).

    • Prepare a series of dilutions for each potential cross-reacting compound, typically at higher concentrations than the Diclazuril standard.

  • Assay Procedure:

    • Add a fixed amount of enzyme-conjugated Diclazuril and varying concentrations of either the Diclazuril standard or the potential cross-reactant to the wells of the anti-Diclazuril antibody-coated microtiter plate.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of Diclazuril or cross-reactant in the sample.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the logarithm of the Diclazuril concentration.

    • Determine the IC50 value for Diclazuril from the standard curve.

    • For each cross-reactant, plot the absorbance values against the logarithm of its concentration and determine its IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Diclazuril / IC50 of Cross-Reactant) x 100

Experimental Workflow for Specificity Validation

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_std Prepare Diclazuril Standards add_reagents Add Standards/Cross-Reactants and Enzyme Conjugate to Coated Plate prep_std->add_reagents prep_cr Prepare Cross-Reactant Dilutions prep_cr->add_reagents incubate1 Incubate for Competitive Binding add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance plot_std_curve Plot Diclazuril Standard Curve read_absorbance->plot_std_curve plot_cr_curve Plot Cross-Reactant Curves read_absorbance->plot_cr_curve calc_ic50_std Calculate Diclazuril IC50 plot_std_curve->calc_ic50_std calc_cr Calculate % Cross-Reactivity calc_ic50_std->calc_cr calc_ic50_cr Calculate Cross-Reactant IC50s plot_cr_curve->calc_ic50_cr calc_ic50_cr->calc_cr

Caption: Experimental workflow for validating the specificity of a Diclazuril immunoassay.

References

Inter-laboratory Validation of a Diclazuril Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Diclazuril (B1670474), a benzeneacetonitrile derivative used as an anticoccidial agent in poultry.[1][2] The focus is on the inter-laboratory validation of these methods, presenting supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Mechanism of Action of Diclazuril

Diclazuril is effective against various stages of Eimeria species, the causative agent of coccidiosis.[3] It disrupts the life cycle of the parasite by targeting both the asexual and sexual developmental stages, specifically the schizonts and gametocytes.[2][3] Treatment with Diclazuril leads to degenerative changes in these stages, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles, ultimately preventing the formation and excretion of oocysts.[2][3] While the exact molecular target is not fully elucidated, evidence suggests that it may involve the inhibition of cyclin-dependent kinases (CDK) in the parasite.[4]

Diclazuril_Mechanism_of_Action Diclazuril Diclazuril Parasite Eimeria Parasite Diclazuril->Parasite Enters Development Inhibition of Normal Development Diclazuril->Development Inhibits Schizonts Asexual Stages (Schizonts) Parasite->Schizonts Gametocytes Sexual Stages (Gametocytes) Parasite->Gametocytes Schizonts->Development Gametocytes->Development Degeneration Degenerative Changes Development->Degeneration Leads to Oocyst Oocyst Excretion Degeneration->Oocyst Prevents

Caption: Mechanism of action of Diclazuril against Eimeria parasites.

Comparison of Analytical Methods for Diclazuril Quantification

Several analytical methods have been developed and validated for the quantification of Diclazuril in various matrices such as animal feed, plasma, and tissues. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The following table summarizes the performance characteristics of these methods based on published literature.

Parameter HPLC-UV LC-MS/MS ELISA
Matrix Poultry FeedAnimal Plasma, Poultry TissuesChicken and Duck Tissues
Limit of Detection (LOD) 0.1 mg/kg[5][6]0.03 ng/mL[7][8]0.10 ng/mL[9]
Limit of Quantification (LOQ) 0.5 mg/kg[5][6]1 ng/mL[7][8]0.05 ng/mL (Sensitivity)[9]
Linearity (r²) >0.999>0.9991[7][8]≥0.99[9]
Repeatability (RSDr) 4.5% - 11.2%[5][6]< 10.5%[7][8]5.9% - 8.5% (Intra-assay)[9]
Reproducibility (RSDR) 14.3% - 18.1%[5][6]< 11.7%[7][8]9.2% - 12.6% (Inter-assay)[9]
Recovery Not explicitly stated in the collaborative studyNot explicitly stated85.0% - 102.5%[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Poultry Feed

This method was the subject of an inter-laboratory validation study.[5][6]

Sample Preparation:

  • A test portion of the feed sample is weighed.

  • An internal standard is added.

  • Extraction is performed with acidified methanol (B129727).

  • An aliquot of the extract is purified using a C18 solid-phase extraction (SPE) cartridge.

  • Diclazuril is eluted from the cartridge with a mixture of acidified methanol and water.

  • The eluate is evaporated to dryness.

  • The residue is redissolved in a mixture of N,N-dimethylformamide (DMFA) and water.[5][6]

Chromatographic Conditions:

  • System: Ternary gradient reversed-phase HPLC

  • Detector: UV spectrophotometer at 280 nm[5][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Feed Sample B Add Internal Standard A->B C Extract with Acidified Methanol B->C D Purify with C18 SPE Cartridge C->D E Elute Diclazuril D->E F Evaporate to Dryness E->F G Redissolve in DMFA/Water F->G H Inject into HPLC-UV System G->H I Quantify at 280 nm H->I

Caption: Experimental workflow for HPLC-UV analysis of Diclazuril in poultry feed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Animal Plasma

This method offers high sensitivity and specificity.[7][8]

Sample Preparation:

  • Plasma samples are deproteinized using acetonitrile.[7][8]

  • The supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reversed-phase chromatography on a C18 column with a gradient elution of 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile.[7][8]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode, with detection in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[7][8]

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms Analysis A_lcms Deproteinize Plasma with Acetonitrile B_lcms Collect Supernatant A_lcms->B_lcms C_lcms Inject into LC-MS/MS System B_lcms->C_lcms D_lcms Quantify using MRM C_lcms->D_lcms

Caption: Experimental workflow for LC-MS/MS analysis of Diclazuril in plasma.
Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA method has been developed for the detection of Diclazuril residues in poultry tissues.[9]

Assay Principle: This is a competitive ELISA based on a monoclonal antibody specific to Diclazuril. The assay involves the competition between Diclazuril in the sample and a Diclazuril-conjugate for binding to the anti-Diclazuril antibody coated on the microplate wells. The signal is inversely proportional to the amount of Diclazuril in the sample.

Key Steps:

  • Tissue sample extraction.

  • Addition of sample extract and HRP-conjugated Diclazuril to antibody-coated microplate wells.

  • Incubation to allow for competitive binding.

  • Washing to remove unbound reagents.

  • Addition of a substrate solution to produce a colorimetric signal.

  • Stopping the reaction and measuring the absorbance.

  • Quantification based on a standard curve.

ELISA_Workflow A_elisa Extract Diclazuril from Tissue B_elisa Add Extract and HRP-conjugate to Antibody-coated Plate A_elisa->B_elisa C_elisa Incubate (Competitive Binding) B_elisa->C_elisa D_elisa Wash Plate C_elisa->D_elisa E_elisa Add Substrate D_elisa->E_elisa F_elisa Measure Absorbance E_elisa->F_elisa G_elisa Quantify using Standard Curve F_elisa->G_elisa

Caption: General workflow for the ELISA-based detection of Diclazuril.

References

Safety Operating Guide

Personal protective equipment for handling Diclazuril potassium

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Diclazuril potassium, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the primary defense against potential chemical exposure. The following PPE is recommended when handling this compound.

Eye and Face Protection:

  • Wear safety glasses with side shields or goggles to protect against dust, mists, or aerosols.[1]

  • If there is a potential for direct facial contact with the substance, a face shield or other full-face protection should be worn.[1]

Hand Protection:

  • Chemical-resistant gloves are required to prevent skin contact.[2]

  • Consider double gloving for enhanced protection.

Body Protection:

  • A standard work uniform or laboratory coat should be worn.[1]

  • Additional protective garments, such as sleevelets, aprons, or disposable suits, should be used based on the specific tasks to prevent skin exposure.

Respiratory Protection:

  • If local exhaust ventilation is not adequate or if an exposure assessment indicates that respiratory protection is needed, it should be used.[2]

  • The appropriate filter type for respiratory protection is for particulates.[2]

Quantitative Exposure Limits

The following table summarizes the available occupational exposure limits for Diclazuril.

ParameterValueBasis
Time-Weighted Average (TWA)70 µg/m³ (OEB 3)Internal
Wipe Limit700 µ g/100 cm²Internal

(OEB stands for Occupational Exposure Band)[2]

Operational and Disposal Plans

Engineering Controls and Safe Handling:

  • Ventilation: Use this compound only in areas with adequate ventilation.[2][3] Engineering controls and manufacturing technologies should be used to control airborne concentrations.[2]

  • Minimize Dust and Spills: Minimize the generation and accumulation of dust.[1][3] Handle the substance in a way that prevents spills and the release of the compound into the environment.[1][3]

  • Handling Practices: Do not breathe dust or vapor.[2][3] Avoid contact with eyes and prolonged or repeated skin contact.[3] Do not swallow the substance.[2][3] Keep the container closed when not in use.[1][3]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands before breaks and at the end of work.[4] Eye flushing systems and safety showers should be available close to the workspace.[2][3]

Storage:

  • Store this compound in properly labeled containers.[1]

  • Follow all particular national regulations for storage.[1]

  • Avoid storing with strong oxidizing agents.[2]

Spill Management:

  • In case of a spill, use personal protective equipment.[1][5]

  • Prevent the spill from spreading and avoid releasing it into the environment.[1][5][6]

  • For liquid spills, soak up the material with an inert absorbent. For solid spills, sweep or vacuum the spillage and collect it in a suitable container for disposal.[5][6] Avoid creating dust.[5]

Disposal Plan:

  • Dispose of this compound and its container at an approved waste disposal plant.[1][3]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[5]

  • Do not dispose of waste into the sewer system.[5][6] All disposal practices must be in accordance with local regulations.[1][5]

Emergency First-Aid Procedures

  • In case of inhalation: Move the person to fresh air and get medical attention.[1][3][5][7]

  • In case of skin contact: Immediately flush the skin with soap and plenty of water.[1][3][5][7] Remove any contaminated clothing and shoes, and seek medical attention.[1][3][5][7]

  • In case of eye contact: Rinse the eyes well with water.[1][3][5][7] If irritation develops and persists, get medical attention.[1][3][5][7]

  • If swallowed: Do NOT induce vomiting.[1][3][5][7] Rinse the mouth thoroughly with water and get medical attention.[1][3][5][7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound Carefully (Minimize Dust) prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_waste Segregate Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose emergency_spill Spill Containment & Cleanup emergency_exposure First Aid for Exposure (Skin/Eye Contact, Inhalation)

References

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